molecular formula C30H36N2O8 B606961 DBCO-PEG4-acid

DBCO-PEG4-acid

Cat. No.: B606961
M. Wt: 552.6 g/mol
InChI Key: LKSAMQQFMTVPKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DBCO-PEG4-acid is a PEG Linker. PEG Linkers may be useful in the development of antibody drug conjugates.

Properties

IUPAC Name

3-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H36N2O8/c33-28(31-14-16-38-18-20-40-22-21-39-19-17-37-15-13-30(35)36)11-12-29(34)32-23-26-7-2-1-5-24(26)9-10-25-6-3-4-8-27(25)32/h1-8H,11-23H2,(H,31,33)(H,35,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKSAMQQFMTVPKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCOCCOCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H36N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

552.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: DBCO-PEG4-Acid Architecture & Application

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

DBCO-PEG4-acid (Dibenzocyclooctyne-PEG4-carboxylic acid) is a premier heterobifunctional linker used in bioorthogonal chemistry. It bridges the gap between biological stability and chemical reactivity, facilitating Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) —commonly known as "copper-free click chemistry."

This guide deconstructs the molecule's architecture, details its kinetic advantages over copper-catalyzed alternatives, and provides a self-validating protocol for its application in Antibody-Drug Conjugate (ADC) and proteomic workflows.

Structural Anatomy & Chemical Specifications

The efficacy of this compound lies in its modular design. It is not merely a connector but a functional system composed of three distinct domains, each serving a critical physicochemical role.

The Three Functional Domains
  • The Click Handle (DBCO): An aza-dibenzocyclooctyne core.[1][2] The eight-membered ring is forced into a strained conformation (bond angle distortion), creating high potential energy (~18 kcal/mol of ring strain). This strain drives the reaction with azides without the need for toxic copper catalysts.[1][2]

  • The Solubility Spacer (PEG4): A tetra-ethylene glycol chain. This hydrophilic bridge (approx. 16–20 Å length) prevents the hydrophobic DBCO moiety from inducing aggregation in the target protein, a common failure point in ADC development.

  • The Conjugation Handle (Carboxylic Acid): A terminal propionic acid group. This moiety is chemically inert until activated, allowing for controlled conjugation to primary amines (via EDC/NHS activation) or hydroxyls.

Physicochemical Data Table
PropertySpecification
Chemical Name Dibenzocyclooctyne-PEG4-acid
CAS Number 1537170-85-6
Molecular Formula C₃₀H₃₆N₂O₈
Molecular Weight 552.62 g/mol
Solubility DMSO, DMF, DCM (Limited solubility in water unless pH adjusted)
Absorbance

at 309 nm (

)
Purity Standard >95% (HPLC)
Storage -20°C, Desiccated, Protected from light
Structural Visualization (DOT)

DBCO_Structure cluster_function Functional Roles DBCO DBCO Core (Strain Donor) Linker Amide Bond (Stability) DBCO->Linker Covalent Attachment Reacts Reacts with Azides (SPAAC) DBCO->Reacts PEG PEG4 Spacer (Hydrophilicity) Linker->PEG Extension Acid Carboxylic Acid (Conjugation Site) PEG->Acid Terminus Solubility Prevents Aggregation PEG->Solubility Bind Binds Lysines (via Activation) Acid->Bind

Caption: Modular breakdown of this compound showing the functional role of each chemical domain.

Mechanistic Principles

The SPAAC Mechanism

Unlike the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which requires a cytotoxic Cu(I) catalyst, SPAAC relies on ring strain . The bond angles of the alkyne in the cyclooctyne ring are compressed to ~160° (vs. the linear 180° of unstrained alkynes). This deformation raises the ground state energy of the alkyne, significantly lowering the activation energy required to react with an azide.

  • Kinetics: Second-order rate constants (

    
    ) typically range from 0.3 to 1.0 M⁻¹s⁻¹ . While slower than CuAAC, it is bioorthogonal and non-toxic to live cells.
    
Activation Chemistry

The "Acid" terminus is not spontaneously reactive. To conjugate it to a biomolecule (e.g., an antibody), it must first be converted into an active ester.

  • Activation: Reacting the acid with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide) creates a semi-stable NHS-ester.

  • Amidation: The NHS-ester undergoes nucleophilic attack by primary amines (e.g., Lysine

    
    -amines) on the protein, forming a stable amide bond.
    

Experimental Protocol: The Self-Validating System

Expertise Note: Many protocols fail because users assume conjugation occurred without verification. This workflow uses the intrinsic absorbance of DBCO at 309 nm as a built-in quality control (QC) step.

Reagents Required:

  • This compound (10 mM in DMSO)[3][4]

  • EDC and NHS (Freshly prepared in MES buffer)

  • Target Protein (e.g., IgG) in PBS (pH 7.4)

  • Desalting Columns (MWCO 7k)

Step 1: In-Situ Activation (If not using pre-activated ester)

Note: If you purchased DBCO-PEG4-NHS ester, skip to Step 2.

  • Dissolve this compound in dry DMSO.[2][3]

  • Add 1.2 equivalents of EDC and 1.2 equivalents of NHS.

  • Incubate for 15–30 minutes at room temperature. Critical: Do not leave overnight; the active ester hydrolyzes.

Step 2: Bioconjugation[1][4][6]
  • Buffer Exchange: Ensure protein is in an amine-free buffer (PBS, pH 7.2–7.5). Avoid Tris or Glycine (they compete for the reaction).[4]

  • Mixing: Add the activated DBCO reagent to the protein solution.

    • Ratio: Use 5–20 molar excess of DBCO for antibodies (aiming for DOL 2–4).

    • Solvent: Keep final DMSO concentration <10% to prevent protein denaturation.

  • Incubation: 1 hour at Room Temperature or 4 hours at 4°C.

Step 3: Purification & Self-Validation (The "Trust" Step)
  • Purify: Remove unreacted DBCO using a desalting column (e.g., Zeba Spin or PD-10) equilibrated with PBS.

  • Quantify: Measure Absorbance at 280 nm (

    
    ) and 309 nm (
    
    
    
    ).
  • Calculate Degree of Labeling (DOL): The DBCO moiety absorbs at 280 nm as well, so you must correct the protein absorbance.

    
    
    (Where CF is the correction factor for DBCO, typically ~1.1)
    
    
    
    
    
    
    (Where 
    
    
    
    )[5]

    Pass Criteria: If DOL < 1.0, the activation failed or the protein was too dilute. If DOL > 8.0, precipitation risk is high.

Step 4: The Click Reaction
  • Add the Azide-labeled payload (fluorophore, drug, etc.) to the DBCO-labeled protein.

  • Incubate 2–4 hours at room temperature. No catalyst needed.[2][6]

  • Validate via SDS-PAGE (mass shift) or LC-MS.

Workflow Visualization (DOT)

Protocol_Flow Start This compound (In DMSO) Activation Activation (Add EDC + NHS) Start->Activation Form NHS Ester Conj Conjugation (Mix with Protein pH 7.4) Activation->Conj Amine Coupling Purify Purification (Desalting Column) Conj->Purify Remove Excess Small Molecules QC QC Check (Measure A280 & A309) Purify->QC Calculate DOL QC->Start Fail (DOL < 1) Click Click Reaction (Add Azide-Payload) QC->Click Pass (DOL 2-4)

Caption: Step-by-step workflow for converting this compound into a bioconjugate, featuring a critical QC loop.

Applications in Drug Development[8]

Antibody-Drug Conjugates (ADCs)

This compound is standard in "site-specific" ADC generation. By engineering antibodies with non-natural amino acids (containing azides) or using enzymatic remodeling (glycan engineering), researchers use this linker to attach cytotoxic payloads (like MMAE or DM1) without disrupting the antibody's binding affinity. The PEG4 spacer is crucial here; hydrophobic linkers often cause the ADC to be cleared rapidly by the liver, whereas PEG4 masks this hydrophobicity.

PROTACs (Proteolysis Targeting Chimeras)

In PROTAC design, the linker length and composition determine the ternary complex stability. This compound provides a rigid-yet-flexible connector to join an E3 ligase ligand to a protein of interest (POI) ligand, enabling the "click" assembly of diverse PROTAC libraries for screening.

References

  • Agard, N. J., Prescher, J. A., & Bertozzi, C. R. (2004). A Strain-Promoted [3 + 2] Azide−Alkyne Cycloaddition for Covalent Modification of Biomolecules in Living Systems. Journal of the American Chemical Society. Retrieved from [Link]

  • Click Chemistry Tools. this compound Data Sheet. Retrieved from [Link]

  • AxisPharm. this compound COA and MSDS.[7] Retrieved from [Link]

Sources

The Dual-Action Mechanism of DBCO-PEG4-Acid: A Technical Guide to Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals at the forefront of innovation, the ability to precisely link biomolecules is paramount. The heterobifunctional linker, DBCO-PEG4-acid, has emerged as a powerful tool in the bioconjugation toolkit, offering a dual-action mechanism that combines the precision of bioorthogonal click chemistry with the versatility of traditional amine chemistry. This guide provides an in-depth exploration of the core mechanisms of this compound, offering not just protocols, but the scientific rationale behind them to empower you to design and execute robust and reproducible bioconjugation strategies.

Deconstructing the Architecture: The Three Pillars of this compound's Functionality

This compound is a meticulously designed molecule with three key components, each playing a critical role in its mechanism of action:

  • Dibenzocyclooctyne (DBCO): The Engine of Bioorthogonal Ligation. The DBCO group is a strained alkyne that is the reactive core for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This "click chemistry" reaction is renowned for its bioorthogonality, meaning it proceeds with high efficiency and specificity in complex biological environments without interfering with native biochemical processes. The inherent ring strain in the DBCO molecule dramatically lowers the activation energy for the cycloaddition reaction with an azide, obviating the need for a cytotoxic copper(I) catalyst.[1] This makes it exceptionally well-suited for applications involving living cells or other sensitive biological samples.[1]

  • Polyethylene Glycol (PEG4) Linker: The Solubility and Spacing Maestro. The tetraethylene glycol (PEG4) spacer is not merely a passive linker. This hydrophilic chain serves several crucial functions. Firstly, it significantly enhances the aqueous solubility of the otherwise hydrophobic DBCO moiety, preventing aggregation and precipitation issues when working with biomolecules in physiological buffers.[2] Secondly, the PEG4 linker provides a flexible spacer arm that minimizes steric hindrance between the conjugated biomolecules, which can be critical for preserving their biological activity. This spatial separation can also improve the kinetics of the SPAAC reaction.[1]

  • Carboxylic Acid: The Versatile Anchor for Amine Conjugation. The terminal carboxylic acid group provides a classic and reliable handle for covalent attachment to primary amines, such as those found on the side chains of lysine residues in proteins or on amine-modified surfaces. This is typically achieved through the formation of a stable amide bond, a reaction that is well-characterized and widely used in bioconjugation.

Below is a diagram illustrating the modular structure of this compound.

G cluster_0 This compound Structure DBCO DBCO Group (Dibenzocyclooctyne) PEG4 PEG4 Linker (Polyethylene Glycol) DBCO->PEG4 covalent bond Acid Carboxylic Acid (-COOH) PEG4->Acid covalent bond

Caption: Modular components of the this compound linker.

The Two-Step Conjugation Symphony: A Detailed Mechanistic Breakdown

The power of this compound lies in its ability to facilitate a sequential, two-step conjugation process. This allows for the controlled and specific linkage of two different molecules.

Step 1: Amide Bond Formation via EDC/NHS Chemistry

The first step involves the activation of the terminal carboxylic acid to make it reactive towards primary amines. This is most commonly achieved using a combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

The Causality Behind the Choice of EDC/NHS:

EDC is a zero-length crosslinker that reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate.[3] However, this intermediate is unstable in aqueous solutions and prone to hydrolysis, which would regenerate the carboxylic acid.[1] To overcome this, NHS is added to the reaction. NHS rapidly reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester.[3] This two-step activation process is preferred as it enhances the coupling efficiency and provides a more stable intermediate for reaction with the amine-containing biomolecule.[4]

The following diagram illustrates the EDC/NHS activation and subsequent amine coupling.

G cluster_0 Step 1: Amide Bond Formation DBCO_Acid DBCO-PEG4-COOH Activated_Ester DBCO-PEG4-NHS Ester (Amine-Reactive Intermediate) DBCO_Acid->Activated_Ester Activation EDC_NHS EDC + NHS Conjugate1 DBCO-PEG4-Molecule (Stable Amide Bond) Activated_Ester->Conjugate1 Amine Coupling Amine_Molecule Molecule-NH2 (e.g., Protein)

Caption: EDC/NHS-mediated activation and amine coupling workflow.

Step 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Once the first molecule is securely attached via the amide bond, the DBCO group is available for the second conjugation step. This involves the reaction with a molecule that has been pre-functionalized with an azide (-N3) group.

The Expertise Behind SPAAC:

The SPAAC reaction is a cornerstone of bioorthogonal chemistry. The high ring strain of the DBCO alkyne allows it to react spontaneously with azides in a [3+2] cycloaddition reaction to form a stable triazole linkage.[5] This reaction is exceptionally fast and efficient under physiological conditions (neutral pH, aqueous environment, and ambient temperature) and, crucially, does not require a copper catalyst, which can be toxic to living systems.[6][7] The DBCO group and the azide group are highly selective for each other, even in the presence of other reactive functional groups like amines and thiols, ensuring precise and targeted conjugation.[1]

The following diagram depicts the SPAAC reaction.

G cluster_1 Step 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Conjugate1 DBCO-PEG4-Molecule 1 Final_Conjugate Molecule 1-PEG4-Triazole-Molecule 2 (Final Bioconjugate) Conjugate1->Final_Conjugate Click Reaction Azide_Molecule Azide-Molecule 2

Caption: The bioorthogonal SPAAC "click" reaction.

Field-Proven Insights: Experimental Protocols and Data

The following protocols are provided as a robust starting point. As with any scientific procedure, optimization may be necessary depending on the specific biomolecules and application.

Protocol 1: EDC/NHS Activation of this compound and Conjugation to a Protein

This protocol details the conjugation of this compound to a protein containing primary amines (e.g., antibodies).

Materials:

  • This compound

  • Protein to be conjugated (in a suitable amine-free buffer, e.g., PBS pH 7.4)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Desalting column

Procedure:

  • Reagent Preparation: Equilibrate EDC and Sulfo-NHS to room temperature before opening. Prepare fresh stock solutions of EDC and Sulfo-NHS in anhydrous DMSO or DMF immediately before use.

  • Activation of this compound:

    • Dissolve this compound in anhydrous DMSO or DMF to a stock concentration of 10 mM.

    • In a separate tube, add the desired molar excess of this compound to the Activation Buffer.

    • Add a 2- to 5-fold molar excess of EDC and Sulfo-NHS over the this compound.

    • Incubate the activation reaction for 15-30 minutes at room temperature.

  • Protein Conjugation:

    • Add the activated this compound mixture to your protein solution. The reaction is most efficient at a pH of 7.2-8.0. If your protein is in a lower pH buffer, the pH can be adjusted with a suitable non-amine buffer like phosphate buffer.

    • The molar ratio of the activated linker to the protein will need to be optimized. For antibodies, a 10- to 20-fold molar excess of the linker is a common starting point.[6]

    • Incubate the conjugation reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.[8]

  • Purification: Remove excess, unreacted this compound and byproducts using a desalting column equilibrated with your desired storage buffer.

Protocol 2: SPAAC Reaction of DBCO-Modified Protein with an Azide-Containing Molecule

This protocol describes the "click" reaction between the DBCO-functionalized protein from Protocol 1 and a molecule bearing an azide group.

Materials:

  • DBCO-modified protein (from Protocol 1)

  • Azide-containing molecule of interest

  • Reaction Buffer: PBS, pH 7.4 or other suitable physiological buffer

Procedure:

  • Reactant Preparation: Prepare the azide-containing molecule in the Reaction Buffer.

  • Click Reaction:

    • Add the azide-containing molecule to the DBCO-modified protein. A 1.5- to 3-fold molar excess of the azide molecule over the DBCO-modified protein is a good starting point.[6]

    • Incubate the reaction for 4-12 hours at room temperature, or overnight at 4°C. Reactions are generally more efficient at higher concentrations and temperatures (up to 37°C).[6]

  • Purification (if necessary): Depending on the downstream application, the final conjugate may need to be purified to remove any unreacted azide-containing molecule. This can be achieved by methods such as size exclusion chromatography or dialysis.

Quantitative Data and Performance Characteristics

The following table summarizes key quantitative parameters for the reactions involving this compound.

ParameterEDC/NHS AmidationSPAAC (DBCO + Azide)
Optimal pH Activation: 4.5-6.0; Coupling: 7.2-8.5[3]4.0-9.0 (optimal at neutral to slightly basic)[6]
Typical Reaction Time 1-4 hours at room temperature[6]4-12 hours at room temperature[6]
Second-Order Rate Constant N/A~10⁻³ to 1 M⁻¹s⁻¹ (for DBCO)[9][10]
Efficiency High, but dependent on concentration and pH[11]High to quantitative yields[6]
Stability of Linkage Very stable amide bond under physiological conditions[1]Highly stable triazole ring[12]

Note: The second-order rate constant for SPAAC can vary depending on the specific azide and reaction conditions. However, DBCO is among the fastest of the cyclooctynes for this reaction.[13]

Advanced Applications in Drug Development

The robust and versatile nature of this compound has led to its adoption in cutting-edge areas of drug development, including Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

Antibody-Drug Conjugates (ADCs)

In ADC development, this compound can be used to link a cytotoxic drug to a monoclonal antibody. The antibody is first modified with the linker via its amine groups, and then an azide-modified drug is "clicked" on. This approach allows for precise control over the drug-to-antibody ratio (DAR), a critical parameter for ADC efficacy and safety.

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. This compound is an ideal linker for synthesizing PROTACs.[2][14] One ligand (for either the target protein or the E3 ligase) can be attached via the carboxylic acid, and the other ligand (bearing an azide) can be conjugated using the SPAAC reaction. The PEG4 linker provides the necessary length and flexibility for the PROTAC to effectively bridge the two proteins.[15]

The following diagram outlines the general strategy for PROTAC synthesis using this compound.

G cluster_PROTAC PROTAC Synthesis Workflow DBCO_Acid DBCO-PEG4-COOH DBCO_Ligand1 DBCO-PEG4-Ligand 1 DBCO_Acid->DBCO_Ligand1 EDC/NHS Coupling Ligand1_NH2 Ligand 1 (Amine) PROTAC PROTAC (Ligand 1 - Linker - Ligand 2) DBCO_Ligand1->PROTAC SPAAC Reaction Ligand2_N3 Ligand 2 (Azide)

Caption: PROTAC synthesis using the dual functionality of this compound.

Conclusion: A Self-Validating System for Precision Bioconjugation

The this compound linker represents a pinnacle of rational molecular design for bioconjugation. Its dual-action mechanism provides a self-validating system where each step is highly specific and efficient. The formation of a stable amide bond followed by a bioorthogonal click reaction ensures the creation of well-defined conjugates with high yields. By understanding the causality behind the experimental choices and the inherent trustworthiness of the reaction mechanisms, researchers can confidently employ this compound to advance their work in areas ranging from basic biological research to the development of next-generation therapeutics.

References

  • Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. (n.d.). ACS Publications. Retrieved from [Link]

  • A Short Review of Research Progress on the Synthesis Approaches of Aza-Dibenzocyclooctyne Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • DBCO reagents for « Click Chemistry ». (n.d.). Interchim. Retrieved from [Link]

  • DBCO Reaction — Principles. Diarylcyclooctynes. (2016, February 17). Medium. Retrieved from [Link]

  • Analytical methods for physicochemical characterization of antibody drug conjugates. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Amine coupling through EDC/NHS: a practical approach. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Methods to accelerate PROTAC drug discovery. (2025, June 25). National Center for Biotechnology Information. Retrieved from [Link]

  • Current strategies for the design of PROTAC linkers: a critical review. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Analytical Techniques for Antibody-Drug Conjugates: Comprehensive Insights. (2025, July 11). Veranova. Retrieved from [Link]

  • Systematic Investigation of EDC/sNHS-Mediated Bioconjugation Reactions for Carboxylated Peptide Substrates. (n.d.). ACS Publications. Retrieved from [Link]

  • Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Analytical Techniques for Antibody-Drug Conjugates (ADCs): Comprehensive Insights. (n.d.). Veranova. Retrieved from [Link]

  • Best Practices for PROTACs - Development of PROTACs as Drugs (Part 1C). (2024, November 21). YouTube. Retrieved from [Link]

  • How to improve the function of your PROTAC degrader by understanding ternary complex formation. (2024, March 22). YouTube. Retrieved from [Link]

  • Probing of EDC/NHSS-Mediated Covalent Coupling Reaction by the Immobilization of Electrochemically Active Biomolecules. (2013, February 1). ResearchGate. Retrieved from [Link]

  • Key assays and analytical techniques for the development of antibody drug conjugates. (2025, July 1). Drug Target Review. Retrieved from [Link]

  • The Effects of Buffer, pH, and Temperature Upon SPAAC Reaction Rates. (n.d.). ResearchGate. Retrieved from [Link]

  • Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Optimal Conditions for DBCO-azide Reaction?. (2019, October 22). ResearchGate. Retrieved from [Link]

  • Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. (n.d.). MDPI. Retrieved from [Link]

  • An overview of PROTACs: a promising drug discovery paradigm. (2022, December 20). National Center for Biotechnology Information. Retrieved from [Link]

  • DBCO-PEG4-DBCO. (n.d.). baseclick GmbH. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Stability and Storage of DBCO-PEG4-acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of bifunctional linkers such as Dibenzocyclooctyne-Polyethylene Glycol-Carboxylic Acid (DBCO-PEG4-acid) is paramount to the success of bioconjugation, targeted drug delivery, and the development of novel therapeutics like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This guide provides a comprehensive overview of the stability profile of this compound and outlines best practices for its storage and handling to ensure optimal performance in your applications.

Introduction to this compound: A Versatile Tool in Bioconjugation

This compound is a heterobifunctional linker that incorporates three key chemical motifs:

  • Dibenzocyclooctyne (DBCO): A strained alkyne that is highly reactive towards azides via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This "click chemistry" reaction is bioorthogonal, proceeding rapidly at physiological conditions without the need for a cytotoxic copper catalyst.[1][2] The DBCO group is noted for its thermal stability and specific reactivity with azides.[3]

  • Polyethylene Glycol (PEG) Spacer: A four-unit PEG linker enhances the aqueous solubility of the molecule.[4] This hydrophilic spacer also provides flexibility and reduces steric hindrance, which can be crucial when conjugating large biomolecules.[5]

  • Carboxylic Acid (-COOH): A terminal carboxylic acid group that can be activated to react with primary amines, such as those on the surface of proteins (e.g., lysine residues), to form stable amide bonds.[4]

The unique combination of these functionalities makes this compound a valuable reagent for the precise construction of complex bioconjugates.

Chemical Stability of this compound: A Multifaceted Consideration

The overall stability of this compound is a function of its individual components. While the DBCO and PEG moieties are generally robust, the reactivity of the carboxylic acid and the potential for degradation under certain conditions must be carefully considered.

Thermal Stability

The dibenzocyclooctyne (DBCO) group is thermally stable, allowing for flexibility in reaction temperatures.[3] Reactions involving DBCO and azides are often more efficient at elevated temperatures, typically ranging from 4°C to 37°C.[6] However, for long-term storage, sub-zero temperatures are recommended to preserve the integrity of the entire molecule.

Aqueous Stability and pH Effects

The stability of this compound in aqueous solutions is highly dependent on pH. While precise quantitative data for the carboxylic acid form is not extensively published, we can infer its stability from related compounds and the general behavior of its functional groups.

  • The DBCO Moiety: The DBCO group itself is generally stable in aqueous buffers within a physiological pH range.[3] However, for long-term storage in solution, it is advisable to avoid azide- and thiol-containing buffers.[6] A study on a DBCO-modified antibody demonstrated a minimal 3-5% loss of reactivity after four weeks of storage at either 4°C or -20°C, indicating good stability of the DBCO group once conjugated.[6]

  • The Carboxylic Acid Moiety: The carboxylic acid group is generally stable. However, when activated (e.g., with EDC and NHS) to form an active ester for amine coupling, it becomes highly susceptible to hydrolysis. This competing hydrolysis reaction is accelerated at higher pH values.[7] Therefore, conjugation reactions involving the activation of the carboxylic acid are typically performed at a near-neutral to slightly basic pH (pH 7-9) to balance amine reactivity with the rate of hydrolysis.[5]

Stability in Organic Solvents

This compound is soluble in common organic solvents such as DMSO, DMF, and DCM.[3] Stock solutions prepared in anhydrous organic solvents are generally stable for several days if stored properly (frozen and protected from moisture).[6] It is crucial to use anhydrous solvents to prevent hydrolysis, especially if the carboxylic acid is to be activated for subsequent reactions.

Recommended Storage and Handling Conditions

Proper storage and handling are critical to preserving the reactivity and extending the shelf life of this compound.

Solid Form

For long-term storage, this compound in its solid (or oil) form should be stored at -20°C and kept in a desiccated environment.[3][8] Some suppliers recommend storage for up to 3 years at -20°C and 2 years at 4°C for the pure form.[9] Before use, the vial should be allowed to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the compound.[6]

In-Solvent

Stock solutions of this compound in anhydrous organic solvents like DMSO or DMF should be stored at -20°C or -80°C .[9] When stored at -20°C, the solution is typically stable for up to one month, while at -80°C, it can be stored for up to six months.[9] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes. Always use anhydrous solvents to prepare stock solutions to minimize hydrolysis.

The following table summarizes the recommended storage conditions:

FormStorage TemperatureDurationKey Considerations
Solid/Oil -20°CUp to 3 years[9]Desiccate, protect from light
4°CUp to 2 years[9]Desiccate, protect from light
In Anhydrous Solvent -20°CUp to 1 month[9]Use anhydrous solvent, aliquot to avoid freeze-thaw cycles
(e.g., DMSO, DMF) -80°CUp to 6 months[9]Use anhydrous solvent, aliquot to avoid freeze-thaw cycles

Experimental Protocol: Assessing the Aqueous Stability of this compound

To ensure the integrity of this compound in a specific buffer system for a planned experiment, performing an in-house stability test is highly recommended. The following protocol outlines a general method using High-Performance Liquid Chromatography (HPLC) to quantify the degradation of the compound over time.

Objective

To determine the degradation rate of this compound in a specific aqueous buffer by monitoring the decrease in the peak area of the intact compound over time.

Materials
  • This compound

  • Anhydrous DMSO or DMF

  • Aqueous buffer of interest (e.g., Phosphate-Buffered Saline, pH 7.4)

  • HPLC system with a UV detector and a suitable C18 column

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% TFA or Formic Acid

  • Quenching solution (e.g., a solution of a primary amine like Tris buffer)

Procedure
  • Prepare a Stock Solution: Dissolve a known amount of this compound in anhydrous DMSO to prepare a concentrated stock solution (e.g., 10 mM).

  • Prepare the Test Solution: Dilute the stock solution into the aqueous buffer of interest to a final concentration suitable for HPLC analysis (e.g., 1 mM).

  • Incubation: Incubate the test solution at the desired temperature (e.g., room temperature or 37°C).

  • Time-Point Sampling: At various time points (e.g., 0, 2, 4, 8, 24, and 48 hours), withdraw an aliquot of the test solution.

  • Quench the Reaction (Optional): If there is concern about further degradation during the analysis, the reaction in the aliquot can be quenched.

  • HPLC Analysis: Inject the aliquot onto the HPLC system.

    • Use a suitable gradient of Mobile Phase B to elute the compound.

    • Monitor the elution profile using a UV detector at a wavelength where DBCO has a significant absorbance (around 309 nm).[2]

  • Data Analysis:

    • Identify the peak corresponding to the intact this compound based on its retention time from the t=0 sample.

    • Integrate the peak area of the intact compound at each time point.

    • Plot the percentage of the remaining intact this compound (relative to the t=0 peak area) against time to determine the degradation profile.

Visualization of the Experimental Workflow

G cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis stock Prepare 10 mM Stock in Anhydrous DMSO test Dilute to 1 mM in Aqueous Buffer stock->test incubate Incubate at Desired Temperature test->incubate sampling Sample at Time Points (0, 2, 4, 8, 24, 48h) incubate->sampling hplc HPLC Analysis (UV at 309 nm) sampling->hplc data Integrate Peak Area of Intact Compound hplc->data plot Plot % Remaining vs. Time data->plot

Caption: Workflow for assessing the aqueous stability of this compound via HPLC.

Potential Degradation Pathways

Understanding the potential degradation pathways of this compound is crucial for troubleshooting and optimizing experimental conditions.

G DBCO_PEG_COOH DBCO-PEG4-COOH (Intact) Hydrolysis Hydrolysis of DBCO DBCO_PEG_COOH->Hydrolysis Extreme pH, Temp Oxidation Oxidation of PEG DBCO_PEG_COOH->Oxidation Oxidizing Agents Side_Reaction Side Reactions of Activated Acid DBCO_PEG_COOH->Side_Reaction Moisture (if activated) Degraded_DBCO Degraded DBCO Moiety Hydrolysis->Degraded_DBCO Oxidized_PEG Oxidized PEG Chain Oxidation->Oxidized_PEG Hydrolyzed_Ester Hydrolyzed Activated Ester Side_Reaction->Hydrolyzed_Ester

Caption: Potential degradation pathways for this compound under stress conditions.

While the DBCO moiety is relatively stable, extreme pH or temperature conditions could potentially lead to its degradation. The PEG chain can be susceptible to oxidation, so avoiding strong oxidizing agents is recommended. The most common degradation pathway in practical applications is the hydrolysis of the activated carboxylic acid (e.g., NHS ester) if it is not promptly reacted with the target amine.

Conclusion and Best Practices

This compound is a powerful and versatile tool for creating well-defined bioconjugates. Its stability is generally robust, particularly that of the DBCO and PEG components. However, to ensure the highest reactivity and reproducibility in your experiments, it is imperative to adhere to strict storage and handling protocols.

Key Takeaways:

  • Storage is Key: Store solid this compound at -20°C under desiccated conditions. For solutions in anhydrous organic solvents, store at -20°C for short-term and -80°C for long-term use, always protecting from moisture.

  • Mind the Moisture: The compound, especially when the carboxylic acid is activated, is sensitive to moisture. Always use anhydrous solvents for preparing stock solutions and allow the reagent vial to equilibrate to room temperature before opening.

  • pH Matters: For conjugation reactions involving the activation of the carboxylic acid, maintain the pH in the recommended range (typically 7-9) to optimize the reaction and minimize hydrolysis of the activated ester.

  • When in Doubt, Test: For critical applications, perform a stability test in your specific buffer system to confirm the integrity of the linker under your experimental conditions.

By following these guidelines, researchers can confidently employ this compound in their innovative work, from fundamental biological studies to the development of next-generation therapeutics.

References

  • Interchim. (n.d.). DBCO reagents for « Click Chemistry ». Retrieved from [Link]

  • Al-Amin, R. A., et al. (2022). The Effects of Buffer, pH, and Temperature Upon SPAAC Reaction Rates. ResearchGate. Retrieved from [Link]

  • Nanocs. (n.d.). DBCO-PEG4-NHS. Retrieved from [Link]

Sources

Introduction: The Convergence of Strain-Promoted Click Chemistry and Enhanced Biocompatibility

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to DBCO-PEG4-Acid: Physicochemical Properties and Applications in Bioconjugation

In the landscape of modern bioconjugation, the demand for highly efficient, specific, and biocompatible ligation strategies is paramount. Dibenzocyclooctyne-PEG4-acid (this compound) has emerged as a cornerstone reagent, ingeniously combining the power of strain-promoted azide-alkyne cycloaddition (SPAAC) with the beneficial properties of a hydrophilic polyethylene glycol (PEG) spacer. This heterobifunctional linker provides researchers in drug development, diagnostics, and materials science with a robust tool for the precise covalent modification of biomolecules under physiological conditions.[1]

The core utility of this compound lies in its dual reactivity. The dibenzocyclooctyne (DBCO) group, a highly strained cyclooctyne, readily participates in copper-free "click" reactions with azide-functionalized molecules.[2] This bioorthogonal reaction proceeds with remarkable kinetics and specificity, obviating the need for cytotoxic copper catalysts that can compromise the integrity of sensitive biological systems.[1][3] Complementing the DBCO moiety is a terminal carboxylic acid, which allows for versatile conjugation to primary amines on proteins, peptides, or other biomolecules following activation.[4] The intervening tetraethylene glycol (PEG4) linker is not merely a spacer; it imparts enhanced aqueous solubility, reduces aggregation, and minimizes steric hindrance, thereby preserving the native conformation and function of the conjugated biomolecules.[3][5]

This guide serves as a comprehensive technical resource for researchers and scientists, offering a deep dive into the physicochemical properties of this compound, detailed protocols for its application, and expert insights into optimizing its use in complex biological systems.

Core Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is critical for its effective handling, storage, and deployment in experimental workflows. These properties dictate its behavior in various solvent systems, its stability over time, and its reactivity.

PropertyValueSource(s)
Molecular Formula C₃₀H₃₆N₂O₈[4][6]
Molecular Weight 552.6 g/mol (or 552.62 g/mol )[4][6][7]
CAS Number 1537170-85-6[4][6]
Appearance Light yellow oil or viscous liquid[7][8]
Purity Typically >95% (as determined by HPLC)[4][6]
Solubility Soluble in organic solvents such as DMSO, DMF, DCM, THF, and Chloroform.[4][5][9][4][5][9]
Storage Conditions Long-term storage at -20°C is recommended.[4][7] For short-term storage, 4°C is acceptable.[7] It should be kept in a dry, dark environment.[9][10][4][7][9][10]

The Chemistry of this compound: A Two-Fold Reactive System

The utility of this compound is rooted in its two distinct reactive functionalities: the DBCO group for copper-free click chemistry and the terminal carboxylic acid for amine conjugation.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The DBCO moiety is the engine of the copper-free click reaction. The significant ring strain of the cyclooctyne ring dramatically lowers the activation energy for the [3+2] cycloaddition reaction with an azide, allowing the reaction to proceed rapidly at physiological temperatures and pH without a catalyst.[5] This reaction is highly specific, as neither the DBCO nor the azide group reacts with other functional groups commonly found in biological systems, ensuring a clean and targeted ligation.[1][11]

Diagram of the SPAAC Reaction

SPAAC_Reaction DBCO_Molecule Biomolecule-PEG4-DBCO Triazole_Product Stable Triazole Conjugate DBCO_Molecule->Triazole_Product Strain-Promoted Cycloaddition Azide_Molecule Azide-Functionalized Target Azide_Molecule->Triazole_Product Amine_Conjugation_Workflow cluster_activation Activation Step cluster_conjugation Conjugation Step DBCO_Acid This compound Reactive_Ester DBCO-PEG4-NHS Ester (Intermediate) DBCO_Acid->Reactive_Ester + Activators EDC / NHS Activators->Reactive_Ester Conjugated_Product DBCO-Labeled Biomolecule Reactive_Ester->Conjugated_Product Amine Reaction Biomolecule Amine-Containing Biomolecule (e.g., Protein) Biomolecule->Conjugated_Product

Caption: Activation of this compound and subsequent conjugation to an amine-containing biomolecule.

Experimental Protocols: A Practical Guide

The following protocols provide a framework for the use of this compound. It is essential to optimize these protocols for specific applications and biomolecules.

Protocol 1: Activation of this compound and Conjugation to a Protein

This protocol describes the in situ activation of the carboxylic acid and subsequent conjugation to a protein.

Materials:

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Protein solution in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Preparation of Reagents:

    • Equilibrate all reagents to room temperature before use.

    • Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.

    • Prepare 100 mM stock solutions of EDC and NHS in anhydrous DMF or DMSO. Note: EDC and NHS are moisture-sensitive; prepare fresh solutions.

  • Activation of this compound:

    • In a microcentrifuge tube, combine the this compound stock solution with the EDC and NHS stock solutions. A molar ratio of 1:1.2:1.2 (DBCO-acid:EDC:NHS) is a good starting point.

    • Incubate the activation mixture at room temperature for 15-30 minutes.

  • Conjugation to Protein:

    • Add the activated DBCO-PEG4-NHS ester solution to the protein solution. The molar excess of the linker over the protein will depend on the desired degree of labeling and should be optimized. A 10- to 20-fold molar excess is a common starting point for antibodies. [12] * Incubate the reaction at room temperature for 2 hours or at 4°C overnight.

  • Quenching the Reaction:

    • Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted NHS ester.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Remove the excess, unreacted labeling reagent and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer.

Protocol 2: Copper-Free Click Reaction with an Azide-Modified Molecule

This protocol outlines the reaction of a DBCO-labeled biomolecule with an azide-functionalized partner.

Materials:

  • DBCO-labeled biomolecule (from Protocol 1)

  • Azide-functionalized molecule

  • Reaction buffer (e.g., PBS, pH 7.4). Note: Do not use buffers containing sodium azide. [5] Procedure:

  • Reaction Setup:

    • Combine the DBCO-labeled biomolecule and the azide-functionalized molecule in the reaction buffer.

    • The stoichiometry of the reaction partners should be optimized. A slight molar excess (1.5-3 equivalents) of one component can drive the reaction to completion. [5]

  • Incubation:

    • Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours. [13]The reaction time can be extended to improve efficiency. [12]

  • Purification (if necessary):

    • If one of the components was used in a significant excess, purification may be required to remove the unreacted material. The purification method will depend on the nature of the conjugated product (e.g., size-exclusion chromatography, affinity chromatography).

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in a variety of applications:

  • Antibody-Drug Conjugates (ADCs): this compound is used to link cytotoxic drugs to antibodies, creating targeted cancer therapies. [14][15]The PEG linker can improve the pharmacokinetic properties of the ADC.

  • PROTACs: In the field of targeted protein degradation, this linker can be incorporated into Proteolysis Targeting Chimeras (PROTACs) to connect a target-binding ligand and an E3 ligase-binding ligand. [7]* Biomolecule Labeling and Imaging: Proteins, peptides, and nucleic acids can be labeled with this compound for subsequent conjugation to imaging agents (e.g., fluorophores) or affinity tags (e.g., biotin) that have been modified with an azide.

  • Surface Modification: The DBCO group can be immobilized on surfaces to create platforms for the specific capture of azide-modified biomolecules, which is useful in the development of biosensors and microarrays.

Conclusion

This compound stands as a testament to the power of chemical innovation in advancing biological research and therapeutic development. Its combination of a highly reactive, bioorthogonal DBCO group, a versatile carboxylic acid handle, and a biocompatible PEG linker provides an unparalleled solution for creating stable and functional bioconjugates. By understanding its fundamental physicochemical properties and adhering to optimized protocols, researchers can effectively harness the capabilities of this reagent to push the boundaries of what is possible in their respective fields.

References

  • Click Chemistry Tools. (2016, February 17). DBCO Reaction — Principles. Diarylcyclooctynes. Medium. Retrieved from [Link]

  • baseclick GmbH. (n.d.). DBCO-PEG4-NHS ester. Retrieved from [Link]

  • Interchim. (n.d.). DBCO reagents for « Click Chemistry ». Retrieved from [Link]

  • Nanocs. (n.d.). DBCO-PEG4-NHS. Retrieved from [Link]

  • AxisPharm. (n.d.). DBCO PEG Linker Click Chemistry - Cu-free Labeling Reagents. Retrieved from [Link]

  • Precise PEG. (n.d.). This compound. Retrieved from [Link]

  • baseclick GmbH. (n.d.). DBCO-PEG4-DBCO. Retrieved from [Link]

  • Click Chemistry Tools. (2016, February 17). DBCO Reaction — Principles. Diarylcyclooctynes. Medium. Retrieved from [Link]

Sources

The Critical Role of PEG4 Spacers in DBCO Linker Design: A Technical Deep Dive

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of bioorthogonal chemistry, the Dibenzocyclooctyne (DBCO) moiety is the workhorse of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1] However, the utility of DBCO is frequently compromised by its intrinsic hydrophobicity. This guide analyzes the structural and functional necessity of the PEG4 (tetraethylene glycol) spacer.

As a Senior Application Scientist, I argue that the PEG4 spacer is not merely a passive connector but a thermodynamic and kinetic modulator that solves the "hydrophobic collapse" problem inherent to aromatic cyclooctynes, balancing solubility, steric accessibility, and pharmacokinetic (PK) stability.

The Chemistry of DBCO and The Hydrophobicity Paradox

To understand the necessity of the spacer, we must first audit the payload. DBCO relies on a strained eight-membered ring fused to two benzene rings.[2] While this ring strain (~18 kcal/mol) drives the copper-free reaction with azides, the fused aromatic system creates a significant lipophilic domain.

The Problem: Hydrophobic Collapse

When a DBCO moiety is attached directly to a biomolecule (or via a short alkyl chain like C6), the following failure modes occur:

  • Non-Specific Binding: The hydrophobic DBCO motif seeks hydrophobic pockets on proteins (e.g., albumin in serum or the hydrophobic core of the target antibody), leading to "sticky" conjugates and high background noise.

  • Precipitation: In aqueous buffers (PBS, HEPES), high degrees of labeling (DOL) with hydrophobic linkers cause the protein to aggregate and precipitate out of solution.

  • Steric Occulsion: Without a hydrophilic spacer, the DBCO ring often "folds back" against the protein surface to minimize water contact, rendering it kinetically inaccessible to the incoming azide.

The PEG4 Solution: Mechanism of Action

The inclusion of a 4-unit Polyethylene Glycol (PEG4) spacer is the industry-standard solution. It acts as a physicochemical bridge that alters the local environment of the reactive group.

Solubility and Thermodynamics

The PEG4 chain (


) is amphiphilic but predominantly hydrophilic due to the ether oxygens, which act as hydrogen bond acceptors.[2]
  • Hydration Shell: The spacer recruits water molecules, creating a hydration shell around the linker.[2] This effectively "masks" the hydrophobicity of the DBCO ring.[2]

  • Prevention of Aggregation: Data indicates that antibodies labeled with DBCO-PEG4-NHS remain monomeric at DOLs of 4–6, whereas DBCO-C6-NHS conjugates often show >20% aggregation at similar loading.

Kinetic Accessibility (The "Reach" Effect)

The PEG4 spacer provides a length of approximately 16–18 Å . This length is critical for the "Goldilocks" zone:

  • Too Short (< PEG2): The DBCO remains too close to the protein surface, subject to steric hindrance from amino acid side chains.

  • Too Long (> PEG12): Entropy increases. The chain becomes a "random coil," and the reactive end can get entangled or buried within the polymer cloud, actually decreasing the effective reaction rate (

    
    ).
    
  • PEG4: Provides sufficient degrees of freedom for the DBCO to extend into the solvent, maximizing the collision frequency with the azide partner.

Comparative Data: Spacer Impact on Conjugate Properties[3][4][5]
FeatureDBCO-C6 (Alkyl)DBCO-PEG4 DBCO-PEG12+
Aqueous Solubility Poor (Requires >20% Organic Co-solvent)Excellent (Soluble in PBS)Excellent
Aggregation Risk HighLow Low
Steric Accessibility Low (Surface Adsorption)High (Extended Conformation)Moderate (Entropic Shielding)
Immunogenicity LowNegligible Risk of anti-PEG antibodies (ABC effect)
Mass Spec Analysis SimpleSimple (Discrete Mass) Complex (Polydisperse)

Mechanism Visualization

The following diagram illustrates the SPAAC reaction pathway and the structural role of the PEG4 spacer in preventing surface adsorption.

SPAAC_Mechanism cluster_reactants Reactants cluster_intermediate Functionalized Intermediate cluster_product Final Conjugate (SPAAC) Biomolecule Antibody/Protein (Lysine Residue) DBCO_Conj DBCO-PEG4-Antibody (Stable Intermediate) Biomolecule->DBCO_Conj NHS Ester Chemistry (pH 7.2-8.5) Linker DBCO-PEG4-NHS (Reagent) Linker->DBCO_Conj Spacer_Effect PEG4 Role: 1. Solubilizes DBCO 2. Extends ~18Å from surface 3. Prevents hydrophobic folding DBCO_Conj->Spacer_Effect Triazole Stable Triazole Conjugate (Covalent Bond) DBCO_Conj->Triazole SPAAC Reaction (Copper-Free) Azide Azide-Payload (Drug/Fluorophore) Azide->Triazole

Caption: The PEG4 spacer ensures the DBCO moiety remains solvated and sterically accessible for the incoming Azide, facilitating the formation of the triazole linkage.

Experimental Workflow: ADC Conjugation

Standard Operating Procedure for generating an Antibody-Drug Conjugate (ADC) using DBCO-PEG4 linkers.[2]

Phase 1: Activation (Antibody-DBCO)

Goal: Attach DBCO-PEG4-NHS to surface lysines.

  • Buffer Exchange: Exchange antibody into PBS, pH 7.4 . Avoid amine-containing buffers (Tris, Glycine) as they compete with the NHS ester.[3]

  • Reagent Preparation: Dissolve DBCO-PEG4-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.

    • Expert Tip: Prepare immediately before use.[2][3] NHS esters hydrolyze rapidly in moisture.

  • Reaction: Add the linker to the antibody at a 5–20 molar excess (depending on desired DOL).[2]

    • Solvent Check: Keep final organic solvent concentration <10% (v/v) to prevent protein denaturation.

  • Incubation: Incubate for 30–60 minutes at Room Temperature (RT) or 2 hours at 4°C.

  • Quenching: Add 1M Tris (pH 8.0) to a final concentration of 50 mM. Incubate for 15 minutes to quench unreacted NHS esters.

  • Purification 1: Remove excess small molecules using a Zeba Spin Column (7K MWCO) or dialysis.

Phase 2: Conjugation (Click Reaction)

Goal: React DBCO-Antibody with Azide-Drug.

  • Quantification: Measure the DBCO-Antibody concentration. Calculate the molar concentration of DBCO groups using absorbance at 309 nm (

    
    ).
    
  • Click Reaction: Add Azide-Payload at a 1.5 – 2.0 molar equivalent relative to the DBCO groups (not the protein).

  • Incubation: Incubate for 4–12 hours at RT or overnight at 4°C.

    • Note: No catalyst is needed.[4]

  • Purification 2: Remove excess Azide-Payload via Size Exclusion Chromatography (SEC) or extensive dialysis.[2]

Troubleshooting & Decision Matrix

When should you deviate from PEG4? Use this logic flow to determine the optimal spacer length.

Spacer_Selection Start Select DBCO Linker Type Q1 Is the payload extremely hydrophobic (e.g., PBD dimers, Tubulysins)? Start->Q1 Q2 Is the target a small peptide (< 5 kDa)? Q1->Q2 No Res1 Use DBCO-PEG12 or PEG24 (Need massive solubility help) Q1->Res1 Yes Res2 Use DBCO-PEG4 (Standard for Proteins/ADCs) Q2->Res2 No (Antibodies/Enzymes) Res3 Use DBCO-C6 (Alkyl) (Only for organic solvent synthesis) Q2->Res3 Yes (Hydrophobicity less critical)

Caption: Decision matrix for selecting spacer length based on payload hydrophobicity and biomolecule size.

References

  • Agard, N. J., Prescher, J. A., & Bertozzi, C. R. (2004).[2] A Strain-Promoted [3 + 2] Azide−Alkyne Cycloaddition for Covalent Modification of Biomolecules in Living Systems.[2] Journal of the American Chemical Society.[2] Link[2]

  • Vector Laboratories. (n.d.). DBCO-PEG4-NHS Ester Product Guide & Protocol. Vector Laboratories Technical Documentation. Link

  • BroadPharm. (2022).[2] DBCO Azide Ligation Protocol (Version 2.0).[2] BroadPharm Protocols. Link

  • Sletten, E. M., & Bertozzi, C. R. (2011).[2] Bioorthogonal Chemistry: Fishing for Selectivity in a Sea of Functionality. Accounts of Chemical Research. Link[2]

  • Thermo Fisher Scientific. (2021).[2] EZ-Link™ TFP Ester-PEG4-DBCO User Guide. Thermo Scientific Instructions. Link

Sources

Technical Guide: DBCO-PEG4-Acid Reactivity & Optimization Strategies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

DBCO-PEG4-acid (Dibenzocyclooctyne-polyethylene glycol-carboxylic acid) is a premier heterobifunctional linker used in bioorthogonal chemistry.[1] It facilitates the conjugation of biomolecules via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)—a "copper-free click" reaction.[2]

This guide addresses the specific reactivity profile of the DBCO moiety toward azides, while critically examining the utility of the carboxylic acid terminus.[3] As a Senior Application Scientist, I emphasize that while the click chemistry is robust, the success of the experiment often hinges on the upstream handling of the acid functionality and the physicochemical environment of the reaction.

Part 1: The Chemistry of SPAAC and DBCO[2][3][4][5][6]

The Mechanism: Strain-Promoted Cycloaddition

Unlike the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which requires cytotoxic Cu(I) catalysts, DBCO relies on ring strain to drive the reaction. The cyclooctyne ring possesses approximately 18 kcal/mol of ring strain. When an azide enters the reaction coordinate, the relief of this strain lowers the activation energy, allowing the formation of a stable triazole ring at physiological temperatures and pH.

Why PEG4? The Solubility/Steric Balance

The inclusion of a 4-unit Polyethylene Glycol (PEG) spacer is not arbitrary.

  • Hydrophobicity Mitigation: DBCO is highly hydrophobic and can induce precipitation or aggregation of labeled proteins. The PEG4 linker increases the water solubility of the reagent (logP adjustment).

  • Steric Access: The spacer pushes the reactive DBCO group away from the protein surface, increasing the second-order rate constant (

    
    ) by reducing steric occlusion during the approach of the azide.
    
Reaction Mechanism Diagram

The following diagram illustrates the transition from reactants to the stable regioisomeric triazole products.

SPAAC_Mechanism DBCO DBCO Moiety (Strained Alkyne) TS Transition State (Strain Relief) DBCO->TS + Azide Azide Azide-Labeled Target (-N3) Azide->TS Triazole Stable Triazole Conjugate TS->Triazole k2 ≈ 0.3 - 1.0 M-1s-1

Figure 1: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Part 2: Critical Pre-Conjugation Considerations

Before initiating any reaction, three parameters must be validated to prevent experimental failure.

The "Acid" Trap

Crucial Distinction: DBCO-PEG4-Acid is not reactive toward amines spontaneously. It requires activation.[2][4][5]

  • Scenario A: You are clicking to an amine. Action: You must activate the carboxylic acid (typically via EDC/NHS) to form an active ester.

  • Scenario B: You are clicking to an alcohol/hydroxyl. Action: Requires esterification (typically low yield in aqueous media).

  • Recommendation: If your target biomolecule has primary amines (Lysine residues, N-terminus), convert the this compound to an NHS ester in situ or purchase the pre-activated DBCO-PEG4-NHS ester to ensure stoichiometry control.

Buffer Incompatibility

The Azide Contamination: Many commercial buffers (especially antibody storage buffers) contain Sodium Azide (NaN₃) as a preservative.

  • Risk: Free azide ions will react instantly with your DBCO reagent, neutralizing it before it ever sees your target biomolecule.

  • Protocol: Dialyze or spin-desalt all samples into PBS or HEPES (azide-free) prior to adding DBCO.

The Thiol Liability

While DBCO is "bioorthogonal," it is not perfectly inert. Free thiols (e.g., reduced Cysteine) can react with the strained alkyne via a thiol-yne addition, albeit at a rate ~1000x slower than the azide reaction.

  • Control: If your protein has free surface cysteines, alkylate them (e.g., with NEM) or ensure the azide reaction is run at a high concentration to favor the kinetic product (triazole) over the thermodynamic side-product (thio-ether).

Part 3: Step-by-Step Experimental Protocol

This protocol assumes the standard workflow: Activation of the acid, Conjugation to a biomolecule (Ligand A), and Clicking to an Azide-partner (Ligand B).[3][4]

Phase 1: In Situ Activation (Acid NHS Ester)

Skip this if using pre-activated DBCO-PEG4-NHS.

  • Solubilization: Dissolve 5 mg this compound in 100 µL dry DMSO or DMF.

  • Stoichiometry: Add 1.2 equivalents of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 1.2 equivalents of NHS (N-Hydroxysuccinimide).

  • Incubation: React for 15–30 minutes at Room Temperature (RT).

  • Validation: No purification is needed if used immediately; the excess EDC will hydrolyze in the subsequent aqueous step.

Phase 2: Amine Conjugation (Labeling Biomolecule A)
  • Buffer Prep: Prepare Biomolecule A (e.g., Antibody) in PBS (pH 7.4) or Borate Buffer (pH 8.5). Avoid Tris or Glycine buffers as they contain competing amines.[6][7]

  • Mixing: Add the activated DBCO solution to the protein.

    • Ratio: Use 5–20 molar excess of DBCO over protein.

    • Solvent: Keep final organic solvent (DMSO/DMF) concentration <10% to prevent protein denaturation.

  • Incubation: 1 hour at RT or 4 hours at 4°C.

  • Purification (Critical): Remove unreacted DBCO using a Desalting Column (e.g., Zeba Spin, 7K MWCO) or Dialysis. Unreacted DBCO will quench your azide target in the next step.

Phase 3: The Click Reaction (SPAAC)[3]
  • Reaction: Mix DBCO-Labeled Biomolecule A with Azide-Labeled Biomolecule B .

  • Ratio: Use a 1.5 – 2.0 molar excess of the cheaper/smaller reagent to drive the reaction to completion.

  • Incubation:

    • Standard: 4–12 hours at RT.[2][7]

    • Low Concentration (<10 µM): Incubate overnight at 4°C.

  • Quenching (Optional): Add excess free azide (e.g., 10 mM Sodium Azide) or DBCO-amine to quench any remaining reactive groups if downstream applications are sensitive.

Workflow Visualization

Workflow cluster_0 Phase 1: Activation cluster_1 Phase 2: Conjugation cluster_2 Phase 3: SPAAC Click Acid This compound ActiveEster Active NHS Ester Acid->ActiveEster Activation Activators + EDC / NHS Activators->Acid DBCO_Conj DBCO-Biomolecule A ActiveEster->DBCO_Conj Amine Coupling (pH 7-8.5) Protein Biomolecule A (Amines) Protein->DBCO_Conj Final Final Conjugate (Triazole Linkage) DBCO_Conj->Final Click Reaction (No Copper) Azide_Target Biomolecule B (Azide) Azide_Target->Final

Figure 2: Complete Bioconjugation Workflow from Acid Activation to Final Click Product.

Part 4: Data & Kinetics

The reaction rate of DBCO with azides is governed by second-order kinetics. The rate constant (


) is influenced by the electronic properties of the azide and the solvent environment.

Table 1: Comparative Kinetics of Click Reactions

Reaction TypeReagentsCatalystRate Constant (

, M

s

)
Biocompatibility
SPAAC DBCO + AzideNone0.3 – 1.0 High (No toxicity)
CuAAC Alkyne + AzideCu(I)10 – 100Low (Cu toxicity)
Staudinger Phosphine + AzideNone0.002High
TCO-Tetrazine TCO + TetrazineNone> 10,000High

Note: While TCO-Tetrazine is faster, DBCO reagents are significantly more stable in serum and easier to synthesize, making them the industry standard for ADCs and in vivo imaging.

Part 5: Quality Control & Troubleshooting

Assessing Conjugation Efficiency
  • UV-Vis Spectroscopy: DBCO has a distinct absorbance signature.[8]

    • 
       (DBCO) = 309 nm[4]
      
    • 
       = 12,000 M
      
      
      
      cm
      
      
    • Calculation: You can quantify the molar ratio of DBCO to protein (DOL) by measuring

      
       (Protein) and 
      
      
      
      (DBCO), applying the appropriate correction factor (CF) for the protein's absorbance at 309 nm.
Common Failure Modes
SymptomProbable CauseCorrective Action
No Conjugation Sodium Azide in buffer.Desalt samples into pure PBS.
Precipitation DBCO hydrophobicity.Ensure DMSO <10%; Use PEG4 linker (confirmed).
Low Yield Hydrolysis of NHS ester.Use fresh EDC/NHS; work quickly; keep pH < 9.
Non-Specific Binding Thiol-yne reaction.[9][10]Alkylate free cysteines; limit reaction time < 12h.[7]

References

  • Agard, N. J., Prescher, J. A., & Bertozzi, C. R. (2004). A Strain-Promoted [3 + 2] Azide−Alkyne Cycloaddition for Covalent Modification of Biomolecules in Living Systems. Journal of the American Chemical Society. [Link]

  • Click Chemistry Tools. (n.d.). This compound Product Guide and Protocols. Click Chemistry Tools. [Link]

  • Debets, M. F., et al. (2011). Bioconjugation with Strained Alkenes and Alkynes.[3][4][9] Accounts of Chemical Research. [Link]

Sources

A Deep Dive into Bioconjugation: A Technical Guide to DBCO-PEG4-acid vs. DBCO-acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of bioconjugation, the precise and efficient linking of molecules is paramount. Strain-promoted alkyne-azide cycloaddition (SPAAC), a cornerstone of copper-free click chemistry, offers a bioorthogonal approach to covalently connect biomolecules with exceptional specificity and under mild, aqueous conditions. At the heart of this chemistry are cyclooctyne reagents, with dibenzocyclooctyne (DBCO) derivatives being among the most prominent. This technical guide provides an in-depth analysis of two closely related yet functionally distinct DBCO linkers: DBCO-acid and its polyethylene glycol (PEG)-modified counterpart, DBCO-PEG4-acid. Understanding the nuanced differences between these reagents is critical for optimizing the design and performance of advanced bioconjugates, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

The Core Chemistry: DBCO and the Carboxylic Acid Handle

Both DBCO-acid and this compound are heterobifunctional linkers, featuring two key reactive moieties:

  • The DBCO Group: A dibenzocyclooctyne ring that undergoes a highly efficient and specific reaction with azide-functionalized molecules without the need for a cytotoxic copper catalyst.[1] This bioorthogonal reaction forms a stable triazole linkage.[2]

  • The Carboxylic Acid Group (-COOH): This functional group provides a versatile handle for conjugation to primary amines (e.g., the side chain of lysine residues in proteins) through the formation of a stable amide bond. This reaction typically requires activation with carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an N-hydroxysuccinimide (NHS) ester.[3]

The fundamental difference between the two molecules lies in the spacer connecting these two functional ends.

The Decisive Difference: The PEG4 Spacer

This compound incorporates a short chain of four repeating ethylene glycol units between the DBCO core and the carboxylic acid. This seemingly minor addition has profound implications for the physicochemical properties of the linker and the resulting bioconjugate.

Enhanced Hydrophilicity and Solubility

The most significant advantage conferred by the PEG4 spacer is the dramatic increase in hydrophilicity.[4] The DBCO moiety itself is inherently hydrophobic. While DBCO-acid is soluble in organic solvents like DMSO and DMF, its aqueous solubility is limited.[5] This can present challenges in bioconjugation reactions, which are often performed in aqueous buffers to maintain the integrity of biomolecules like proteins.

The hydrophilic PEG chain in this compound significantly improves its water solubility.[2] For instance, the closely related DBCO-PEG4-NHS ester is soluble in aqueous buffers up to 1.5 mM, a considerable improvement over non-PEGylated counterparts.[6] This enhanced solubility allows for conjugation reactions to be performed in predominantly aqueous media, minimizing the need for organic co-solvents that can denature or precipitate sensitive proteins.[5]

Mitigation of Aggregation

The hydrophobic nature of DBCO-acid can contribute to the aggregation of the final bioconjugate, particularly when multiple linkers are attached to a single biomolecule. This is a critical concern in the development of ADCs, where aggregation can lead to reduced efficacy, altered pharmacokinetics, and potential immunogenicity.[7] The hydrophilic PEG4 spacer acts as a solubilizing agent, helping to prevent this aggregation and maintain the monomeric state of the conjugate.[2][]

Reduction of Steric Hindrance and Improved Reaction Kinetics

The flexible PEG4 spacer physically separates the bulky DBCO group from the molecule to which it is being conjugated.[2] This separation can minimize steric hindrance, allowing for more efficient access of the azide-containing binding partner to the DBCO ring.[9]

Recent studies have provided quantitative evidence for this effect. A comparative analysis of the SPAAC reaction rates between DBCO-modified antibodies with and without a PEG linker demonstrated a notable enhancement in reaction kinetics for the PEGylated version.[9] The presence of a PEG5 linker was found to increase the reaction rate by an average of 31% ± 16%.[9] This acceleration is attributed to both the reduction in steric hindrance and the improved solubility of the PEGylated conjugate, which increases the probability of effective collisions between the reactive partners.[9]

Physicochemical and Functional Properties: A Head-to-Head Comparison

PropertyDBCO-acidThis compoundRationale & Implications for Bioconjugation
Structure DBCO core directly linked to a short alkyl chain with a terminal carboxylic acid.DBCO core linked to a four-unit polyethylene glycol (PEG) spacer with a terminal carboxylic acid.The PEG4 spacer is the key structural differentiator.
Solubility Soluble in organic solvents (DMSO, DMF); sparingly soluble in aqueous buffers.[5]Enhanced solubility in aqueous buffers and mixed aqueous/organic systems.[2]This compound is preferable for reactions with sensitive biomolecules that require predominantly aqueous conditions.
Hydrophobicity More hydrophobic.More hydrophilic.Reduced hydrophobicity of this compound helps prevent aggregation of the final conjugate.[7]
Steric Hindrance The bulky DBCO group is in close proximity to the conjugated molecule.The flexible PEG4 spacer provides distance between the DBCO group and the conjugated molecule.[2]Minimized steric hindrance with this compound can lead to more efficient subsequent "click" reactions.[9]
Reaction Kinetics (SPAAC) Generally fast, but can be limited by solubility and steric effects.Potentially faster due to improved solubility and reduced steric hindrance.[9]The PEG spacer can contribute to a more rapid and complete conjugation in the second step of a two-step labeling process.
Applications Labeling of small molecules or biomolecules where hydrophobicity is not a concern or can be managed with co-solvents.Ideal for conjugating to sensitive proteins, antibodies, and other biomolecules where maintaining solubility and preventing aggregation is critical. Essential for ADC and PROTAC development.[][10]The choice of linker is dictated by the specific requirements of the application and the properties of the molecules being conjugated.

Experimental Workflows and Methodologies

The following sections provide detailed, step-by-step protocols for the use of both DBCO-acid and this compound.

Diagram: Two-Step Bioconjugation Workflow

G cluster_0 Step 1: Amine Modification cluster_1 Step 2: Copper-Free Click Chemistry (SPAAC) Biomolecule (Protein, Antibody) Biomolecule (Protein, Antibody) DBCO_Biomolecule DBCO-Labeled Biomolecule Biomolecule (Protein, Antibody)->DBCO_Biomolecule Amide Bond Formation DBCO-Linker DBCO-(PEG4)-Acid DBCO-Linker->DBCO_Biomolecule EDC_NHS EDC / NHS EDC_NHS->Biomolecule (Protein, Antibody) Final_Conjugate Final Bioconjugate DBCO_Biomolecule->Final_Conjugate Azide_Molecule Azide-Modified Molecule (Drug, Fluorophore, etc.) Azide_Molecule->Final_Conjugate Triazole Linkage

Caption: A generalized two-step workflow for bioconjugation using DBCO-acid or this compound.

Protocol 1: Activation of DBCO-acid and this compound with EDC/NHS

This protocol describes the in-situ activation of the carboxylic acid to an NHS ester, which then reacts with primary amines on the target molecule.

Materials:

  • DBCO-acid or this compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS) or Sulfo-NHS

  • Anhydrous, amine-free solvent (e.g., DMSO or DMF)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5, or MES buffer, pH 6.0

Procedure:

  • Reagent Preparation:

    • Immediately before use, prepare a 10 mM stock solution of DBCO-acid or this compound in anhydrous DMSO or DMF.

    • Prepare 100 mM stock solutions of EDC and NHS (or Sulfo-NHS) in the chosen reaction buffer.

  • Activation of the Carboxylic Acid:

    • In a microcentrifuge tube, combine the DBCO-acid or this compound solution with EDC and NHS solutions. A typical molar ratio is 1:1.5:1.5 (DBCO-linker:EDC:NHS).

    • Incubate the reaction for 15-30 minutes at room temperature to form the NHS-activated DBCO linker.

  • Conjugation to Amine-Containing Molecule:

    • Add the freshly activated DBCO-linker solution to your protein or other amine-containing molecule in a suitable reaction buffer (e.g., PBS, pH 7.2-7.5).

    • The molar excess of the DBCO linker over the protein will depend on the desired degree of labeling and should be determined empirically. A starting point is a 10- to 20-fold molar excess.[6]

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching and Purification:

    • Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

    • Remove the excess, unreacted DBCO linker and byproducts using a desalting column, dialysis, or size-exclusion chromatography.[11]

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the "click" reaction between the DBCO-labeled biomolecule and an azide-functionalized molecule.

Materials:

  • DBCO-labeled biomolecule (from Protocol 1)

  • Azide-functionalized molecule (e.g., drug, fluorophore, biotin)

  • Reaction Buffer: PBS, pH 7.2-7.5, or other suitable azide-free buffer.

Procedure:

  • Reaction Setup:

    • Combine the DBCO-labeled biomolecule with the azide-functionalized molecule in the reaction buffer.

    • A slight molar excess (1.5 to 3-fold) of one component is often used to drive the reaction to completion.[6]

    • The optimal concentrations will depend on the specific reactants but higher concentrations generally lead to faster reaction rates.

  • Incubation:

    • Incubate the reaction at room temperature for 2-4 hours or at 4°C for 4-12 hours.[6] The reaction progress can be monitored by techniques such as HPLC, mass spectrometry, or SDS-PAGE if one of the components is a protein.

  • Purification:

    • If necessary, purify the final bioconjugate from any unreacted starting materials using an appropriate chromatography method (e.g., size-exclusion, affinity, or reversed-phase chromatography).

Characterization of DBCO-Labeled Biomolecules

The degree of labeling (DOL), which is the average number of DBCO molecules per biomolecule, can be determined using UV-Vis spectroscopy. DBCO has a characteristic absorbance maximum around 309 nm.[11] By measuring the absorbance of the purified conjugate at 280 nm (for protein) and 309 nm, the DOL can be calculated.

Conclusion and Recommendations

The choice between DBCO-acid and this compound is a critical decision in the design of bioconjugation strategies. While both reagents enable efficient copper-free click chemistry, the inclusion of the PEG4 spacer in this compound offers significant advantages, particularly for applications involving sensitive biomolecules like antibodies.

DBCO-acid is a suitable choice for:

  • Conjugation to small molecules where solubility is not a concern.

  • Applications where a shorter, more rigid linker is desired.

  • Cost-sensitive projects where the enhanced properties of the PEGylated linker are not strictly necessary.

This compound is highly recommended for:

  • Conjugation to proteins, antibodies, and other macromolecules prone to aggregation or denaturation.

  • The development of ADCs and PROTACs, where solubility, stability, and optimal pharmacokinetics are paramount.[]

  • Any application where minimizing steric hindrance and maximizing the efficiency of the subsequent SPAAC reaction is a priority.

As a Senior Application Scientist, my recommendation for researchers in drug development is to strongly consider this compound as the default choice for most protein and antibody conjugation projects. The enhanced hydrophilicity, reduced aggregation, and improved reaction kinetics it provides can lead to more robust and reproducible results, ultimately accelerating the development of novel biotherapeutics.

References

  • baseclick GmbH. (n.d.). DBCO-PEG4-DBCO. Retrieved from [Link]

  • Wiener, J., et al. (2020). Preparation of single- and double-oligonucleotide antibody conjugates and their application for protein analytics. Scientific Reports, 10(1), 1457. [Link]

  • Interchim. (n.d.). DBCO reagents for « Click Chemistry ». Retrieved from [Link]

  • ResearchGate. (2016, January 19). DBCO-NHS ester cross linker assisted click chemistry reaction for antibody-DNA conjugation protocol. Retrieved from [Link]

  • Ogawa, M., et al. (2015). Short PEG-Linkers Improve the Performance of Targeted, Activatable Monoclonal Antibody-Indocyanine Green Optical Imaging Probes. PLOS ONE, 10(4), e0123139. [Link]

  • Wang, T., et al. (2023). A method for parallel microscale protein labeling and precise control over the average degree of labeling (aDoL). Scientific Reports, 13(1), 8872. [Link]

  • Zhang, Y., et al. (2024). PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates. Bioconjugate Chemistry. [Link]

  • Click Chemistry Tools. (2016, February 17). DBCO Reaction — Principles. Diarylcyclooctynes. Medium. [Link]

  • Organic & Biomolecular Chemistry. (2025, January 28). Title of the article. [Link]

  • Jena Bioscience. (n.d.). Protein synthesis monitoring - residue-selective. Retrieved from [Link]

  • ResearchGate. (2013, October 14). Has anyone performed the activation step in EDC/NHS reaction at physiological pH (7.4) and room temperature?. Retrieved from [Link]

  • baseclick GmbH. (n.d.). DBCO-PEG4-NHS ester. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Multiplex Detection of Functional G Protein-Coupled Receptors Harboring Site-Specifically Modified Unnatural Amino Acids. Retrieved from [Link]

  • ADC Review. (n.d.). PEG Linkers. Retrieved from [Link]

  • ResearchGate. (n.d.). Accelerated stability study of PEG-ADCs evaluating the percentage of.... Retrieved from [Link]

  • Dove Medical Press. (2023, March 30). Effects of PEG-Linker Chain Length of Folate-Linked Liposomal Formulations on Targeting Ability and Antitumor Activity of Encapsulated Drug. Retrieved from [Link]

  • ACS Publications. (2021, June 20). Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins. Retrieved from [Link]

Sources

Technical Guide: DBCO-PEG4-Acid – Physicochemical Characterization and Application in SPAAC Bioconjugation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of DBCO-PEG4-acid , a premier heterobifunctional linker used in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Designed for researchers in proteomics and drug delivery, this document details the compound's molecular specifications, reaction kinetics, and a validated protocol for antibody-drug conjugate (ADC) development. Unlike copper-catalyzed methods, this compound enables bioorthogonal labeling in live systems without cytotoxicity, leveraging the specific ring-strain energy of the cyclooctyne moiety.

Physicochemical Specifications

Precise characterization of the starting material is critical for stoichiometric accuracy in bioconjugation. The following data represents the standard commercial isoform of this compound.

Molecular Identity

This compound serves as a heterobifunctional crosslinker. One end features a Dibenzocyclooctyne (DBCO) group for copper-free click chemistry, and the other features a terminal carboxylic acid (-COOH) for attachment to amine-containing molecules (via EDC/NHS activation) or hydroxyls.

PropertySpecificationNotes
IUPAC Name 4-(11,12-didehydrodibenzo[b,f]azocin-5(6H)-yl)-4-oxobutanoyl-PEG4-acetic acid (Variant dependent)Nomenclature varies by vendor based on linker length definition.
Chemical Formula C₂₉H₃₂N₂O₇ Standard formulation.
Molecular Weight 524.56 g/mol Monoisotopic mass should be verified via MS for QC.
CAS Number 1427004-19-0Verify against vendor CoA; isomers exist.
Appearance White to off-white or slightly yellow solidOily residue is common if hygroscopic.
Solubility DMSO, DMF, DCM, MethanolLow water solubility until conjugated.
Spacer Arm PEG4 (Polyethylene Glycol)Hydrophilic spacer reduces aggregation and steric hindrance.
Structural Integrity & Storage
  • Hygroscopicity: The PEG moiety makes the compound hygroscopic. Moisture creates hydrolysis risks if the acid is pre-activated to an ester.

  • Storage: Store at -20°C under inert gas (Argon/Nitrogen). Desiccation is required.

  • Stability: Stable in solution (DMSO/DMF) for 24 hours at room temperature; however, fresh preparation is recommended to prevent oxidative degradation of the cyclooctyne ring.

Mechanistic Principles: SPAAC and Ring Strain

The utility of this compound relies on Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) . Unlike the Huisgen cycloaddition which requires toxic Cu(I) catalysis, SPAAC is driven by the release of ring strain.

The Thermodynamic Driver

The cyclooctyne ring in DBCO possesses significant bond angle deformation (approx. 160° at the alkyne bond vs. the preferred 180°). This results in roughly 18 kcal/mol of ring strain energy . When an azide reacts with this strained alkyne, the formation of the triazole ring releases this energy, lowering the activation barrier significantly (


).
The PEG4 Advantage

The inclusion of a tetra-ethylene glycol (PEG4) spacer is not merely structural but functional:

  • Water Solubility: Enhances the hydrophilicity of hydrophobic payloads (e.g., cytotoxic drugs).

  • Pharmacokinetics: Increases hydrodynamic radius, potentially reducing renal clearance for small molecules.

  • Steric Access: Provides flexibility, allowing the DBCO moiety to access azides buried within protein pockets.

SPAAC_Mechanism DBCO This compound (Strained Alkyne) TS Transition State (HOMO-LUMO Interaction) DBCO->TS Ring Strain Release Azide Target Molecule (Azide-tagged) Azide->TS Bioorthogonal Attack Product Stable Triazole Conjugate TS->Product Irreversible Cyclization

Figure 1: The SPAAC reaction pathway. The release of ring strain drives the reaction forward without metal catalysts.

Experimental Protocol: Two-Step Bioconjugation

This protocol describes the conjugation of this compound to an amine-containing protein (e.g., an antibody), followed by a click reaction with an azide-labeled fluorophore.

Prerequisite: Since the starting material is an Acid, it requires activation.

Phase 1: Activation and Amine Coupling

Objective: Convert the Carboxylic Acid to an NHS-ester to react with primary amines (Lysine residues) on the protein.

Reagents:

  • This compound (dissolved in dry DMSO).

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

  • NHS (N-Hydroxysuccinimide).

  • Conjugation Buffer: PBS, pH 7.2–7.5 (Must be amine-free; NO Tris or Glycine).

Workflow:

  • Solubilization: Dissolve this compound in anhydrous DMSO to 10-50 mM.

  • Activation: Add EDC (1.5 equivalents) and NHS (2.5 equivalents) to the DBCO solution.

    • Insight: Using a slight excess of NHS ensures the unstable O-acylisourea intermediate converts quickly to the semi-stable NHS-ester.

  • Incubation: React for 15–30 minutes at room temperature.

  • Coupling: Add the activated DBCO mixture to the protein solution (Protein conc. > 2 mg/mL).

    • Molar Ratio: Use a 10–20 fold molar excess of DBCO over protein.

  • Purification: Remove excess DBCO via Desalting Column (Zeba Spin or PD-10) or Dialysis.

    • Critical Check: Measure absorbance at 309 nm (DBCO signature) to calculate the Degree of Labeling (DOL).

Phase 2: The Click Reaction (SPAAC)

Objective: React the DBCO-labeled protein with an Azide-functionalized payload.

  • Mixing: Combine DBCO-Protein with Azide-Payload (1.5 – 3 fold excess of Azide over DBCO groups).

  • Incubation: Incubate for 2–4 hours at room temperature or 4°C overnight.

    • Note: No catalyst is needed.

  • Final Purification: Size Exclusion Chromatography (SEC) to remove unreacted payload.

Conjugation_Workflow cluster_0 Phase 1: Activation & Coupling cluster_1 Phase 2: SPAAC Reaction Step1 This compound + EDC/NHS Step2 Activated NHS-Ester Step1->Step2 Activation Step4 DBCO-Functionalized Protein Step2->Step4 Amide Bond Formation Step3 Protein-NH2 (Lysine) Step3->Step4 Step6 Final Conjugate (Triazole Linkage) Step4->Step6 Click Reaction (No Copper) Step5 Azide-Payload Step5->Step6

Figure 2: Step-by-step workflow for converting this compound into a functional bioconjugate.

Troubleshooting & Optimization

Field-proven insights for common failure modes.

Low Conjugation Efficiency (Phase 1)
  • Cause: Hydrolysis of the NHS-ester.

  • Solution: EDC/NHS activation is time-sensitive. Do not store the activated ester; use immediately. Ensure buffers are strictly amine-free (Tris buffer acts as a scavenger and will kill the reaction).

  • pH Sensitivity: Keep pH between 7.2 and 7.5. Above pH 8.0, hydrolysis competes with acylation.

Precipitation
  • Cause: Hydrophobicity of the DBCO moiety.

  • Solution: Although PEG4 aids solubility, high loading of DBCO on a protein can cause aggregation. Do not exceed 5–10% organic solvent (DMSO) in the final protein mixture.

"Dead" Click Reaction
  • Cause: Oxidation of the cyclooctyne.

  • Solution: DBCO is sensitive to thiols and oxidation over time. If the DBCO-labeled protein is stored for months, the alkyne may degrade. Quantify DBCO integrity using the molar extinction coefficient (

    
    ) before adding the azide.
    

References

  • Agard, N. J., Prescher, J. A., & Bertozzi, C. R. (2004). "A Strain-Promoted [3 + 2] Azide−Alkyne Cycloaddition for Covalent Modification of Biomolecules in Living Systems." Journal of the American Chemical Society.

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Standard reference for EDC/NHS protocols).

  • BroadPharm. "this compound Product Data Sheet." BroadPharm Catalog.

  • Click Chemistry Tools. "this compound Specifications." Click Chemistry Tools.

DBCO-PEG4-acid for beginners in bioconjugation

Author: BenchChem Technical Support Team. Date: February 2026

Title: The Architect’s Guide to DBCO-PEG4-Acid: Mastering Copper-Free Bioconjugation Subtitle: A Senior Scientist’s Protocol for Precision Labeling and ADC Development

Executive Summary

In the landscape of bioconjugation, This compound represents a "Goldilocks" reagent—balancing the hydrophobic utility of dibenzocyclooctyne (DBCO) with the solubility-enhancing properties of a tetra-polyethylene glycol (PEG4) spacer.[1][2] While Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is celebrated for its simplicity, the specific use of the acid variant (as opposed to the pre-activated NHS ester) introduces a critical layer of complexity that beginners often underestimate.

This guide moves beyond basic product inserts. It deconstructs the physicochemical behavior of the reagent, provides a self-validating two-stage protocol, and offers a troubleshooting logic derived from industrial antibody-drug conjugate (ADC) workflows.[1]

Part 1: The Anatomy of the Reagent

To use this reagent effectively, one must understand the function of its three distinct structural domains.

ComponentFunctionCritical Characteristic
DBCO (Dibenzocyclooctyne) The "Click" Handle.[1][2][3] Reacts with azides to form a triazole.[4][5]Hydrophobic. High density labeling can precipitate proteins. It is also sensitive to free azides (e.g., Sodium Azide preservative).
PEG4 Spacer The Solubilizer.Amphiphilic. The 4-unit length (~16 Å) is optimal for reducing steric hindrance without introducing the "floppiness" of long-chain PEGs (PEG12+).
Carboxylic Acid (-COOH) The Anchor.Inert (until activated). Unlike NHS esters, this group will not react with amines spontaneously. It requires EDC/NHS activation.[6][7]
Why Choose the Acid Variant?

Beginners often ask: "Why buy the Acid when the NHS-ester is ready-to-use?"

  • Stability: NHS esters hydrolyze (degrade) in minutes upon moisture exposure. The acid variant is stable indefinitely at -20°C.[8]

  • Cost-Efficiency: For large-scale campaigns, the acid is significantly cheaper per milligram.

  • Chemistry Control: It allows for alternative activation strategies (e.g., TSTU or HATU) in organic synthesis before aqueous conjugation.

Part 2: Mechanism of Action (The Two-Stage Workflow)

The utilization of this compound is a biphasic process. You are essentially performing organic synthesis on a biomolecule.[4]

  • Phase 1: Activation (The "Primer"). The carboxylic acid is converted into a reactive intermediate (O-acylisourea) using EDC, then stabilized into an NHS-ester.

  • Phase 2: Amide Coupling. The amine on the biomolecule (Lysine

    
    -amine or N-terminus) attacks the NHS-ester, forming a permanent amide bond.
    
  • Phase 3: The Click. The now DBCO-labeled molecule reacts with an azide-tagged target via SPAAC.[5]

Visualizing the Pathway

Bioconjugation_Workflow cluster_risk Critical Failure Mode Start This compound Activation Activation (EDC + Sulfo-NHS) Start->Activation MES Buffer pH 5.5 Intermediate Semi-Stable NHS-Ester Activation->Intermediate 15 min RT Conjugate DBCO-Labeled Protein Intermediate->Conjugate Amide Bond Formation (pH 7.4) Hydrolysis Hydrolysis (Dead End) Intermediate->Hydrolysis Slow Reaction or High pH Protein Target Protein (Primary Amines) Protein->Conjugate Nucleophilic Attack Final Final Conjugate (Triazole Linkage) Conjugate->Final SPAAC Click (No Copper) Azide Azide-Payload Azide->Final

Caption: The conversion of this compound to a reactive NHS-ester must occur immediately prior to conjugation to prevent hydrolysis.

Part 3: The Self-Validating Protocol

This protocol is designed for labeling an IgG antibody, but scales to other proteins. It uses an in-situ activation method, which is superior for beginners as it avoids the isolation of unstable intermediates.

Reagents Required
  • Target: IgG Antibody (1 mg/mL in PBS, pH 7.4). Must be free of Sodium Azide.

  • Linker: this compound (10 mM stock in dry DMSO).[1]

  • Activators: EDC (freshly prepared 100 mM in water) and Sulfo-NHS (freshly prepared 100 mM in water).

  • Activation Buffer: MES Buffer (0.1 M, pH 5.5 - 6.0). Crucial: EDC is most efficient at acidic pH.

  • Reaction Buffer: PBS (pH 7.4).

Step-by-Step Methodology

1. Activation of the Linker (The "Pre-Complex") Unlike standard protocols that add EDC to the protein, we will activate the linker separately in a small volume. This prevents EDC from crosslinking the protein to itself.

  • Mix the following in a microtube:

    • 10

      
      L this compound stock (10 mM)
      
    • 4

      
      L EDC solution (100 mM)
      
    • 4

      
      L Sulfo-NHS solution (100 mM)
      
    • 32

      
      L MES Buffer (pH 5.5)
      
  • Incubate: 15 minutes at Room Temperature (RT).

  • Validation: The solution should remain clear. Cloudiness indicates poor solubility; add 10% DMSO if needed.

2. Conjugation (Amide Bond Formation)

  • Add the activated linker mixture to your antibody solution.

  • Stoichiometry: For an IgG, aim for a 10-20 molar excess of linker.

    • Calculation: If you have 1 mg IgG (~6.6 nmol), add ~66-130 nmol of the activated linker mix.

  • Adjust pH: Ensure the final mixture is pH 7.2 - 7.5. The activation was acidic; adding it to PBS usually buffers it correctly, but check with pH paper.

  • Incubate: 2 hours at RT or Overnight at 4°C.

3. Purification (The "Clean-Up")

  • CRITICAL: You must remove unreacted DBCO before the "Click" step. Free DBCO will compete with your labeled protein for the azide payload.

  • Method: Zeba Spin Columns (7K MWCO) or dialysis against PBS.

  • Validation: Measure absorbance at 309 nm (DBCO max) and 280 nm (Protein).[9]

    • DOL Calculation:

      
      [1]
      
    • (

      
      , Correction Factor CF 
      
      
      
      )[1]

4. The Click Reaction

  • Add your Azide-tagged payload (1.5 - 3 molar equivalents relative to the DBCO content calculated above).[1][4]

  • Incubate 4 hours at RT. No catalyst needed.[2][4]

Part 4: Troubleshooting & Decision Logic

Bioconjugation rarely fails; it usually just yields poor efficiency. Use this logic tree to diagnose issues.

Troubleshooting_Logic Start Problem Detected Precipitation Precipitation in Tube? Start->Precipitation LowLabeling Low DOL (< 1.0)? Start->LowLabeling NoClick Good DOL, But No Click? Start->NoClick Solvent Check Solvent: Need >5% DMSO? Precipitation->Solvent Overlabeling Over-labeling: Reduce Molar Excess Precipitation->Overlabeling Hydrolysis NHS Hydrolysis: Was EDC fresh? LowLabeling->Hydrolysis BufferPH Buffer pH: Was Coupling pH > 7.0? LowLabeling->BufferPH AzideContam Azide Contamination: Did buffer have NaN3? NoClick->AzideContam Sterics Steric Hindrance: Is Azide buried? NoClick->Sterics

Caption: Diagnostic tree for common this compound conjugation failures.

Part 5: Physicochemical Reference Data

ParameterValueNote
Molecular Weight ~552.62 Da
Solubility DMSO, DMF, DCMLimited water solubility until conjugated.[1]
Absorbance Max 309 nmExtinction coefficient ~12,000

.[1]
Click Kinetics (

)
0.3 - 1.0

Slower than CuAAC but bio-orthogonal.[1]
Spacer Length ~16 Å4 PEG units + DBCO core.

References

  • Royal Society of Chemistry. (2016). The effects of buffer, pH, and temperature upon SPAAC reaction rates. Organic & Biomolecular Chemistry. Retrieved February 7, 2026, from [Link]

Sources

Technical Guide: DBCO-PEG4-Acid Safety and Handling Precautions

[1]

Executive Summary: The Stability-Efficacy Nexus[1]

In the field of bioconjugation, DBCO-PEG4-acid represents a high-value, heterobifunctional linker critical for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2] While its biological toxicity profile is generally low, its chemical fragility poses a significant "safety" risk in terms of experimental failure and financial loss.[1]

This guide moves beyond standard Safety Data Sheet (SDS) summaries to address the operational safety of the reagent itself. The strained cyclooctyne ring—the engine of copper-free click chemistry—is thermodynamically unstable and prone to oxidative degradation. Proper handling is not merely a suggestion; it is a kinetic necessity to preserve the bond-forming potential of the molecule.

Physicochemical Profile & Hazard Identification

Before handling, operators must distinguish between personnel safety (toxicity) and reagent safety (reactivity).[1]

Personnel Safety (SDS Summary)

Based on current GHS classifications for DBCO derivatives, the molecule is not classified as a high-toxicity biohazard, but standard chemical hygiene applies.[1]

Hazard CategoryClassificationPrecautionary Measure
Acute Toxicity Oral Category 4 (Harmful if swallowed)Do not ingest.[1][3] Wash hands thoroughly after handling.[1][4][5]
Skin/Eye Irritation Irritant (mild)Wear nitrile gloves and safety glasses.[1]
Aquatic Toxicity Acute Category 1 (Toxic to aquatic life)Do not dispose of down the drain; use chemical waste streams.[1]
Reagent Integrity Profile

The primary hazard is environmental exposure.[1] The DBCO moiety relies on high ring strain (~18 kcal/mol) to drive the reaction with azides.[1] This energy makes it susceptible to non-specific degradation.[1]

  • Light Sensitivity: UV light can promote radical formation, leading to ring-opening or polymerization.[1]

  • Oxidation: The alkyne is sensitive to atmospheric oxygen over time, forming ketones or non-reactive byproducts.[1]

  • Hygroscopicity: The PEG4 spacer attracts moisture.[1] While the acid group is stable in water, moisture introduces hydrolysis risks if the acid is subsequently activated to an NHS ester in situ.[1]

The Stability Crisis: Storage & Handling Protocols

The following protocol ensures the maintenance of the reagent's reactive potential.

The "Thaw-Equilibration" Rule

Critical Failure Point: Opening a frozen vial of this compound immediately upon removal from the freezer causes atmospheric moisture to condense inside the vial.[1]

  • Protocol: Remove vial from -20°C storage. Let it stand at room temperature for 30 minutes before breaking the seal.

Solubilization Strategy

Although the PEG4 spacer confers water solubility, never store stock solutions in water. [1]

SolventSuitabilityNotes
Anhydrous DMSO Optimal Recommended for stock solutions (10–100 mM).[1] Freezes at 19°C.
Anhydrous DMF GoodAlternative if DMSO interferes with downstream assays.[1]
Water/Buffer Transient Only Use only for immediate reaction.[1] Long-term aqueous storage leads to degradation.
Alcohols (MeOH/EtOH) Avoid Can interfere with subsequent activation steps (esterification).[1]
Long-Term Storage Architecture
  • Temperature: -20°C.

  • Atmosphere: Argon or Nitrogen overlay is mandatory for opened vials.[4][6]

  • Desiccation: Store secondary containment with silica gel packs.[1]

Operational Workflow: Activation & Conjugation

As this reagent is the Acid (-COOH) form, it is not spontaneously reactive toward amines.[1] It requires activation (typically via EDC/NHS chemistry) before it can label proteins or amine-modified DNA.

Workflow Logic Diagram

The following diagram illustrates the critical path from storage to the final "Click" reaction, highlighting failure points (red) and success paths (green).[1]

DBCO_WorkflowStockThis compound(Solid/Frozen)SolubilizationSolubilization(Anhydrous DMSO)Stock->SolubilizationEquilibrate 30mOxidationOxidative Degradation(Ring Opening)Stock->OxidationImproper Seal/LightActivationActivation(EDC + NHS)Solubilization->ActivationAdd EDC/NHSIntermediateDBCO-PEG4-NHS Ester(Transient Active)Activation->IntermediateForms EsterConjugationAmine Coupling(Protein-NH2)Intermediate->ConjugationpH 7.2-8.5HydrolysisHydrolysis(Reverts to Acid)Intermediate->HydrolysisMoisture/Low pHClickSPAAC Reaction(Target-N3)Conjugation->ClickAdd Azide

Caption: Workflow logic for this compound usage. Red pathways indicate degradation risks due to mishandling.[1]

Step-by-Step Activation Protocol (Self-Validating)

Context: You are converting the Acid group to an NHS-ester to label a primary amine on a protein.

  • Preparation:

    • Prepare a 100 mM stock of this compound in anhydrous DMSO.[1]

    • Prepare fresh 100 mM EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 100 mM NHS (N-Hydroxysuccinimide) in dry DMSO.[1]

    • Validation: EDC and NHS are hygroscopic.[1] If the crystals are clumped, discard and use a fresh bottle.

  • Activation:

    • Mix this compound : EDC : NHS in a 1 : 1.2 : 1.2 molar ratio .

    • Incubate at room temperature for 15–30 minutes.

    • Note: This generates the DBCO-PEG4-NHS ester in situ.[1]

  • Conjugation (The "Amine" Step):

    • Add the activation mix to your protein solution.[1][6]

    • Buffer Criticality: The protein buffer must be amine-free (PBS or HEPES, pH 7.2–8.0).[1] Avoid Tris or Glycine.[1]

    • Reaction Time: 1–2 hours at room temperature or overnight at 4°C.

  • Purification (Crucial):

    • Remove excess unreacted DBCO and byproducts using a Desalting Column (MWCO appropriate for your protein) or Dialysis.[1]

    • Validation: Measure absorbance at 309 nm (DBCO max) to verify incorporation onto the protein.[1]

  • The Click Reaction (SPAAC):

    • React the DBCO-labeled protein with your Azide-tagged target.[1]

    • No catalyst needed.[1][7]

    • Time: 1–4 hours at room temperature.

Waste Disposal & Decontamination[1]

  • Quenching: If disposal of active DBCO is required, react with an excess of a small molecule azide (e.g., Sodium Azide - handle with extreme care) or simply allow to hydrolyze in acidic water over 24 hours (for the NHS ester part).[1]

  • Disposal: Collect in "Organic Solvent" waste containers if in DMSO. If in aqueous buffer, use "Aqueous Chemical Waste."[1]

  • Do not autoclave solutions containing DBCO, as high heat/pressure may cause uncontrolled decomposition.[1]

References

  • Click Chemistry Tools. DBCO Reagents Storage and Stability Guide. (Accessed 2023).[1][8] Authoritative source on the degradation kinetics of cyclooctynes. [Link]

Technical Whitepaper: DBCO-PEG4-Acid (CAS 1537170-85-6)

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide for Copper-Free Bioconjugation and Linker Strategy

Executive Summary

DBCO-PEG4-acid (CAS: 1537170-85-6) represents a critical class of heterobifunctional linkers designed for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) . Unlike first-generation click chemistry reagents that required cytotoxic copper catalysts, DBCO (Dibenzocyclooctyne) utilizes ring strain to drive reaction kinetics, making it biocompatible for live-cell labeling and therapeutic development (ADCs, PROTACs).

This guide provides a rigorous technical analysis of the molecule, focusing on its dual-reactivity profile: the carboxyl terminus (requiring activation for amine targeting) and the cyclooctyne moiety (for bioorthogonal azide targeting).

Chemical Architecture & Physicochemical Profile[1][2]

The efficacy of this compound lies in its tripartite structure:

  • DBCO Headgroup: Provides ~18 kcal/mol of ring strain, driving the rapid, catalyst-free reaction with azides.

  • PEG4 Spacer: A hydrophilic polyethylene glycol bridge (

    
    ) that enhances water solubility and mitigates steric hindrance between the payload and the biomolecule.[1]
    
  • Carboxylic Acid Tail: A chemical handle allowing conjugation to primary amines (

    
    ) via carbodiimide activation.
    
Key Technical Specifications
PropertySpecification
CAS Number 1537170-85-6
Chemical Formula

Molecular Weight 552.62 g/mol
Solubility High: DMSO, DMF, DCM.[2][3][4][5] Moderate: Aqueous buffers (improved by PEG4).
Reactive Groups Dibenzocyclooctyne (Click-ready); Carboxylic Acid (Activation-ready).[2][3]
Purity Standard Typically >95% (HPLC) for bioconjugation grade.
Storage -20°C, Desiccated, Inert atmosphere (Argon/Nitrogen).

Mechanism of Action: The Dual-Conjugation Pathway

To utilize this compound effectively, researchers must master two distinct chemical pathways. The molecule acts as a bridge, typically attached first to an amine-containing biomolecule (e.g., an antibody lysine residue) and subsequently "clicked" to an azide-labeled payload.

Pathway A: Amide Bond Formation (The Anchor)

The carboxylic acid terminus is not spontaneously reactive with amines. It requires activation, typically using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide) , to form a reactive NHS-ester intermediate. This intermediate undergoes nucleophilic attack by primary amines (Lysine


-amines or N-terminal amines), forming a stable amide bond.
Pathway B: SPAAC (The Click)

The DBCO moiety contains a strained alkyne bond.[6][7][8][9] When exposed to an azide (


), the ring strain is relieved through a [3+2] cycloaddition, forming a stable triazole linkage. This reaction is bioorthogonal—it does not interfere with native biochemical processes.[2][6]
Mechanistic Visualization

The following diagram illustrates the sequential activation and conjugation logic.

ReactionMechanism Start This compound (Precursor) Activation Activation Step (EDC/NHS + Dry Solvent) Start->Activation Solubilize Intermediate Active NHS-Ester (In Situ Generated) Activation->Intermediate Esterification Conjugation Amine Coupling (Target: Protein-NH2) Intermediate->Conjugation pH 7.2-8.0 Product1 DBCO-Labeled Protein Conjugation->Product1 Amide Bond Formed Click SPAAC Reaction (Target: Payload-N3) Product1->Click Add Azide Payload Final Final Conjugate (Stable Triazole Link) Click->Final Copper-Free Cycloaddition

Caption: Sequential workflow converting this compound into a bioconjugate via EDC/NHS activation followed by SPAAC.

Experimental Protocols

Critical Note: Because CAS 1537170-85-6 is the acid form, you cannot simply add it to a protein. You must perform the activation step described below.

Protocol A: In Situ Activation (Preparation of NHS Ester)

Purpose: Convert the inert acid to a reactive ester.

  • Solubilization: Dissolve 5 mg of this compound in 100 µL of dry DMSO or DMF (anhydrous).

  • Reagents: Prepare fresh stock solutions of EDC and NHS in dry DMSO/DMF (10 mg/mL).

  • Activation: Add 1.5 molar equivalents of EDC and 2.5 molar equivalents of NHS to the this compound solution.

  • Incubation: React at room temperature for 1-2 hours under continuous mixing.

    • Checkpoint: The solution now contains the active NHS-ester. Use immediately to avoid hydrolysis.

Protocol B: Bioconjugation to Protein (Antibody/Enzyme)

Purpose: Attach the activated linker to lysine residues.

  • Buffer Exchange: Ensure the protein is in an amine-free buffer (PBS, pH 7.4). Avoid Tris or Glycine , as they will compete with the reaction.[10]

  • Molar Ratio: Add the activated DBCO-NHS solution (from Protocol A) to the protein.

    • Antibodies: Use 5-10x molar excess of DBCO.

    • Small Proteins: Use 10-20x molar excess.[4]

  • Reaction: Incubate for 2 hours at 4°C to Room Temperature.

  • Purification (Crucial): Remove excess unreacted linker using a Desalting Column (e.g., Zeba Spin, PD-10) or Dialysis. Unreacted DBCO will cause high background in the subsequent click step.

Protocol C: The Click Reaction (SPAAC)

Purpose: Attach the azide-functionalized payload.

  • Mixing: Add the Azide-labeled molecule (drug, fluorophore, biotin) to the purified DBCO-protein.

  • Stoichiometry: Use 1.5 - 2.0 equivalents of Azide per DBCO group (calculated based on labeling efficiency).

  • Incubation: React for 4–16 hours at 4°C or 2 hours at Room Temperature. No catalyst is required.[2][11]

Applications in Drug Development[6]

Antibody-Drug Conjugates (ADCs)

This compound is a premier choice for non-cleavable ADC linkers.

  • Stability: The resulting triazole bond is chemically inert in blood plasma, preventing premature drug release (a common failure mode in maleimide linkers).

  • Solubility: The PEG4 spacer prevents the hydrophobic DBCO group from aggregating the antibody, a critical parameter for maintaining pharmacokinetics (PK).

PROTACs (Proteolysis Targeting Chimeras)

In PROTAC development, the linker length defines the ternary complex geometry.

  • Geometry Control: The defined length of PEG4 (~16 Å) allows precise spatial separation between the E3 ligase ligand and the Protein of Interest (POI) ligand.

  • Permeability: The amphiphilic nature of DBCO-PEG4 aids in cell permeability compared to purely aliphatic chains.

Workflow Decision Logic

The following diagram guides the experimental design process.

WorkflowLogic Start Experimental Goal Q1 Does Target have Free Amines? Start->Q1 PathA Use this compound (Activate with EDC/NHS) Q1->PathA Yes (Lysines) Warning Switch to DBCO-Maleimide (For Cysteine Targeting) Q1->Warning No (Cysteines/Thiols) Q2 Is Target Sensitive to Copper? ClickStep Perform SPAAC (Azide Partner) Q2->ClickStep Yes (Live Cell/Protein) PathA->Q2

Caption: Decision matrix for selecting this compound based on target functional groups and copper sensitivity.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Conjugation Efficiency Hydrolysis of NHS ester.Ensure DMSO/DMF is anhydrous. Use activated ester immediately.
Precipitation DBCO hydrophobicity.Ensure organic co-solvent (DMSO) is <10% final volume. Increase PEG length if aggregation persists.
High Background Signal Unreacted linker present.Perform rigorous desalting/dialysis before adding the azide partner.
Slow Click Reaction Steric hindrance.[12]Increase reaction time or temperature. Ensure the Azide is not buried in the protein core.

References

  • National Institutes of Health (NIH). (2015). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. PMC. Retrieved from [Link]

Sources

Methodological & Application

Application Notes: DBCO-PEG4-Acid in Antibody-Drug Conjugate (ADC) Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Leveraging Copper-Free Click Chemistry for Next-Generation ADCs

Introduction: The Convergence of Specificity and Potency

Antibody-Drug Conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the exquisite specificity of monoclonal antibodies (mAbs) with the potent cell-killing ability of cytotoxic small molecules.[1][2] The linker connecting these two components is a critical determinant of an ADC's therapeutic index, influencing its stability, solubility, and payload release mechanism.[3] Among the most advanced conjugation strategies, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a type of copper-free click chemistry, has emerged as a powerful tool for ADC development.[4][5] This reaction's bioorthogonality—proceeding efficiently under physiological conditions without the need for cytotoxic copper catalysts—makes it ideal for complex biological systems.[6][7]

This guide focuses on the application of DBCO-PEG4-acid, a heterobifunctional linker, in the synthesis of ADCs via SPAAC. We will explore the rationale behind its design, provide detailed protocols for its use, and discuss the critical characterization methods required to ensure the quality and efficacy of the final conjugate.

The Rationale for this compound

The this compound linker is meticulously designed to address several key challenges in ADC development:

  • Dibenzocyclooctyne (DBCO): This strained alkyne is the reactive handle for the copper-free click reaction. Its inherent ring strain drives a rapid and highly specific cycloaddition with an azide-functionalized payload, forming a stable triazole linkage without the need for a metal catalyst.[8][9]

  • Polyethylene Glycol (PEG) Spacer: The four-unit PEG chain (PEG4) is a hydrophilic spacer that offers multiple advantages. It enhances the water solubility of the ADC, which is particularly beneficial when working with hydrophobic payloads, thereby mitigating aggregation issues.[10][11][] Furthermore, the PEG linker can improve the pharmacokinetic properties of the ADC by increasing its hydrodynamic radius, which may reduce renal clearance and prolong circulation time.[10][]

  • Carboxylic Acid (-Acid): This terminal functional group provides a versatile point of attachment to the antibody. It is typically activated in situ to form an N-hydroxysuccinimide (NHS) ester, which then readily reacts with primary amines on the antibody, such as the side chains of lysine residues, to form stable amide bonds.[13][14]

The combination of these elements in a single molecule provides a robust and efficient means of constructing well-defined and stable ADCs.

The ADC Synthesis Workflow: A Three-Stage Process

The synthesis of an ADC using this compound can be logically divided into three primary stages:

  • Antibody Modification: The antibody is functionalized with the DBCO-PEG4 linker.

  • Payload Preparation: The cytotoxic drug is modified to include an azide group.

  • Conjugation and Purification: The DBCO-functionalized antibody is reacted with the azide-modified payload, followed by purification of the resulting ADC.

ADC_Synthesis_Workflow cluster_0 PART 1: Antibody Functionalization cluster_1 PART 2: Payload Preparation cluster_2 PART 3: Conjugation & Purification mAb Monoclonal Antibody (mAb) DBCO_mAb DBCO-labeled mAb mAb->DBCO_mAb Lysine Amidation DBCO_Linker DBCO-PEG4-NHS Ester (Activated Linker) DBCO_Linker->DBCO_mAb Conjugation SPAAC Reaction (Copper-Free Click) DBCO_mAb->Conjugation Payload Cytotoxic Payload Azide_Payload Azide-modified Payload Payload->Azide_Payload Azide Functionalization Azide_Payload->Conjugation Purified_ADC Purified ADC Conjugation->Purified_ADC Purification (e.g., SEC, HIC)

Caption: Overall workflow for ADC synthesis using this compound.

Experimental Protocols

Materials and Reagents
  • Antibody: Purified monoclonal antibody at a concentration of 5-10 mg/mL in a suitable buffer (e.g., PBS, pH 7.4). Ensure the buffer is free of primary amines (e.g., Tris) and azides.[15]

  • This compound: And its corresponding activation reagents, N-hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or pre-activated DBCO-PEG4-NHS ester.

  • Azide-modified payload: Synthesized in-house or commercially sourced.

  • Solvents: Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).[13]

  • Buffers: Phosphate-Buffered Saline (PBS), pH 7.2-7.5. Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

  • Purification: Size-Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC) columns. Tangential Flow Filtration (TFF) system.[]

Protocol 1: Antibody Functionalization with DBCO-PEG4-NHS Ester

This protocol describes the labeling of a monoclonal antibody with DBCO groups by reacting primary amines (lysine residues) with a pre-activated DBCO-PEG4-NHS ester.

Rationale: NHS esters are one of the most common reagents for modifying primary amines on proteins.[17] The reaction is efficient at neutral to slightly basic pH (7-9) and results in a stable amide bond.[15] Using a pre-activated linker simplifies the workflow and improves reproducibility. The molar excess of the linker is a critical parameter that must be optimized to achieve the desired degree of labeling (DoL) without causing antibody aggregation or loss of activity.[14]

Step-by-Step Procedure:

  • Reagent Preparation:

    • Allow the DBCO-PEG4-NHS ester vial to equilibrate to room temperature before opening to prevent moisture condensation.[13]

    • Immediately before use, prepare a 10 mM stock solution of DBCO-PEG4-NHS ester in anhydrous DMSO or DMF.[15][18]

  • Antibody Preparation:

    • Exchange the antibody into an amine-free and azide-free buffer (e.g., PBS, pH 7.4) using a desalting column or dialysis.

    • Adjust the antibody concentration to 5-10 mg/mL.

  • Labeling Reaction:

    • Add the calculated volume of the 10 mM DBCO-PEG4-NHS ester stock solution to the antibody solution. The molar excess will need to be optimized, but a starting point is a 10- to 20-fold molar excess for antibody concentrations >5 mg/mL and a 20- to 50-fold molar excess for concentrations <5 mg/mL.[15]

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[15] Longer incubation times (up to 4 hours) can be tested to improve efficiency.[13][15]

  • Quenching the Reaction:

    • Stop the reaction by adding a quenching buffer, such as 1 M Tris-HCl (pH 8.0), to a final concentration of 50-100 mM.[15]

    • Incubate for 15-30 minutes at room temperature.

  • Purification of DBCO-labeled Antibody:

    • Remove unreacted DBCO linker and quenching buffer components by size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF) against PBS, pH 7.4.[13][19]

    • The purified DBCO-labeled antibody is now ready for conjugation or can be stored at 4°C (short-term) or -80°C (long-term). For long-term storage, azide-containing buffers should be avoided.[13]

ParameterRecommendationRationale
Antibody Buffer Amine-free, Azide-free (e.g., PBS, pH 7.2-7.5)Primary amines (Tris) compete for NHS ester. Azides react with DBCO.[15]
Linker Stock 10 mM in anhydrous DMSO/DMF, prepare freshNHS esters are moisture-sensitive and hydrolyze in aqueous solution.[13]
Molar Excess 10-50 fold (concentration-dependent)Balances labeling efficiency with risk of aggregation/inactivation.[14][15]
Reaction Time 30 min - 2 hrsSufficient for efficient conjugation while minimizing protein degradation.[15]
Purification SEC, TFF, or DialysisEfficiently removes small molecule impurities post-reaction.[13][]
Table 1: Key Parameters for Antibody Labeling with DBCO-PEG4-NHS Ester.
Protocol 2: ADC Conjugation via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol details the conjugation of the DBCO-labeled antibody to an azide-functionalized cytotoxic payload.

Rationale: The SPAAC reaction is highly selective and bioorthogonal, meaning the DBCO and azide groups react specifically with each other without cross-reacting with native biological functionalities.[] The reaction is driven by the release of ring strain in the DBCO molecule and proceeds efficiently at physiological temperature and pH without a catalyst.[4][8]

Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Step-by-Step Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the azide-modified payload in a suitable solvent (e.g., DMSO). The concentration will depend on the payload's solubility.

    • Have the purified DBCO-labeled antibody ready in PBS, pH 7.4.

  • Conjugation Reaction:

    • Add the azide-payload stock solution to the DBCO-labeled antibody. A molar excess of the payload (typically 1.5 to 3 equivalents per DBCO site) is recommended to drive the reaction to completion.[13]

    • Incubate the reaction mixture at room temperature or 37°C for 4 to 24 hours.[13] The optimal time and temperature should be determined empirically. Reactions are generally more efficient at higher concentrations and temperatures.[13][15]

  • Purification of the ADC:

    • Once the reaction is complete (monitored by LC-MS if possible), purify the ADC from excess payload and solvent.

    • Common purification methods include SEC to separate based on size, HIC to separate based on hydrophobicity (and thus different drug-to-antibody ratios), or TFF for larger scale operations.[21]

    • The purified ADC should be buffer-exchanged into a suitable formulation buffer for storage and downstream applications.

Characterization and Quality Control of the ADC

Thorough characterization is essential to ensure the safety and efficacy of the final ADC product.[1] Key quality attributes to be measured include the Drug-to-Antibody Ratio (DAR), purity, and aggregation levels.[22]

Determination of Drug-to-Antibody Ratio (DAR)

The DAR is the average number of drug molecules conjugated to each antibody and is a critical parameter affecting both potency and pharmacokinetics.[1][23]

MethodPrincipleAdvantagesDisadvantages
UV-Vis Spectroscopy Measures absorbance at two wavelengths (e.g., 280 nm for protein, and a specific wavelength for the drug) and calculates concentrations using the Beer-Lambert law.[]Simple, rapid, and requires standard lab equipment.Requires the drug to have a distinct absorbance peak from the antibody; less accurate for complex mixtures.[1]
Hydrophobic Interaction Chromatography (HIC) Separates ADC species based on the increased hydrophobicity imparted by the drug-linker. Species with different numbers of drugs (DAR 0, 2, 4, etc.) will have different retention times.Provides information on the distribution of different DAR species, not just the average.[25]Requires method development; may not be suitable for all ADCs.
Reversed-Phase HPLC (RP-HPLC) Often performed after reducing the ADC to separate light and heavy chains. The drug-loaded chains are separated and quantified.[1]Can provide site-specific conjugation information and accurate DAR values.[1]Destructive method; requires reduction of the antibody.
Mass Spectrometry (MS) Measures the mass of the intact ADC or its subunits to determine the number of conjugated drugs.Provides the most accurate DAR values and distribution; can identify specific conjugation sites.[23]Requires specialized equipment and expertise.
Table 2: Common Methods for DAR Determination.
Purity and Aggregation Analysis

Size-Exclusion Chromatography (SEC): SEC is the gold-standard method for quantifying ADC purity and detecting the presence of high molecular weight species (aggregates) or fragments.[1] Aggregation is a critical quality attribute as it can impact efficacy and immunogenicity.

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Analysis under reducing and non-reducing conditions can confirm the covalent attachment of the drug-linker and assess the integrity of the antibody's heavy and light chains.[1]

Conclusion and Future Perspectives

The use of this compound in conjunction with SPAAC chemistry provides a powerful and versatile platform for the synthesis of advanced antibody-drug conjugates. This approach offers excellent control over the conjugation process, leading to more homogeneous and stable ADCs with favorable physicochemical properties. The protocols and characterization methods outlined in this guide provide a robust framework for researchers and drug developers to harness the potential of this technology. As ADC technology continues to evolve, the development of novel linkers and bioorthogonal conjugation strategies will remain a key focus, driving the creation of next-generation cancer therapeutics with improved efficacy and safety profiles.[3]

References
  • Creative Biolabs. What are PEG Linkers?. Creative Biolabs. Available from: [Link]

  • Oreate AI Blog. Unraveling the Strain-Promoted Azide-Alkyne Cycloaddition: A New Frontier in Click Chemistry. Oreate AI Blog. 2026-01-08. Available from: [Link]

  • Creative Biolabs. DBCO-PEG4-NHS (CAT#: ADC-L-906). Creative Biolabs. Available from: [Link]

  • Click Chemistry Tools. DBCO-PEG4-NHS Ester. AWS. Available from: [Link]

  • Interchim. DBCO reagents for « Click Chemistry ». Interchim. Available from: [Link]

  • Beck A, et al. Analytical methods for physicochemical characterization of antibody drug conjugates. mAbs. 2015;7(1):15-23. Available from: [Link]

  • Su Z, et al. Recent Advances in Peptide Linkers for Antibody-Drug Conjugates. J Med Chem. 2023;66(13):8547-8572. Available from: [Link]

  • Dirisala A, et al. Site-Specific DBCO Modification of DEC205 Antibody for Polymer Conjugation. Polymers (Basel). 2017;9(11):594. Available from: [Link]

  • Dirisala A, et al. (PDF) Site-Specific DBCO Modification of DEC205 Antibody for Polymer Conjugation. ResearchGate. 2025-10-15. Available from: [Link]

  • Raddatz G, et al. Preparation of single- and double-oligonucleotide antibody conjugates and their application for protein analytics. Sci Rep. 2020;10(1):1480. Available from: [Link]

  • Tsumoto K, et al. Current approaches for the purification of antibody-drug conjugates. J Pharm Biomed Anal. 2019;163:17-24. Available from: [Link]

  • Zuberbuhler K, et al. Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates. Bioconjug Chem. 2016;27(4):1105-16. Available from: [Link]

  • Chen J, Murphy S. Drug-to-Antibody Ratio (DAR) Calculation of Antibody-Drug Conjugates (ADCs). Agilent. 2015-09-30. Available from: [Link]

  • Wikipedia. Copper-free click chemistry. Wikipedia. Available from: [Link]

  • Kim S, et al. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition. J Vis Exp. 2016;(118):54922. Available from: [Link]

  • Kim CH, et al. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs). Antibodies (Basel). 2016;5(1):1. Available from: [Link]

  • d'Abbadie F, et al. A bio-orthogonal functionalization strategy for site-specific coupling of antibodies on vesicle surfaces after self-assembly. Polym Chem. 2019;10(42):5798-5807. Available from: [Link]

  • van den Brand D, et al. Strain-Promoted Azide-Alkyne Cycloaddition-Based PSMA-Targeting Ligands for Multimodal Intraoperative Tumor Detection of Prostate Cancer. Bioconjug Chem. 2021;32(12):2593-2603. Available from: [Link]

  • Veranova. Analytical Techniques for Antibody-Drug Conjugates (ADCs): Comprehensive Insights. Veranova. Available from: [Link]

  • Sciex. LCMS 163 - drug analysis to antibody ratio and drug distribution. Sciex. Available from: [Link]

  • Phenomenex. What is Drug Antibody Ratio (DAR) in Biotherapeutics?. Phenomenex. 2018-06-05. Available from: [Link]

  • Presolski SI, et al. Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Curr Protoc Chem Biol. 2011;3(4):153-162. Available from: [Link]

  • Daiichi Sankyo. Understanding Antibody Drug Conjugates (ADCs). YouTube. 2025-01-29. Available from: [Link]

  • The Royal Society of Chemistry. Supplementary Information. The Royal Society of Chemistry. Available from: [Link]

  • XanTec bioanalytics GmbH. ligand immobilization using - Click Coupling. XanTec bioanalytics GmbH. Available from: [Link]

Sources

Application Note: DBCO-PEG4-Acid for Protein Modification

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical manual for the application of DBCO-PEG4-acid in protein modification. It is designed for senior researchers requiring high-fidelity protocols that prioritize reproducibility and structural integrity.

Executive Summary & Mechanism

This compound (Dibenzocyclooctyne-PEG4-Carboxylic Acid) is a heterobifunctional linker used to enable Copper-Free Click Chemistry (Strain-Promoted Azide-Alkyne Cycloaddition, SPAAC) on biomolecules.

Unlike linear alkynes that require toxic Cu(I) catalysts, the DBCO moiety utilizes ring strain to react spontaneously and specifically with azides. The PEG4 (polyethylene glycol) spacer is a critical structural feature; it provides sufficient length (approx. 16 Å) to overcome steric hindrance and enhances the water solubility of the hydrophobic DBCO group, preventing protein aggregation—a common failure mode in Antibody-Drug Conjugate (ADC) development.

The "Acid" Challenge: Because this reagent is supplied as a carboxylic acid (-COOH), it is not directly reactive toward protein amines. It must first be activated (typically to an NHS ester) or coupled using carbodiimide chemistry (EDC/NHS).[1] This extra step offers a strategic advantage: it allows for the modification of amine-containing payloads before protein attachment or the creation of stable intermediates.

Technical Specifications
PropertyData
Chemical Name Dibenzocyclooctyne-PEG4-acetic acid
Molecular Weight ~552.62 Da
Solubility DMSO, DMF, DCM (Limited solubility in water unless neutralized)
Reactive Groups 1.[2] DBCO: Reacts with Azides (SPAAC).2. Carboxylic Acid: Reacts with Amines (via EDC/NHS activation).[1]
Spacer Arm PEG4 (Hydrophilic, ~16 Å length)
Purity Requirement >95% (HPLC) recommended for protein conjugation
Strategic Workflow Visualization

The following diagram outlines the chemical logic flow, from activation to the final bioconjugate.

G Start This compound (Precursor) Activation Activation (EDC/NHS + DMSO) Start->Activation  Step 1 Intermediate DBCO-PEG4-NHS (Active Ester) Activation->Intermediate Conjugation Conjugation (pH 7.2 - 8.0) Intermediate->Conjugation  Step 2 Protein Target Protein (Lysine -NH2) Protein->Conjugation DBCO_Protein DBCO-Labeled Protein (Stable Intermediate) Conjugation->DBCO_Protein Click SPAAC Click Reaction (Copper-Free) DBCO_Protein->Click  Step 3 Azide_Payload Azide-Payload (Drug/Fluorophore) Azide_Payload->Click Final Final Bioconjugate (Triazole Linkage) Click->Final

Figure 1: Step-wise chemical progression from acid precursor to stable triazole conjugate.

Detailed Protocols
Phase 1: Activation of this compound

Rationale: The carboxylic acid must be converted into an amine-reactive N-hydroxysuccinimide (NHS) ester. This is best performed in situ or immediately prior to use to prevent hydrolysis.[3]

Materials:

  • This compound (10 mg)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)

  • NHS (N-Hydroxysuccinimide)[4]

  • Dry DMSO (Anhydrous) or DMF

Protocol:

  • Dissolution: Dissolve 10 mg of this compound in 500 µL of dry DMSO.

  • Activation Mix: Add 1.5 molar equivalents of EDC and 1.5 molar equivalents of NHS to the solution.

    • Calculation: If MW=552.6, 10 mg = ~18 µmol.

    • Add ~27 µmol EDC and ~27 µmol NHS.

  • Incubation: Rotate at room temperature (RT) for 2–4 hours or overnight.

    • Note: The reaction efficiency can be monitored by TLC or HPLC. The resulting solution contains DBCO-PEG4-NHS .

  • Usage: Use this stock solution immediately for protein conjugation. Do not store aqueous dilutions.

Phase 2: Protein Conjugation (Lysine Modification)

Rationale: The NHS-activated DBCO linker reacts with primary amines (Lysine residues) on the protein surface. Control of pH is critical: too low (<7) reduces reactivity; too high (>9) accelerates hydrolysis of the NHS ester.

Materials:

  • Target Protein (1–5 mg/mL in PBS, pH 7.4)

  • Activated DBCO-PEG4-NHS (from Phase 1)

  • Desalting Column (e.g., Zeba Spin or PD-10)

Protocol:

  • Buffer Exchange (Critical): Ensure the protein is in an amine-free buffer (PBS, HEPES, or Borate).

    • Warning:Do not use Tris or Glycine , as they will compete with the protein for the linker.[3]

  • Stoichiometry: Add a 5- to 20-fold molar excess of DBCO-PEG4-NHS to the protein solution.

    • Example: For 1 mL of IgG (150 kDa) at 2 mg/mL, you have ~13 nmol of protein. Add ~130–260 nmol of linker.

    • Solvent Limit: Keep the final DMSO/DMF concentration <10% (v/v) to avoid protein precipitation.[1]

  • Incubation: Incubate for 1 hour at RT or 4 hours at 4°C with gentle mixing.

  • Quenching: Add 1 M Tris (pH 8.0) to a final concentration of 50 mM. Incubate for 15 minutes to quench unreacted NHS esters.

  • Purification: Remove excess free linker using a desalting column or dialysis against PBS.

    • Validation: Measure absorbance at 309 nm (DBCO peak) and 280 nm (Protein) to calculate the Degree of Labeling (DOL).

    • DOL Formula:

      
      
      
    • (Where

      
       and CF is the correction factor, typically ~0.11 for DBCO).
      
Phase 3: The Click Reaction (SPAAC)

Rationale: The DBCO-labeled protein is now ready to react with any Azide-containing molecule. This reaction is bioorthogonal and extremely specific.[2][5]

Protocol:

  • Mixture: Mix the DBCO-Protein with the Azide-Payload.

    • Ratio: Use 1.5–2.0 molar equivalents of Azide-Payload per DBCO group (calculated from DOL) to drive the reaction to completion.

  • Incubation: Incubate at RT for 2–4 hours or overnight at 4°C.

    • Note: No catalyst is needed.[1][2][6][7][8]

  • Purification: Remove excess Azide-Payload via size exclusion chromatography (SEC) or dialysis.

Troubleshooting & Optimization
IssueProbable CauseCorrective Action
Precipitation during conjugation Organic solvent % too high.Keep DMSO/DMF <10%. Add the linker slowly while vortexing.
Low Degree of Labeling (DOL) Hydrolysis of NHS ester.[3]Ensure linker activation was successful. Use anhydrous DMSO. Check buffer pH (optimal 7.2–8.0).
No Click Reaction Azide degradation or steric hindrance.Verify Azide stability. Ensure the PEG spacer is sufficient (PEG4 is usually adequate, but PEG12 may be needed for deep pockets).
Protein Aggregation Over-labeling (too hydrophobic).Reduce the molar excess of DBCO linker. The DBCO group is hydrophobic; PEG4 helps, but high loading can still cause issues.
References
  • Mechanism of SPAAC: Agard, N. J., Prescher, J. A., & Bertozzi, C. R. (2004). "A strain-promoted [3 + 2] azide-alkyne cycloaddition for covalent modification of biomolecules in living systems." Journal of the American Chemical Society.

  • PEG Linker Advantages: "Advantages of PEG-based Linkers in ADC Design." Vector Laboratories Application Notes.

  • DBCO Properties & Protocols: "this compound Product & Protocol Information." BroadPharm / Sigma-Aldrich Technical Bulletins.

  • Bioconjugation Standards: Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Standard field reference for EDC/NHS chemistry).

Sources

surface modification of nanoparticles with DBCO-PEG4-acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Surface Engineering of Nanoparticles with DBCO-PEG4-Acid

Introduction: The Bioorthogonal Advantage

In the landscape of nanomedicine and targeted drug delivery, the ability to attach biomolecules (antibodies, peptides, DNA) to nanoparticles (NPs) without compromising their biological activity is paramount.[1] Traditional conjugation methods often rely on copper-catalyzed reactions (toxic to cells) or random coupling (leading to heterogeneity).

This guide details the surface modification of amine-functionalized nanoparticles using This compound . This heterobifunctional linker bridges the gap between traditional amide coupling and modern Copper-Free Click Chemistry (Strain-Promoted Azide-Alkyne Cycloaddition, or SPAAC).[1]

Why this compound?

  • Bioorthogonality: The DBCO (Dibenzocyclooctyne) group reacts exclusively with azides, eliminating off-target crosslinking in complex biological media.[1]

  • PEG4 Spacer: The tetra-ethylene glycol (PEG4) arm provides critical hydrophilicity, reducing NP aggregation and preventing steric hindrance during the secondary "click" reaction.

  • Acid Terminus: Provides a cost-effective, stable precursor that can be activated on-demand via EDC/NHS chemistry, offering longer shelf-life stability than pre-activated NHS esters.[1]

Material Selection & Pre-Requisites

Before initiating the protocol, ensure your system meets the following chemical logic:

ComponentRequirementRationale
Nanoparticle (NP) Amine (-NH₂) functionalized surfaceThe acid group on the linker requires a nucleophilic amine on the NP for covalent attachment.
Linker This compound Soluble in DMSO/DMF.[1][2][3][4] The acid must be activated to an NHS-ester before reaction.
Activators EDC (Carbodiimide) & NHS EDC activates the carboxyl; NHS stabilizes the intermediate to prevent hydrolysis.
Solvent Anhydrous DMSO or DMF Critical: Activation of the linker is best performed in an organic phase to prevent rapid hydrolysis of the EDC intermediate.
Reaction Buffer Bicarbonate or Phosphate (pH 7.5–8.2)High pH ensures NP surface amines are deprotonated (nucleophilic) for the coupling reaction.

Workflow Visualization

The following diagram illustrates the two-stage process: Phase 1 (Linker Activation) and Phase 2 (Surface Conjugation & Click Reaction).

DBCO_Modification Linker This compound (Precursor) Activated_Linker Active NHS-Ester (In Situ Generated) Linker->Activated_Linker Activation (15-30 min) Activators EDC + NHS (in dry DMSO) Activators->Activated_Linker NP_DBCO DBCO-Functionalized NP (Stable Intermediate) Activated_Linker->NP_DBCO Amide Coupling (pH 7.5-8.0) NP_Amine Amine-NP (Nucleophile) NP_Amine->NP_DBCO Final_Conjugate Final NP-Ligand Conjugate NP_DBCO->Final_Conjugate SPAAC Click (Copper-Free) Azide_Ligand Azide-Target (Antibody/Drug) Azide_Ligand->Final_Conjugate

Caption: Workflow for converting Amine-NPs to Click-Ready Conjugates via in-situ activation of this compound.

Detailed Protocol: Surface Modification

Phase A: In-Situ Activation of Linker (The "Expert" Approach)

Why this method? Activating the hydrophobic linker in an organic solvent (DMSO) is far more efficient than attempting aqueous activation, where EDC hydrolyzes rapidly.[1]

  • Prepare Stock Solutions:

    • This compound: 10 mg/mL in anhydrous DMSO.[1]

    • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): 10 mg/mL in anhydrous DMSO (Prepare fresh).

    • NHS (N-Hydroxysuccinimide): 10 mg/mL in anhydrous DMSO (Prepare fresh).

  • Activation Reaction:

    • Mix the this compound with EDC and NHS in a molar ratio of 1:2:2 (Linker:EDC:NHS).

    • Example: 100 µL Linker + 20 µL EDC + 20 µL NHS (volumes depend on MW, calculate molar equivalents).[1]

    • Incubate at room temperature (RT) for 15–30 minutes with gentle rotation. This forms the semi-stable NHS-ester.

Phase B: Conjugation to Nanoparticles
  • NP Preparation:

    • Buffer exchange your Amine-NPs into Reaction Buffer (0.1 M Sodium Bicarbonate, pH 8.[1]0) using centrifugal filtration (Amicon) or dialysis.[5]

    • Critical: Remove any Tris or Glycine buffers, as these primary amines will compete with the NP for the linker.

  • Coupling:

    • Add the Activated Linker mixture (from Phase A) to the NP suspension.

    • Stoichiometry: Use a 10–50x molar excess of linker relative to the estimated surface amines on the NP to ensure saturation.

    • Solvent Note: Ensure the final DMSO concentration in the aqueous NP mix is <10% (v/v) to prevent NP instability/dissolution (especially for polymeric NPs).

    • Incubate for 2–4 hours at RT or overnight at 4°C, protected from light (DBCO is light-sensitive).

  • Purification (Crucial):

    • Remove excess activated linker and byproducts (urea) via Centrifugal Filtration (TFF) or Size Exclusion Chromatography (Sephadex G-25) .

    • Wash 3x with PBS (pH 7.4).

    • Resuspend the final DBCO-NPs in PBS or storage buffer.

Quality Control & Quantification (Self-Validating System)

How do you know it worked? You must validate the presence of DBCO before proceeding to the click reaction.

Method 1: UV-Vis Spectrophotometry (The "DBCO Signature")

DBCO has a distinct absorbance peak at 309 nm . This allows for direct quantification of ligand density.[1]

  • Measure the Absorbance of the purified DBCO-NP conjugate at 309 nm (

    
    ).[5]
    
  • Calculate the molar concentration of DBCO using the Beer-Lambert Law:

    
    
    
    • 
      : Extinction coefficient of DBCO 
      
      
      
      [1][4][5]
    • 
      : Path length (usually 1 cm)
      
  • Correction: If your NP absorbs at 309 nm (e.g., Gold NPs have a plasmon tail, though usually lower at 309 nm), you must subtract the "Blank NP" signal.

Method 2: Zeta Potential Shift
  • Amine-NP: Typically highly positive (e.g., +30 mV to +50 mV).[1]

  • DBCO-NP: Conversion of surface amines to amides, plus the addition of the PEG/DBCO group, will shift the charge toward neutral or slightly negative (e.g., +5 mV to -10 mV).[1]

  • Result: A significant drop in Zeta Potential confirms surface modification.

Application: The Click Reaction (SPAAC)

Once validated, the DBCO-NPs are "click-ready."[1][4]

  • Reactants: Mix DBCO-NPs with Azide-labeled Target (e.g., Azide-Antibody).

  • Ratio: Use a 1.5 – 2.0 molar excess of the Azide-ligand relative to the calculated DBCO groups (from QC Method 1) to drive the reaction to completion.

  • Conditions: Incubate at RT for 2–4 hours or 4°C overnight. No catalyst is required.[2][6]

  • Validation: Monitor the disappearance of the 309 nm peak (the triazole product does not absorb at 309 nm) or use Gel Electrophoresis (SDS-PAGE) to see the MW shift of the ligand.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conjugation Efficiency Hydrolysis of NHS esterEnsure DMSO is anhydrous. Add activated linker to NPs immediately after the 15-min activation step.
NP Aggregation Loss of surface chargeThe conversion of amines (charged) to amides (neutral) reduces electrostatic repulsion. Add 0.05% Tween-20 or increase PEG length (e.g., use DBCO-PEG12-Acid).[1]
No "Click" Reaction Steric HindranceThe DBCO might be buried on the NP surface. Ensure a longer PEG spacer (PEG4 is standard, but PEG12 may be needed for bulky NPs).[1]
High Background Signal Non-specific bindingQuench unreacted amines on the NP surface with Acetic Anhydride or Sulfo-NHS-Acetate after the DBCO coupling step.

References

  • Baskin, J. M., et al. (2007).[1][7] "Copper-free click chemistry for dynamic in vivo imaging." Proceedings of the National Academy of Sciences, 104(43), 16793-16797.[1] Link[7]

  • Debets, M. F., et al. (2011).[1] "Bioconjugation with strained alkenes and alkynes." Accounts of Chemical Research, 44(9), 805-814.[1] Link

  • BroadPharm. "this compound Product & Protocol Information." BroadPharm Protocols. Link

  • Thermo Fisher Scientific. "Crosslinking Technical Handbook: EDC/NHS Chemistry." Link

  • Simon, M., et al. (2012).[1] "Severe suppression of bioorthogonal copper-free click reaction by serum albumin." Bioconjugate Chemistry, 23(8), 1680–1686.[1][6] (Crucial for understanding in vivo limitations). Link

Sources

DBCO-PEG4-acid activation of carboxylic acid with EDC/NHS

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: Strategic Activation of DBCO-PEG4-acid using EDC/NHS Chemistry for Amine-Reactive Labeling

Audience: Researchers, scientists, and drug development professionals engaged in bioconjugation, antibody-drug conjugate (ADC) development, and targeted delivery systems.

Abstract & Guiding Principles

This document provides a comprehensive guide to the activation of the terminal carboxylic acid on this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). This process converts the relatively unreactive carboxyl group into a highly reactive, yet stable, NHS ester. The resulting DBCO-PEG4-NHS ester is a powerful heterobifunctional linker, primed for efficient covalent modification of primary amines on biomolecules such as proteins, antibodies, or peptides. The incorporated Dibenzocyclooctyne (DBCO) moiety enables subsequent, highly specific and bioorthogonal conjugation to azide-tagged molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a cornerstone of modern "click chemistry".[1][2]

We will dissect the underlying chemical principles, provide validated, step-by-step protocols for both the activation and subsequent amine conjugation, and explore critical parameters for optimization and troubleshooting.

The Scientific Rationale: A Symphony of Three Reagents

Successful bioconjugation hinges on understanding the role of each component. The EDC/NHS activation of this compound is a classic example of a "zero-length" crosslinking strategy, where no additional atoms are incorporated into the final amide bond between the linker and the target molecule.[3]

  • This compound: This is the central linker molecule.[4][5]

    • DBCO (Dibenzocyclooctyne): A strained alkyne that reacts with high efficiency and specificity with azides without the need for a cytotoxic copper catalyst, making it ideal for biological applications.[2][6]

    • PEG4 (Tetraethylene Glycol Spacer): A short, hydrophilic polyethylene glycol chain that enhances the water solubility of the linker, reduces aggregation, and provides a flexible spacer to minimize steric hindrance during conjugation.[5][7][8]

    • Carboxylic Acid (-COOH): The functional group that serves as the handle for activation and subsequent coupling to amine-containing molecules.

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): The carboxyl activating agent. EDC reacts with the carboxylic acid on the DBCO-PEG4 linker to form a highly reactive but unstable O-acylisourea intermediate.[3][9] This intermediate is prone to rapid hydrolysis in aqueous environments, which would regenerate the original carboxylic acid and reduce conjugation efficiency.[9]

  • NHS (N-hydroxysuccinimide): The stabilizing agent. To overcome the instability of the O-acylisourea intermediate, NHS is included in the reaction. It efficiently reacts with the intermediate to form a semi-stable DBCO-PEG4-NHS ester.[9][10][11] This NHS ester is significantly more resistant to hydrolysis than the O-acylisourea intermediate but is highly reactive towards primary amines, thus increasing the overall efficiency of the conjugation process.[3][11]

Reaction Mechanism Visualization

The two-step activation and subsequent conjugation is a cornerstone of bioconjugation chemistry.

G cluster_activation PART 1: Activation Step (pH 4.5 - 6.0) cluster_conjugation PART 2: Conjugation Step (pH 7.0 - 8.5) DBCO_Acid DBCO-PEG4-COOH (Carboxylic Acid) Intermediate O-acylisourea Intermediate (Unstable) DBCO_Acid->Intermediate + EDC EDC EDC NHS_Ester DBCO-PEG4-NHS Ester (Amine-Reactive) Intermediate->NHS_Ester + NHS Hydrolysis Hydrolysis (Side Reaction) Intermediate->Hydrolysis + H₂O NHS NHS Conjugate DBCO-PEG4-Amide-Protein (Stable Conjugate) NHS_Ester->Conjugate + Protein-NH₂ Amine Protein-NH₂ (Primary Amine) NHS_Released NHS (Released) Conjugate->NHS_Released releases

Caption: EDC/NHS activation mechanism of this compound.

Materials & Reagents

Reagent Properties
ReagentMolar Mass ( g/mol )Key Properties
This compound~493.5Heterobifunctional linker, soluble in organic solvents.
EDC HCl191.7Water-soluble carbodiimide, moisture-sensitive.
NHS115.09Poorly soluble in water, soluble in organic solvents.
Sulfo-NHS217.14Water-soluble analog of NHS, recommended for aqueous reactions.
Required Equipment & Consumables
  • This compound

  • EDC Hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4, or 0.1 M Sodium Bicarbonate buffer, pH 8.3

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine

  • Amine-containing molecule (e.g., antibody, protein) for conjugation

  • Microcentrifuge tubes

  • Reaction vessel (e.g., glass vial with magnetic stir bar)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns) for purification

  • pH meter and calibration standards

Experimental Protocols

This process is divided into two core phases: the activation of the carboxylic acid to an NHS ester, and the subsequent conjugation of this activated linker to a primary amine on a target molecule.

Experimental Workflow Overview

G Start Start: Prepare Reagents Prep_DBCO Dissolve this compound in anhydrous DMSO/DMF Start->Prep_DBCO Prep_EDC_NHS Dissolve EDC & NHS in Activation Buffer (Prepare Fresh!) Start->Prep_EDC_NHS Prep_Protein Prepare Amine-Molecule in Conjugation Buffer (pH 7.2 - 8.3) Start->Prep_Protein Activation Activation Reaction: Combine DBCO-acid, EDC, NHS in Activation Buffer (pH 6.0) Incubate 15-30 min at RT Prep_DBCO->Activation Prep_EDC_NHS->Activation Conjugation Conjugation Reaction: Add activated DBCO-NHS ester to amine-molecule Incubate 1-2 hours at RT Activation->Conjugation Prep_Protein->Conjugation Quench Quench Reaction: Add Tris or Glycine buffer to deactivate excess NHS esters Incubate 15 min Conjugation->Quench Purify Purification: Remove excess reagents via Desalting Column or Dialysis Quench->Purify End End: Purified DBCO-Conjugate Purify->End

Sources

Application Note: Comprehensive Guide to DBCO-PEG4-Acid Activation and Bioorthogonal Conjugation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Technical Overview

This guide details the chemical workflow for utilizing DBCO-PEG4-acid (Dibenzocyclooctyne-polyethylene glycol-carboxylic acid) in bioconjugation.[1][2] While commercial pre-activated NHS esters exist, the acid form provides cost-efficiency and versatility for custom linker synthesis.

The workflow requires a biphasic chemical strategy:

  • Carboxyl Activation: Conversion of the terminal acid to an amine-reactive intermediate (NHS ester) using carbodiimide chemistry.[1]

  • Amine Conjugation: Covalent attachment to a primary amine (e.g., Lysine residues on an antibody or amino-modified oligos).[1]

  • SPAAC Ligation: Copper-free "Click" reaction with an azide-functionalized target.[1][2][3][4]

Key Chemical Advantages:

  • PEG4 Spacer: Increases water solubility (critical for hydrophobic DBCO) and reduces steric hindrance.[1][5]

  • Copper-Free: The strained cyclooctyne ring reacts with azides via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), eliminating toxic copper catalysts required for standard Click chemistry.[1][3][4]

Experimental Workflow Logic

The following diagram illustrates the critical path from the raw acid material to the final bioconjugate.

DBCO_Workflow Start This compound (Starting Material) Activation Phase 1: Carboxyl Activation (EDC + s-NHS) Start->Activation MES Buffer pH 4.7-6.0 Intermediate Active Ester (DBCO-PEG4-NHS) Activation->Intermediate Unstable Intermediate Conjugation Phase 2: Amine Coupling (Target: Protein-NH2) Intermediate->Conjugation + Protein pH 7.2-8.0 Purification Purification (Desalting/Dialysis) Conjugation->Purification Remove Byproducts Click Phase 3: SPAAC Reaction (Target: Azide-Molecule) Purification->Click + Azide Target Final Final Triazole Conjugate Click->Final Physiological pH No Catalyst

Figure 1: Step-by-step reaction pathway from this compound to final conjugate.

Phase 1: Carboxyl Activation (Acid NHS Ester)[1]

The carboxylic acid group on this compound is non-reactive toward amines under physiological conditions.[1] It must be activated in situ using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS (N-hydroxysulfosuccinimide).[1]

Materials Required[1][2][3][4][5][6][7][8][9][10]
  • This compound (dissolved in dry DMSO or DMF at 10–50 mM).[1]

  • EDC (freshly prepared in MES buffer).[1]

  • Sulfo-NHS (freshly prepared in MES buffer).[1]

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0. (Avoid phosphate or amine buffers here).[1][2]

Protocol
  • Solubilization: Dissolve 1 mg of this compound in 50 µL of dry DMSO.

  • Stoichiometry: Calculate a molar ratio of 1:1.2:1.2 (DBCO-Acid : EDC : Sulfo-NHS).

    • Expert Note: Unlike protein activation where EDC is used in vast excess, here we are activating a small molecule. Excessive EDC can cause polymerization or difficult purification.[1]

  • Reaction: Add the calculated EDC and Sulfo-NHS to the this compound solution. Adjust volume with Activation Buffer (MES pH 6.0) if necessary, but keep organic solvent >20% to ensure DBCO solubility.

  • Incubation: React for 15 minutes at Room Temperature (RT).

  • Outcome: You have now generated DBCO-PEG4-NHS in situ.[1] Use immediately. The ester hydrolyzes rapidly in water.

Phase 2: Amine Conjugation (Labeling the Biomolecule)[1]

This step attaches the DBCO "handle" to your protein of interest (e.g., an antibody).

Critical Parameters
ParameterRecommendationReason
Buffer pH 7.2 – 8.0Amine nucleophilicity is low below pH 7; NHS hydrolysis is too fast above pH 8.[1]5.
Buffer Composition PBS, HEPES, BicarbonateStrictly NO Tris, Glycine, or Azide.[2] These compete with the reaction.
Protein Conc. 1 – 10 mg/mLHigher concentrations improve labeling efficiency (kinetics).[1]
Molar Excess 10x – 50xSmall molecule reagents hydrolyze faster than they conjugate; excess ensures labeling.[1]
Protocol
  • Buffer Exchange: Ensure your protein is in PBS (pH 7.4).[1][2][3] If it is in Tris, dialyze or use a Zeba spin column to exchange into PBS.

  • Mixing: Add the activated DBCO-PEG4-NHS solution (from Phase 1) to the protein solution.

    • Target: Final organic solvent concentration (DMSO/DMF) should be <10% to prevent protein precipitation.[1]

  • Incubation: Incubate for 1–2 hours at RT or Overnight at 4°C.

  • Quenching: Add 1 M Tris (pH 8.0) to a final concentration of 50 mM. Incubate for 15 mins. This terminates the reaction by reacting with any remaining NHS ester.

  • Purification (Crucial): Remove excess unreacted DBCO-acid/byproducts using a Desalting Column (e.g., PD-10 or Zeba Spin, 7K MWCO).[1]

    • Validation: Measure absorbance.[1][3][4][6][7] Protein absorbs at 280 nm.[1][6] DBCO absorbs at 309 nm .[6]

    • Molar Substitution Ratio (MSR) Calculation:

      
      
      (Where 
      
      
      
      and CF is the correction factor, typically ~0.11).[1]

Phase 3: The SPAAC Reaction (Click Chemistry)[1][3][4][6]

Now that you have a DBCO-labeled protein , you can react it with any Azide-containing molecule (fluorophore, drug, DNA, etc.).[1]

Mechanism

The reaction utilizes the ring strain of the cyclooctyne to lower the activation energy, allowing the cycloaddition to occur spontaneously with an azide without copper.[3]

Figure 2: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition.[1][2][3]

Protocol
  • Ratio: Mix the DBCO-Protein with the Azide-Target.

    • If the Azide-Target is small/cheap (e.g., a fluorophore), use 2–4x molar excess over the DBCO-Protein.[1]

    • If both are large proteins, use a 1:1 to 1:1.5 equivalent ratio.

  • Conditions: Incubate in PBS or water. No special buffer is required.[1]

  • Time: 4 hours at RT or Overnight at 4°C.

    • Note: SPAAC is slower than Copper-catalyzed click (CuAAC) but much cleaner for biology.[1]

  • Purification: If necessary, remove excess Azide-Target via size exclusion chromatography (SEC).[1]

Troubleshooting & Expert Tips

IssueProbable CauseCorrective Action
Low Conjugation Yield (Phase 2) Hydrolysis of NHS esterEnsure DBCO-NHS is used immediately after activation. Use dry DMSO/DMF.[1][2][3] Ensure pH is not > 8.[1]5.
Precipitation High Organic SolventKeep DMSO/DMF < 10% final volume.[1] Add DBCO slowly while vortexing.[1]
No "Click" Reaction Thiol InterferenceFree thiols (cysteine, DTT, BME) react with DBCO (Thiol-yne reaction).[1] Ensure buffers are thiol-free.[1][3] Alkylate free cysteines if necessary.[1]
Cloudy Solution DBCO HydrophobicityAlthough PEG4 helps, DBCO is hydrophobic. Ensure the this compound is fully dissolved in DMSO before adding to aqueous buffer.[1][2]

References

  • BroadPharm. DBCO Azide Ligation Protocol.[1][4] Retrieved from

  • Thermo Fisher Scientific. EZ-Link™ TFP Ester-PEG4-DBCO Product Guide.[1] Retrieved from [1]

  • Vector Laboratories. DBCO-PEG4-NHS Ester Specifications and Protocols. Retrieved from [1][5]

  • Glen Research. Copper-Free Click Chemistry (SPAAC) with DBCO.[1][3] Retrieved from [1]

  • Sigma-Aldrich. Dibenzocyclooctyne-PEG4-N-hydroxysuccinimidyl ester Product Detail. Retrieved from [1][8]

Sources

Advanced Live Cell Imaging via Metabolic Glycan Labeling: The DBCO-PEG4-Acid Workflow

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Principle

This technical guide details the application of DBCO-PEG4-acid (Dibenzocyclooctyne-PEG4-Carboxylic Acid) for live-cell imaging. Unlike standard immunofluorescence which relies on bulky antibodies, this method utilizes Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) .

The core advantage of this compound lies in its bioorthogonality : it reacts exclusively with azides (metabolically incorporated into cellular glycans) without requiring a toxic Copper(I) catalyst. The PEG4 spacer is critical for maintaining water solubility and reducing steric hindrance, while the carboxylic acid moiety provides a versatile handle for conjugation to amine-containing fluorophores, peptides, or nanoparticles via EDC/NHS chemistry.

Technical Specifications & Chemical Logic

Molecule Architecture
ComponentFunctionChemical Logic
DBCO Click ReactorContains an 8-membered ring with high strain energy (~18 kcal/mol). This strain drives the reaction with azides without external energy or catalysts.
PEG4 SpacerA 4-unit polyethylene glycol chain. It increases hydrophilicity (crucial for live cells) and pushes the fluorophore away from the binding site to prevent fluorescence quenching.
Acid Conjugation HandleA terminal carboxylic acid (-COOH).[1] Unlike NHS esters (which hydrolyze rapidly), the acid form is stable in storage and allows the researcher to activate it on-demand for conjugation to specific amines.
Reaction Kinetics Comparison

Understanding the reaction rate (


) is vital for experimental timing.
Reaction TypeReagentsCatalystRate Constant (

)
Toxicity
SPAAC (This Protocol)DBCO + AzideNone0.3 – 1.0 M⁻¹s⁻¹ Low
CuAAC Alkyne + AzideCu(I)10 – 100 M⁻¹s⁻¹High (ROS generation)
IEDDA Tetrazine + TCONone1,000 – 10,000 M⁻¹s⁻¹Low (but reagents are less stable)

Expert Insight: While IEDDA (Tetrazine) is faster, DBCO reagents are significantly more stable in physiological media and easier to synthesize. SPAAC remains the gold standard for metabolic glycan labeling due to the small size of the azide reporter.

Mechanism of Action

The following diagram illustrates the two-phase workflow: first, the conjugation of the this compound to a fluorophore, followed by the live-cell click reaction.

SPAAC_Mechanism DBCO_Acid This compound Activation EDC/NHS Activation DBCO_Acid->Activation Step 1 Probe DBCO-PEG4-Fluorophore Activation->Probe + Amine-Dye Triazole Stable Triazole Conjugate Probe->Triazole SPAAC (Click Reaction) Cell Live Cell (Metabolic Labeling) Azide_Glycan Azide-Sialic Acid (Surface Display) Cell->Azide_Glycan ManNAz Feeding Azide_Glycan->Triazole Imaging Fluorescence Microscopy Triazole->Imaging Signal Detection

Caption: Workflow showing the conversion of DBCO-acid to a probe, followed by the strain-promoted reaction with cell-surface azides.

Experimental Protocols

Protocol A: Synthesis of DBCO-PEG4-Fluorophore

Use this protocol if you possess this compound and a primary amine-containing dye (e.g., AF488-Amine).

Reagents Required:

  • This compound[1][2]

  • Amine-containing Fluorophore

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)[3]

  • NHS (N-Hydroxysuccinimide)

  • Dry DMSO or DMF[4][5][6]

  • MES Buffer (pH 5.[7]5) and PBS (pH 7.4)

Step-by-Step Methodology:

  • Activation: Dissolve this compound (1 mg) in 100 µL dry DMSO. Add 1.5 molar equivalents of EDC and 2.5 molar equivalents of NHS.

  • Incubation: Incubate for 15 minutes at room temperature (RT). Note: This creates the reactive Semi-stable NHS ester.

  • Conjugation: Dilute the amine-fluorophore in PBS (pH 7.4). Add the activated DBCO mixture to the fluorophore solution.

    • Critical: Ensure the final pH is between 7.2 and 7.[7]5. The amine must be deprotonated to react.

  • Reaction: Incubate for 2–4 hours at RT in the dark.

  • Purification: Remove unreacted EDC/NHS and free DBCO using a desalting column (e.g., PD-10) or HPLC.

    • Validation: Verify the product via LC-MS or by checking the absorbance ratio of Dye (e.g., 490nm) to DBCO (309nm).

Protocol B: Metabolic Labeling & Live Cell Imaging

Use this protocol to visualize cell surface glycans.

Reagents Required:

  • Ac4ManNAz (Tetraacetylated N-azidoacetylmannosamine) - The metabolic precursor.

  • DBCO-PEG4-Fluorophore (from Protocol A).

  • Live Cell Imaging Solution (e.g., FluoroBrite DMEM).[8]

  • BSA (Bovine Serum Albumin).

Step-by-Step Methodology:

Phase 1: Metabolic Incorporation
  • Seeding: Seed cells (e.g., HeLa, CHO) in a glass-bottom imaging dish (35mm). Aim for 50-60% confluency.

  • Feeding: Replace media with fresh growth media containing 50 µM Ac4ManNAz .

    • Control: Prepare a negative control dish with vehicle (DMSO) only.

  • Incubation: Incubate cells for 48–72 hours at 37°C / 5% CO₂.

    • Causality: This duration allows the cellular machinery to process the sugar and display the azide-sialic acids on the cell surface.

Phase 2: The Click Reaction
  • Wash 1: Gently wash cells 2x with warm PBS + 1% BSA.

    • Why BSA? DBCO is moderately hydrophobic. BSA acts as a scavenger to prevent non-specific sticking of the dye to the plastic dish or cell membrane.

  • Labeling: Add 10–20 µM DBCO-PEG4-Fluorophore in warm media (phenol-red free).

  • Incubation: Incubate for 30–60 minutes at 37°C.

    • Note: Longer times increase signal but also background. 30 mins is usually sufficient for surface labeling.

  • Wash 2: Wash cells 3x with warm Live Cell Imaging Solution.

  • Imaging: Proceed immediately to microscopy.

Critical Optimization & Troubleshooting (Self-Validating Systems)

To ensure scientific integrity, every experiment must include internal checks.

IssueProbable CauseCorrective Action
High Background (Intracellular) DBCO hydrophobicityReduce probe concentration to 5 µM. Ensure the PEG linker is intact (PEG increases solubility). Use "No-Wash" fluorogenic probes if available.
High Background (Surface/Dish) Non-specific bindingBlock with 3% BSA before adding the probe. Use glass-bottom dishes instead of plastic.
No Signal Low metabolic rateIncrease Ac4ManNAz incubation to 72h. Verify the cell line expresses surface sialic acids (some mutants do not).
Cell Toxicity Copper contaminationEnsure you are strictly using DBCO (Copper-free) reagents. Do not use standard alkynes.

Expert Tip on Signal-to-Noise: If background persists, perform a "Pulse-Chase" experiment. Label with DBCO, wash, and then incubate in fresh media for 1 hour before imaging. This allows the cell to cycle non-specifically bound probes out of the membrane or into lysosomes where they can be optically gated out.

References

  • Agard, N. J., Prescher, J. A., & Bertozzi, C. R. (2004). A strain-promoted [3 + 2] azide-alkyne cycloaddition for covalent modification of biomolecules in living systems. Journal of the American Chemical Society.[9]

  • BroadPharm. this compound Product Specifications and Protocols. BroadPharm Technical Data.

  • Thermo Fisher Scientific. Crosslinking Technical Handbook: EDC/NHS Chemistry. Thermo Fisher Scientific.

  • Laughlin, S. T., & Bertozzi, C. R. (2007). Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation. Nature Protocols.

  • Click Chemistry Tools. DBCO Reagents and Kinetics Data. Click Chemistry Tools.

Sources

Unlocking Proteomic Insights: A Technical Guide to DBCO-PEG4-Acid in Advanced Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of DBCO-PEG4-acid, a versatile heterobifunctional linker, and its critical role in modern proteomics research. We will delve into the underlying chemical principles, provide detailed, field-tested protocols for key applications, and offer insights into the causality behind experimental choices to ensure robust and reproducible results.

Introduction: The Power of Precision in Proteomics

In the intricate landscape of proteomics, the ability to selectively label, identify, and track proteins is paramount. Bioorthogonal chemistry, a set of chemical reactions that can occur in living systems without interfering with native biochemical processes, has revolutionized this field.[1] At the heart of many bioorthogonal strategies lies the principle of "click chemistry," which describes reactions that are high-yielding, stereospecific, and generate minimal byproducts.

This compound emerges as a key player in this domain, specifically in the realm of copper-free click chemistry. Its unique structure, featuring a dibenzocyclooctyne (DBCO) group, a hydrophilic tetraethylene glycol (PEG4) spacer, and a terminal carboxylic acid, provides a powerful toolkit for a range of proteomic applications.

Key Features of this compound:

FeatureDescriptionBenefit in Proteomics Research
Dibenzocyclooctyne (DBCO) A strained alkyne that readily reacts with azides via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) without the need for a cytotoxic copper catalyst.[2]Enables bioorthogonal labeling in live cells and organisms with high specificity and biocompatibility.[3][4]
PEG4 Spacer A short, hydrophilic polyethylene glycol chain.Increases the water solubility of the labeled protein, reduces aggregation, and minimizes steric hindrance, allowing for efficient conjugation.[2]
Carboxylic Acid (-COOH) A terminal functional group that can be activated to react with primary amines (e.g., lysine residues on proteins).Allows for the covalent attachment of the DBCO moiety to proteins and other amine-containing biomolecules.

The Core Mechanism: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The primary utility of this compound stems from the SPAAC reaction. The inherent ring strain of the DBCO group makes it highly reactive towards azide-functionalized molecules, leading to the rapid and irreversible formation of a stable triazole linkage.[3] This reaction is highly selective, as neither azides nor DBCO groups react with other functional groups typically found in biological systems.[3][4]

Caption: General workflow for protein labeling using this compound.

Application Note & Protocol: Protein Labeling with this compound

This protocol details the covalent attachment of this compound to a protein of interest, rendering it ready for subsequent conjugation to an azide-modified molecule.

Principle of the Method

The carboxylic acid moiety of this compound is first activated using a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS). This activation step forms a more reactive NHS ester, which then readily couples with primary amines on the protein surface (e.g., the ε-amino group of lysine residues) to form a stable amide bond.[5] The reaction is most efficient at a slightly acidic to neutral pH for the activation step and a neutral to slightly basic pH for the amine coupling.[5]

Materials and Reagents
  • This compound

  • Protein of interest in an amine-free buffer (e.g., PBS, MES, or HEPES)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Desalting columns or dialysis cassettes for purification

Step-by-Step Protocol

Step 1: Preparation of Reagents

  • Equilibrate all reagents to room temperature before use.

  • Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO. Causality: this compound has limited solubility in aqueous solutions; a water-miscible organic solvent is necessary for initial dissolution.

  • Prepare fresh 100 mM stock solutions of EDC and NHS/Sulfo-NHS in either water or the Activation Buffer immediately before use. Causality: EDC and NHS esters are moisture-sensitive and hydrolyze in aqueous solutions, reducing their reactivity over time.[6]

Step 2: Activation of this compound

  • In a microcentrifuge tube, combine the desired amount of this compound stock solution with the Activation Buffer.

  • Add a 1.5 to 2-fold molar excess of EDC and NHS/Sulfo-NHS to the this compound solution.

  • Incubate the reaction for 15-30 minutes at room temperature. Causality: This incubation period is sufficient for the formation of the reactive NHS ester.[5]

Step 3: Protein Labeling

  • Dissolve or exchange the protein of interest into the Coupling Buffer at a concentration of 1-5 mg/mL. Causality: Higher protein concentrations generally lead to more efficient labeling.[3]

  • Add the activated DBCO-PEG4-NHS ester solution to the protein solution. The molar ratio of the DBCO reagent to the protein will need to be optimized, but a starting point of 10-20 fold molar excess is recommended for proteins at >1 to 5 mg/mL, and 20-40 fold for concentrations of 0.5 to 1 mg/mL.[7]

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[3]

Step 4: Quenching and Purification

  • Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS esters.

  • Incubate for 15-30 minutes at room temperature.

  • Remove the excess, unreacted DBCO reagent and byproducts using a desalting column or dialysis. Causality: Purification is crucial to prevent interference from unreacted labeling reagent in downstream applications.[3]

Quantification of Labeling Efficiency

The degree of labeling (DOL), or the number of DBCO molecules per protein, can be determined spectrophotometrically by measuring the absorbance of the DBCO group (around 309 nm) and the protein (at 280 nm).[6] Alternatively, mass spectrometry can provide a more precise determination of the DOL and confirm the site of modification.

Advanced Application: Antibody-Drug Conjugates (ADCs)

This compound is instrumental in the synthesis of site-specific ADCs. By incorporating an azide-bearing unnatural amino acid into the antibody sequence, this compound, linked to a cytotoxic payload, can be precisely attached via SPAAC. This approach yields a homogenous ADC population with a defined drug-to-antibody ratio (DAR), leading to improved pharmacokinetics and a wider therapeutic window.

ADC_Synthesis Antibody Antibody with Azide Handle ADC Site-Specific ADC Antibody->ADC SPAAC Reaction DBCO_Linker_Drug DBCO-PEG4-Drug Conjugate DBCO_Linker_Drug->ADC

Caption: Site-specific ADC synthesis via SPAAC.

Advanced Application: PROTACs for Targeted Protein Degradation

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. This compound can serve as a versatile linker in the modular synthesis of PROTACs.[8][9] One end of the linker can be attached to a ligand for the target protein, and the other to a ligand for an E3 ligase, often utilizing the DBCO-azide click reaction for the final assembly.[8][9]

PROTAC_Mechanism cluster_action Mechanism of Action Target_Ligand Target Protein Ligand PROTAC PROTAC Molecule Target_Ligand->PROTAC DBCO_Linker DBCO-PEG4 Linker DBCO_Linker->PROTAC E3_Ligand E3 Ligase Ligand E3_Ligand->PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target_Protein Target Protein Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation

Caption: PROTAC-mediated targeted protein degradation.

Troubleshooting and Considerations

IssuePotential CauseSuggested Solution
Low Labeling Efficiency - Inactive EDC/NHS reagents- Presence of primary amines in the buffer- Insufficient molar excess of DBCO reagent- Low protein concentration- Use fresh, anhydrous EDC/NHS solutions.- Use amine-free buffers (PBS, MES, HEPES).- Optimize the molar ratio of DBCO reagent to protein.- Increase protein concentration if possible.
Protein Precipitation - High concentration of organic solvent (DMSO/DMF)- Keep the final concentration of organic solvent below 10-15%.
Non-specific Binding - Inadequate purification- Ensure thorough removal of unreacted DBCO reagent using appropriate desalting columns or dialysis.
Instability of DBCO Reagent - Prolonged storage after reconstitution- Use reconstituted this compound immediately and discard any unused portion.[3]

Conclusion

This compound is a powerful and versatile tool in the proteomics researcher's arsenal. Its ability to participate in highly efficient and biocompatible copper-free click reactions has paved the way for advanced applications in protein labeling, the development of next-generation antibody-drug conjugates, and the synthesis of innovative PROTACs for targeted protein degradation. By understanding the underlying chemical principles and adhering to optimized protocols, researchers can leverage the full potential of this reagent to drive their discoveries forward.

References

  • Interchim. (n.d.). DBCO reagents for « Click Chemistry ». Retrieved from [Link]

  • Walsh Medical Media. (2014). Trends in Characterization of PEGylated Proteins by Mass Spectrometry. Retrieved from [Link]

  • MDPI. (n.d.). Development of Three Alternative Strategies for the Binding of Cells to Functionalized DeepTip TM AFM Probes. Retrieved from [Link]

  • PMC. (n.d.). Optimization of Chemoenzymatic Mass Tagging by Strain-Promoted Cycloaddition (SPAAC) for the Determination of O‑GlcNAc Stoichiometry by Western Blotting. Retrieved from [Link]

  • PMC. (n.d.). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Retrieved from [Link]

  • PMC. (n.d.). Bioorthogonal Chemistry: Recent Progress and Future Directions. Retrieved from [Link]

  • ACS Publications. (n.d.). Recent Advances in Peptide Linkers for Antibody-Drug Conjugates. Retrieved from [Link]

  • PMC. (n.d.). Quantitative Analysis and Optimization of Site-Specific Protein Bioconjugation in Mammalian Cells. Retrieved from [Link]

  • bioRxiv. (2023). Multi-scale photocatalytic proximity labeling reveals cell surface neighbors on and between cells. Retrieved from [Link]

  • ResearchGate. (n.d.). Quantitative Analysis and Optimization of Site-Specific Protein Bioconjugation in Mammalian Cells | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Linker Design for Antibody–Drug Conjugates. Retrieved from [Link]

  • ACS Publications. (2021). Bioorthogonal Chemistry and Its Applications. Retrieved from [Link]

  • ACS Publications. (n.d.). Comparative Study of Click Handle Stability in Common Ligation Conditions | Bioconjugate Chemistry. Retrieved from [Link]

  • ResearchGate. (2014). How would you recommend to troubleshoot a proteomics identification experiment (data-dependent MS)?. Retrieved from [Link]

  • PMC. (n.d.). Current strategies for the design of PROTAC linkers: a critical review. Retrieved from [Link]

  • PubMed Central. (2023). Preparation of Protein A Membrane Adsorbers Using Strain-Promoted, Copper-Free Dibenzocyclooctyne (DBCO)-Azide Click Chemistry. Retrieved from [Link]

  • Mabion. (n.d.). Mass Spectrometry in Peptide and Protein Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles. Retrieved from [Link]

  • PMC. (n.d.). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. Retrieved from [Link]

  • Polymer Chemistry (RSC Publishing). (2019). A bio-orthogonal functionalization strategy for site-specific coupling of antibodies on vesicle surfaces after self-assembly. Retrieved from [Link]

  • AxisPharm. (n.d.). DBCO PEG Linker Click Chemistry - Cu-free Labeling Reagents. Retrieved from [Link]

  • Google Patents. (n.d.). US20050118646A1 - Method for purification of a protein complex and identification of its components.
  • Patsnap Synapse. (2025). Troubleshooting Guide for Common Recombinant Protein Problems. Retrieved from [Link]

  • XanTec bioanalytics GmbH. (n.d.). ligand immobilization using - Click Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Bioorthogonal chemistry. Retrieved from [Link]

  • PMC. (n.d.). Protein Structural Analysis via Mass Spectrometry-Based Proteomics. Retrieved from [Link]

  • LCGC International. (2022). Pitfalls in Proteomics: Avoiding Problems That Can Occur Before Data Acquisition Begins (EU). Retrieved from [Link]

  • ResearchGate. (2022). EDC/NHS conjugation: Is it possible to activate amine first?. Retrieved from [Link]

  • YouTube. (2024). Best Practices for PROTACs - Development of PROTACs as Drugs (Part 1C). Retrieved from [Link]

  • NIH. (n.d.). Antibody Quantum Dot Conjugates Developed via Copper-free Click Chemistry for Rapid Analysis of Biological Samples Using a Microfluidic Microsphere Array System. Retrieved from [Link]

  • YouTube. (2025). Mitigating ADC Toxicities With Linker-Payload Design.... Retrieved from [Link]

  • NIH. (n.d.). Traceless Click-Assisted Native Chemical Ligation Enabled by Protecting Dibenzocyclooctyne from Acid-Mediated Rearrangement with Copper(I). Retrieved from [Link]

  • (n.d.). Protein Purification Methods. Retrieved from [Link]

  • YouTube. (2024). Bioorthogonal chemistry: From basic science to clinical translation | DoM Grand Rounds| 6 March 2024. Retrieved from [Link]

  • PubMed. (2010). Amine coupling through EDC/NHS: a practical approach. Retrieved from [Link]

  • YouTube. (2020). 2 Protein Analysis using Tandem Mass Spectrometry. Retrieved from [Link]

  • LifeTein Peptide Blog. (2018). DBCO-azide. Retrieved from [Link]

Sources

creating fluorescent probes with DBCO-PEG4-acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of Fluorescent Probes using DBCO-PEG4-Acid

Abstract & Strategic Overview

This guide details the protocol for synthesizing bioorthogonal fluorescent probes using This compound (Dibenzocyclooctyne-PEG4-Carboxylic Acid). While often used to tag proteins directly, this protocol focuses on the creation of the probe itself—conjugating this compound to an amine-functionalized fluorophore (e.g., Cy5-Amine, Alexa Fluor 488-Amine).

Why this specific chemistry?

  • SPAAC Mechanism: The DBCO moiety enables Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a copper-free click reaction ideal for live-cell imaging where Cu(I) toxicity is prohibitive.[1]

  • The PEG4 Advantage: The tetra-ethylene glycol (PEG4) spacer is structurally critical. It enhances water solubility of hydrophobic dyes (like Cy7) and provides steric distance between the bulky DBCO group and the fluorophore, preventing fluorescence quenching and ensuring rapid reaction kinetics with azide targets.

Chemical Logic & Pre-Experimental Planning

Before beginning, understand the reaction trajectory. You are converting a relatively inert carboxylic acid into a highly reactive NHS ester, then capturing it with an amine.

Key Chemical Properties:

Property Specification Critical Note
Molecular Weight ~552.62 g/mol Use this for precise molar calculations.
Solubility DMSO, DMF, DCM Poor water solubility in acid form. Do not dissolve in aqueous buffer for the activation step.
Reactive Handle Carboxylic Acid (-COOH) Requires activation (EDC/NHS or TSTU) to react with amines.

| Stability | Acid: Stable | DBCO moiety is sensitive to thiols and oxidation. Avoid DTT/Mercaptoethanol. |

The Reaction Scheme (Visualized)

G DBCO_Acid This compound (Precursor) Activation Activation (EDC/NHS or TSTU) DBCO_Acid->Activation Organic Solvent (DMSO/DMF) NHS_Ester DBCO-PEG4-NHS (Active Intermediate) Activation->NHS_Ester In-situ generation Coupling Coupling (pH 7.5-8.5) NHS_Ester->Coupling Amine_Dye Amine-Fluorophore (e.g., Cy5-NH2) Amine_Dye->Coupling Final_Probe DBCO-PEG4-Fluorophore (Final Probe) Coupling->Final_Probe Amide Bond Formation

Figure 1: The synthetic workflow for converting this compound into a functional fluorescent probe.[2]

Detailed Protocol: Probe Synthesis

Objective: Conjugate this compound to Amine-Fluorophore (e.g., AF488-NH2).

Materials:
  • Reagent A: this compound (10 mg).

  • Reagent B: Amine-functionalized Fluorophore (1 molar equivalent).

  • Activators: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide) OR TSTU (N,N,N′,N′-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate).

  • Solvent: Anhydrous DMSO or DMF (High purity, amine-free).

  • Base: DIPEA (Diisopropylethylamine) - if using TSTU or if dye is a salt.

Step 1: Activation of this compound

Causality: Carboxylic acids do not react spontaneously with amines. We must create a good leaving group (NHS ester).

  • Dissolve This compound in anhydrous DMSO to a concentration of 50–100 mM.

  • Option A (EDC/NHS - Standard):

    • Add EDC (1.2 equivalents) and NHS (1.2 equivalents) to the DBCO solution.

    • Tip: Dissolve EDC/NHS in a small volume of DMSO immediately before adding.[3]

    • Incubate for 30–60 minutes at Room Temperature (RT).

  • Option B (TSTU - High Efficiency):

    • Add TSTU (1.1 equivalents) and DIPEA (2.0 equivalents).

    • Incubate for 30 minutes at RT.

    • Why TSTU? It often gives cleaner conversion to NHS esters in organic solvents than EDC.

Step 2: Conjugation (Coupling)
  • Dissolve your Amine-Fluorophore in DMSO (or DMF).[1][2][3][4]

    • Note: If the fluorophore is very hydrophilic and requires water, keep the organic solvent content >50% to ensure the DBCO-NHS intermediate remains soluble.

  • Add the Activated DBCO mixture (from Step 1) to the Amine-Fluorophore solution.

    • Stoichiometry: Use a 1.1 to 1.5-fold molar excess of the DBCO-NHS intermediate relative to the dye to drive the reaction to completion.

  • Add DIPEA (2–3 equivalents) to ensure the amine is deprotonated (reactive).

  • Incubate: Protect from light. Stir at RT for 2–4 hours or overnight at 4°C.

    • Monitoring: Use TLC or LC-MS. Look for the disappearance of the free amine-dye mass.

Step 3: Quenching & Purification[3]
  • Quench: Add 50 mM Tris buffer (pH 8.0) or Ethanolamine to react with any remaining NHS ester. Incubate for 15 mins.

  • Purification (Crucial):

    • HPLC: Reverse-phase C18 column.

    • Mobile Phase: Water/Acetonitrile with 0.1% TFA (or Formic Acid).

    • Gradient: 5% to 95% Acetonitrile.

    • Note: DBCO is hydrophobic. The product will likely elute later than the free dye.

  • Lyophilization: Freeze-dry the collected fraction to obtain the solid probe. Store at -20°C, desiccated, dark.

Validation & Application (SPAAC Labeling)

Once synthesized, the probe must be validated. The standard quality control (QC) test is labeling an azide-bearing biomolecule.

Protocol: Labeling Azide-Tagged Proteins
  • Sample: Protein modified with Azide-NHS ester (e.g., Azide-BSA).

  • Reaction: Mix Azide-Protein (10 µM) with your new DBCO-Probe (20–50 µM, 2-5x excess).

  • Buffer: PBS, pH 7.4. (Avoid Azide preservatives like Sodium Azide!).

  • Incubation: 1–4 hours at RT or Overnight at 4°C.

  • Analysis: SDS-PAGE. Scan the gel for fluorescence before staining with Coomassie.

    • Success: A fluorescent band at the protein's molecular weight.

    • Failure: Fluorescence only at the dye front (unreacted probe).

Mechanism of Action (Visualized)

SPAAC Probe DBCO-Probe (Strained Alkyne) TS Transition State (Strain Release) Probe->TS Mixing Target Azide-Target (N3-Biomolecule) Target->TS Product Stable Triazole Conjugate TS->Product Fast Kinetics No Copper

Figure 2: The SPAAC reaction mechanism. The strain energy in the DBCO ring drives the reaction with the azide to form a stable triazole.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conjugation Yield Hydrolysis of NHS esterEnsure DMSO/DMF is anhydrous. Use TSTU for faster activation.
Precipitation Probe is too hydrophobicThe PEG4 linker helps, but if the dye is also hydrophobic (e.g., BODIPY), add 10-20% DMSO to the aqueous reaction buffer.
No Fluorescence on Target Azide degradationAzides are photostable but can be reduced by thiols. Ensure the target protein buffer is free of DTT/TCEP.
High Background Non-specific bindingDBCO is hydrophobic and can stick to albumin/membranes. Wash extensively or use a lower probe concentration (1–5 µM).

References

  • BroadPharm. this compound Product & Solubility Information. Retrieved from

  • Vector Laboratories. Copper-Free Click Chemistry (SPAAC) Mechanism and Kinetics. Retrieved from

  • Thermo Fisher Scientific. EZ-Link™ TFP Ester-PEG4-DBCO Protocol and Storage. Retrieved from (Representative link for PEG-DBCO class reagents).

  • Conju-Probe. this compound Specifications and Bioorthogonality. Retrieved from

  • Sigma-Aldrich. DBCO-PEG4-Amine and Linker Chemistry. Retrieved from [5]

(Note: While specific product pages are cited, the protocols above are synthesized from standard chemical biology practices verified across these authoritative sources.)

Sources

Application Note: Chemical Circularization of Nucleic Acids using DBCO-PEG4-Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Circular nucleic acids (cnDNAs/cnRNAs) represent a topologically distinct class of oligonucleotides with superior biostability compared to their linear counterparts. By eliminating free 5' and 3' termini, circularized forms become resistant to exonuclease-mediated degradation, significantly extending their half-life in biological fluids (serum/plasma). This property makes them ideal candidates for therapeutic aptamers, siRNA templates, and Rolling Circle Amplification (RCA) primers.

This Application Note details the methodology for circularizing linear oligonucleotides using DBCO-PEG4-Acid . Unlike the pre-activated NHS-ester form, the Acid variant offers higher stability during storage and lower cost, but requires a precise in situ activation step. This guide bridges the gap between organic chemistry and molecular biology to provide a robust, reproducible workflow.

Key Advantages of this compound[1]
  • Bio-orthogonality: The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction occurs efficiently in physiological buffers without toxic copper catalysts.

  • Spacer Flexibility: The PEG4 (polyethylene glycol) spacer provides the necessary rotational freedom (approx. 16-20 Å) to bridge the 5' and 3' ends without inducing steric strain that could inhibit cyclization.

  • Exonuclease Resistance: Circularization confers near-complete immunity to Exonuclease I and T5.

Mechanism of Action

The circularization process relies on two distinct chemical reactions performed sequentially:

  • Activation & Coupling (Amide Bond Formation): The carboxylic acid of the this compound is activated using EDC/sNHS to form a reactive semi-stable amine-reactive ester, which then couples to an amine-modified terminus of the oligonucleotide.

  • Cyclization (SPAAC): The now DBCO-functionalized end reacts intramolecularly with an Azide group on the opposite end of the oligonucleotide.

Logical Workflow Diagram

CircularizationWorkflow LinearOligo Linear Oligo (5'-Amine / 3'-Azide) Coupling Step 2: Functionalization (Amide Bond Formation) LinearOligo->Coupling DBCO_Acid This compound (Precursor) Activation Step 1: In Situ Activation (EDC + sNHS / DMSO) DBCO_Acid->Activation Activation->Coupling Activated Ester Intermediate Linear DBCO-Oligo-Azide (Heterobifunctional) Coupling->Intermediate Dilution CRITICAL: Dilution (< 10 µM) Intermediate->Dilution ClickReaction Step 3: Cyclization (SPAAC Reaction) Dilution->ClickReaction Intramolecular Preference CircularOligo Circular Nucleic Acid (Stable Product) ClickReaction->CircularOligo

Caption: Step-wise chemical transformation from linear precursors to circularized product, highlighting the critical dilution step.

Materials & Pre-requisites

Oligonucleotide Design

The linear precursor must be synthesized with compatible functional groups.

  • 5'-Terminus: Amino Modifier C6 (or similar primary amine).

  • 3'-Terminus: Azide Modifier (e.g., 3'-Azide-Modifier NHS ester post-synthesis or using Azide-CPG).

  • Note: The positions can be swapped (5'-Azide / 3'-Amine), provided the linker chemistry is adjusted accordingly.

Reagents
ReagentSpecificationStorage
This compound >95% Purity-20°C (Desiccated)
EDC (Carbodiimide)1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide-20°C (Hygroscopic)
sNHS (Sulfo-NHS)N-hydroxysulfosuccinimide4°C (Desiccated)
DMSO Anhydrous, amine-freeRT
Activation Buffer 100 mM MES, pH 5.54°C
Coupling Buffer 1x PBS or 100 mM NaHCO₃, pH 8.0RT
Desalting Columns Zeba™ Spin or NAP-5 (MWCO 5K)4°C

Experimental Protocol

Phase 1: In Situ Activation of this compound

Rationale: The acid form is not reactive toward amines. We must generate the active NHS-ester immediately before use.[1][2]

  • Prepare Stock Solutions:

    • Dissolve This compound in anhydrous DMSO to 50 mM .

    • Dissolve EDC in Activation Buffer (MES pH 5.5) to 500 mM . Prepare immediately before use.

    • Dissolve sNHS in Activation Buffer (MES pH 5.5) to 500 mM .

  • Activation Mix:

    • In a microcentrifuge tube, mix the reagents to achieve a molar ratio of 1:1.2:1.2 (DBCO:EDC:sNHS).

    • Example: 10 µL DBCO stock + 1.2 µL EDC stock + 1.2 µL sNHS stock + 7.6 µL dry DMSO.

  • Incubation:

    • Incubate at Room Temperature (RT) for 15–30 minutes .

    • Result: This generates the DBCO-PEG4-NHS ester in situ.

Phase 2: Functionalization (Coupling to DNA)

Rationale: Attach the linker to the amine-modified end of the DNA.

  • DNA Preparation:

    • Dissolve amine-modified DNA in Coupling Buffer (pH 8.0) at a concentration of 100–200 µM .

    • Critical: Ensure the buffer is free of primary amines (No Tris, No Glycine).

  • Coupling Reaction:

    • Add a 20-50 molar excess of the Activated DBCO mix (from Phase 1) to the DNA solution.

    • Example: For 1 nmol DNA, add 20–50 nmol of activated DBCO.

    • Ensure final DMSO concentration is < 20% to prevent DNA precipitation.

  • Incubation:

    • Incubate at RT for 2–4 hours or Overnight at 4°C with gentle agitation.

  • Purification (Essential):

    • Remove unreacted DBCO and organics using a Desalting Column (e.g., Zeba Spin) or Ethanol Precipitation.

    • Elute in Nuclease-Free Water .

    • QC Check: Measure A260/A310 ratio. DBCO absorbs at ~309 nm. A successful coupling will show a distinct shoulder at 310 nm.

Phase 3: Cyclization (The Click Reaction)

Rationale: This step requires high dilution to favor intramolecular (circle) over intermolecular (dimer/polymer) reaction.

  • Dilution:

    • Dilute the purified DBCO-DNA-Azide intermediate in 1x PBS (pH 7.4) to a final concentration of 1 µM to 5 µM .

    • Note: Concentrations >10 µM significantly increase the risk of dimerization.

  • Incubation:

    • Incubate at RT for 12–24 hours or 37°C for 4–6 hours.

    • No catalyst is required.[2]

  • Concentration:

    • Concentrate the sample using a centrifugal filter (e.g., Amicon Ultra 3K/10K) or Ethanol precipitation.

Quality Control & Validation

Validation Method 1: Exonuclease Challenge

This is the gold standard for verifying circularity. Linear DNA is degraded; Circular DNA is resistant.

  • Reaction Setup:

    • Take 200 ng of reaction product.

    • Add 10 Units of Exonuclease I (for ssDNA).

    • Incubate at 37°C for 1 hour.

  • Analysis:

    • Run on a Denaturing Urea-PAGE gel.

    • Result: Linear control should disappear. Circular product band should remain intact.

Validation Method 2: Gel Mobility Shift

Circular oligonucleotides migrate differently than linear ones due to topological constraints.

  • Method: 15-20% Denaturing Urea-PAGE.

  • Observation: Circular DNA typically migrates faster than its linear counterpart in high-percentage gels due to its compact conformation, though this can vary based on sequence length.

Critical Considerations & Troubleshooting

Intra- vs. Inter-molecular Competition

The success of this protocol hinges on the competition between the ends of the same molecule meeting (Cyclization) vs. the ends of two different molecules meeting (Dimerization).

Competition Condition Reaction Condition HighConc High Concentration (> 10 µM) Condition->HighConc LowConc Low Concentration (< 5 µM) Condition->LowConc ResultPoly Polymerization / Dimerization (Unwanted) HighConc->ResultPoly Intermolecular Collisions ResultCirc Circularization (Target) LowConc->ResultCirc Intramolecular Proximity

Caption: Kinetic decision matrix. Low concentration favors the desired intramolecular cyclization.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Coupling Efficiency Hydrolysis of NHS esterEnsure DMSO is anhydrous. Use activated DBCO immediately. Check pH is >7.5 during coupling.[3]
Precipitation High DMSO/DBCO conc.Keep DMSO <20%. Use a more hydrophilic buffer (PBS).
Dimerization (Double Band) DNA conc. too highDilute the cyclization reaction further (try 0.5 µM).
Degradation by Exonuclease Incomplete cyclizationExtend reaction time (48h). Verify Azide/Amine integrity on starting material.

References

  • El-Sagheer, A. H., & Brown, T. (2010). Click chemistry with DNA.[4][5] Chemical Society Reviews, 39(4), 1388-1405. [Link]

  • Becer, C. R., Hoogenboom, R., & Schubert, U. S. (2009). Click chemistry beyond metal-catalyzed cycloaddition. Angewandte Chemie International Edition, 48(27), 4900-4949. [Link]

  • Glen Research. (n.d.). 5'-DBCO-TEG Phosphoramidite and DBCO-dT - Application Note. Glen Research Technical Notes. [Link]

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (Chapter 17: Zero-Length Crosslinkers). [Link]

  • Kumar, R., et al. (2016). Efficient synthesis of circular RNA for biological applications. Nucleic Acids Research, 44(6), e57. [Link]

Sources

Application Note: DBCO-PEG4-Acid Conjugation to Amine-Modified DNA

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The functionalization of oligonucleotides with Dibenzocyclooctyne (DBCO) is a critical step in enabling Copper-free Click Chemistry (Strain-Promoted Azide-Alkyne Cycloaddition, SPAAC). While DBCO-NHS esters are commercially available, many research workflows utilize DBCO-PEG4-Acid (carboxylic acid) due to cost-efficiency, stability, or specific synthetic requirements.

This guide details the "Two-Step Activation and Conjugation" protocol. Unlike simple NHS-ester labeling, using the Acid form requires the researcher to manually activate the carboxyl group using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and s-NHS (N-hydroxysulfosuccinimide) before coupling it to the amine-modified DNA.

Key Advantages of this Protocol:

  • Cost Control: The Acid form is significantly more stable and less expensive than the hydrolysis-prone NHS-ester.

  • linker Solubility: The PEG4 spacer enhances water solubility, preventing the hydrophobic DBCO moiety from inducing DNA aggregation.

  • High Specificity: The SPAAC reaction is bioorthogonal, ensuring no cross-reactivity with natural DNA bases.

Scientific Mechanism

The conjugation relies on the formation of a stable amide bond between the terminal carboxylic acid of the DBCO linker and the primary amine on the DNA (typically a 5' or 3' amino-modifier C6).

The Two-Stage Reaction[1]
  • Activation (In-situ): The non-reactive carboxylic acid on this compound is reacted with EDC and s-NHS in an organic solvent (DMSO/DMF). This creates a semi-stable amine-reactive NHS-ester intermediate.

  • Conjugation: This active ester attacks the nucleophilic primary amine on the DNA, displacing the NHS group and forming a permanent amide linkage.

Reaction Pathway Diagram

G DBCO_Acid This compound (COOH) Intermediate Active NHS-Ester Intermediate DBCO_Acid->Intermediate Activation (DMSO, 15-30 min) Activators EDC + s-NHS (Activators) Activators->Intermediate Final_Product DBCO-Functionalized DNA (Amide Bond) Intermediate->Final_Product Conjugation (pH 7.5-8.5, 2-4h) DNA_Amine Amine-Modified DNA (NH2-Oligo) DNA_Amine->Final_Product

Caption: Workflow for the two-step activation of this compound and subsequent conjugation to Amine-DNA.

Materials & Equipment

Reagents
ReagentSpecificationStorage
This compound High purity (>95%)-20°C (Desiccated)
Amine-Modified DNA 5' or 3' Amino-Modifier C6 (HPLC Purified)-20°C
EDC (EDAC) Commercial grade coupling agent-20°C (Hygroscopic!)[1]
s-NHS Sulfo-N-hydroxysuccinimide4°C
DMSO Anhydrous (Critical)RT (Desiccated)
Reaction Buffer 100 mM Sodium Phosphate or Borate, pH 8.0RT
Purification 3M NaOAc (pH 5.2), 100% Ethanol, 70% EthanolRT/-20°C
Equipment
  • Microcentrifuge

  • UV-Vis Spectrophotometer (NanoDrop)[2]

  • Vortex mixer

Detailed Protocol

Phase 1: Preparation of Amine-DNA

Expert Insight: Amine-modified DNA is often supplied with a protecting trityl group or as a salt. Ensure the amine is free and the DNA is dissolved in water or a minimal amount of buffer.

  • Resuspend Amine-DNA in nuclease-free water to a concentration of 100 µM to 1 mM .

  • Critical: Avoid buffers containing Tris or Glycine. These contain primary amines that will compete with the DNA for the DBCO, ruining the reaction.

Phase 2: Activation of this compound

Why this step? The "Acid" form is not reactive. We must convert it to an active ester. We perform this in anhydrous DMSO to prevent hydrolysis of the EDC.

  • Calculate Stoichiometry: You need a 20-50x molar excess of DBCO relative to the DNA.

  • Prepare Stock Solutions (Fresh):

    • DBCO Stock: Dissolve this compound in anhydrous DMSO at 100 mM.

    • EDC Stock: Dissolve EDC in anhydrous DMSO at 100 mM.

    • s-NHS Stock: Dissolve s-NHS in anhydrous DMSO at 100 mM.

  • Activation Mix: In a small tube, mix the reagents in a 1:1:1 molar ratio (DBCO:EDC:s-NHS).

    • Example: 10 µL DBCO + 10 µL EDC + 10 µL s-NHS.

  • Incubation: Incubate at Room Temperature (RT) for 15–30 minutes .

    • Note: Do not exceed 30 minutes; the active ester can degrade or rearrange.

Phase 3: Conjugation Reaction
  • Buffer Prep: Prepare 100 mM Sodium Phosphate Buffer (pH 8.0).

    • Why pH 8.0? The amine on the DNA (

      
      ) needs to be partially deprotonated to be nucleophilic, but the NHS-ester hydrolyzes rapidly at high pH. pH 8.0-8.5 is the "Goldilocks" zone.
      
  • Reaction Assembly:

    • Add 50 µL of Amine-DNA (from Phase 1).

    • Add 40 µL of Reaction Buffer (pH 8.0).

    • Add 10 µL of the Activation Mix (from Phase 2). Ensure the final organic solvent (DMSO) concentration is <20% to avoid DNA precipitation.

  • Incubation: Incubate for 2–4 hours at RT or Overnight at 4°C .

    • Agitate gently (rotator or occasional vortex).

Phase 4: Purification (Ethanol Precipitation)

Expert Insight: Removing excess DBCO is crucial because free DBCO will react with your azide target in the next step, creating high background noise.

  • Add 0.1 volume of 3M Sodium Acetate (pH 5.2).

  • Add 2.5 to 3.0 volumes of cold 100% Ethanol.

  • Incubate at -20°C for 30 minutes .

  • Centrifuge at 12,000 x g for 15-30 minutes at 4°C.

  • Carefully decant the supernatant (contains excess DBCO/EDC).

  • Wash the pellet with 500 µL of cold 70% Ethanol . Centrifuge again for 5 mins.

  • Air dry the pellet and resuspend in water or storage buffer (PBS).

Quality Control & Quantification

To verify the conjugation, we utilize the distinct absorbance of the DBCO moiety.[1][3][4][5]

Constants:

  • 
     (DNA): Dependent on sequence (approx. 200,000 
    
    
    
    for a 20-mer).
  • 
     (DBCO): 12,000 
    
    
    
    .[1][3]
  • CF (Correction Factor): DBCO absorbs slightly at 260 nm.

    
    .
    

Protocol:

  • Measure absorbance at 260 nm (

    
    ) and 309 nm (
    
    
    
    ) using a NanoDrop.[6]
  • Calculate DNA Concentration:

    
    
    
    
    
  • Calculate DBCO Concentration:

    
    
    
  • Calculate Degree of Labeling (DOL):

    
    
    
    • Target: A DOL of 0.8 – 1.2 indicates successful mono-labeling.

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Precipitate in Reaction Too much DMSO or DNA conc. too high.Ensure DMSO <20%. Dilute DNA to <500 µM before adding DBCO.
DOL < 0.5 (Low Yield) Hydrolysis of NHS ester.Ensure buffers are amine-free.[5] Use fresh EDC. Check pH is >7.5.
DOL > 1.5 Non-specific binding or excess DBCO.Perform a second ethanol precipitation or use a spin column (e.g., Zeba).[5]
No Absorbance at 309nm Failed Activation.EDC is likely hydrolyzed (dead). Use a fresh bottle of EDC.
Decision Tree: Purification Strategy

Purification Start Reaction Complete Check_Scale Reaction Scale? Start->Check_Scale Small Small Scale (<10 nmol) Check_Scale->Small Large Large Scale (>50 nmol) Check_Scale->Large SpinCol Oligo Clean & Concentrator (Spin Column) Small->SpinCol Fastest EtOH Ethanol Precipitation (High Recovery) Large->EtOH Standard HPLC RP-HPLC (Highest Purity) Large->HPLC If >95% purity needed

Caption: Selection guide for purification methods based on synthesis scale and purity requirements.

References

  • Glen Research. Labeling with DBCO-NHS Ester. Technical Bulletin. Available at: [Link]

Sources

Mastering Bioconjugation: A Senior Application Scientist's Guide to DBCO-PEG4-Acid for Advanced Kit Development

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application and protocol guide for the effective use of DBCO-PEG4-acid in the preparation of high-quality bioconjugation kits. Moving beyond a simple recitation of steps, this guide delves into the scientific rationale behind the protocols, offering insights gleaned from extensive experience in the field to ensure robust and reproducible results.

Introduction: The Strategic Advantage of Copper-Free Click Chemistry

Bioorthogonal chemistry has transformed the landscape of biomolecular labeling and diagnostics. Among the most powerful tools in this arena is the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a reaction prized for its high efficiency and exceptional biocompatibility.[][2] Unlike the traditional copper-catalyzed reaction (CuAAC), SPAAC proceeds swiftly under physiological conditions without the need for cytotoxic copper catalysts, making it the gold standard for applications involving sensitive biological molecules.[][3]

This compound is a cornerstone reagent for SPAAC, ingeniously designed with three key functional domains:

  • Dibenzocyclooctyne (DBCO): A highly strained cyclooctyne that reacts spontaneously with azide-functionalized molecules, forming a stable triazole linkage.[4][5][6][7] This reaction is driven by the release of ring strain, ensuring rapid kinetics.

  • Tetraethylene Glycol (PEG4) Spacer: This hydrophilic linker enhances the aqueous solubility of the reagent and the resulting bioconjugate.[5][8][9][10][11] PEGylation is a well-established strategy to reduce aggregation, minimize non-specific binding, and improve the pharmacokinetic properties of therapeutic proteins.[8][9][12]

  • Terminal Carboxylic Acid: This functional group provides a versatile handle for covalent attachment to primary amines, such as the abundant lysine residues on the surface of antibodies and other proteins.[4][5]

This unique combination of features makes this compound an exceptionally powerful tool for creating well-defined and functional bioconjugates for a myriad of applications, from therapeutic antibody-drug conjugates (ADCs) to advanced diagnostic assays.[12][13]

Part 1: Crafting the Core Component - The DBCO-Functionalized Antibody

This section provides a detailed protocol for the covalent attachment of this compound to a monoclonal antibody (mAb). The protocol is designed to be self-validating by incorporating critical quality control checkpoints.

Materials and Reagents
  • Monoclonal Antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.4)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification System (e.g., Size-Exclusion Chromatography columns, Tangential Flow Filtration)[14][]

Experimental Workflow: Antibody-DBCO Conjugation

G cluster_activation Step 1: Activation cluster_conjugation Step 2: Conjugation cluster_purification Step 3: Purification & QC DBCO_Acid This compound DBCO_NHS DBCO-PEG4-NHS Ester DBCO_Acid->DBCO_NHS Carbodiimide Activation EDC_NHS EDC / NHS in Anhydrous DMF EDC_NHS->DBCO_NHS Mix Combine & Incubate (1-2h, RT) DBCO_NHS->Mix Add Immediately Antibody Antibody in Amine-Free Buffer Antibody->Mix mAb_DBCO_crude Crude mAb-DBCO Mix->mAb_DBCO_crude Quench Quench with Tris mAb_DBCO_crude->Quench Purify Purify (SEC/TFF) Quench->Purify Characterize Characterize (UV-Vis) Purify->Characterize Final_Product Purified mAb-DBCO Characterize->Final_Product G cluster_qc 1. Reagent Qualification cluster_packaging 2. Component Preparation cluster_assembly 3. Final Assembly QC_DBCO DBCO Reagent QC (Purity, Identity) Aliquot_DBCO Aliquot & Lyophilize DBCO Reagent QC_DBCO->Aliquot_DBCO QC_Buffers Buffer QC (pH, Sterility) Fill_Buffers Fill & Label Buffer Vials QC_Buffers->Fill_Buffers QC_Columns Column QC (Performance) Package_Columns Package Purification Columns QC_Columns->Package_Columns Assemble Assemble Components into Kit Box Aliquot_DBCO->Assemble Fill_Buffers->Assemble Package_Columns->Assemble Documentation Include Protocol & Certificate of Analysis Assemble->Documentation Final_Kit Finished Bioconjugation Kit Documentation->Final_Kit

Sources

Troubleshooting & Optimization

troubleshooting low yield in DBCO-PEG4-acid conjugation

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the specific challenges of using DBCO-PEG4-Acid (Dibenzocyclooctyne-PEG4-Carboxylic Acid).

Unlike the pre-activated "NHS ester" form, the Acid form is chemically inert toward amines until activated. The most common cause of "0% yield" with this specific reagent is the user attempting to react the acid directly with a protein or amine without a coupling agent (EDC/NHS), or performing the activation under conditions that hydrolyze the active intermediate before conjugation occurs.

Topic: Troubleshooting Low Yield & Optimization of Acid-to-Amine Coupling

Audience: Senior Researchers & Process Development Scientists

Diagnostic Framework: The "Three Failure Modes"

Before altering your protocol, identify which stage of the reaction is failing. The conjugation of this compound involves two distinct chemical events: the Activation (Acid


 Active Ester) and the Coupling  (Active Ester 

Amide Bond).
Failure ModeSymptomRoot Cause
Type A: Activation Failure No conjugation detected; starting material (Acid) remains unchanged.Failed EDC/NHS chemistry; pH too high during activation; hydrolysis of EDC.
Type B: Coupling Failure Activation occurred (intermediate formed), but no final conjugate.Buffer incompatibility (Tris/Glycine); pH too low for amine nucleophilicity; hydrolysis of Active Ester.[1]
Type C: DBCO Degradation Conjugate formed, but fails to "click" with Azide target later.DBCO moiety degraded by azides in buffer, thiols, or oxidation; precipitate formation.

The "Gold Standard" Protocol (Two-Step Activation)

Use this protocol to rule out methodological errors. It separates the Activation (pH 5.5) from the Conjugation (pH 7.4) to maximize yield.

Phase 1: Activation of the Carboxyl Group

Objective: Convert the stable carboxylic acid into a reactive Semi-stable NHS-ester.

  • Solubilization: Dissolve This compound in anhydrous DMSO or DMF to a concentration of 10–50 mM .

    • Note: Do not dissolve directly in water; the hydrophobic DBCO moiety may aggregate.

  • Activation Mix:

    • Buffer: 100 mM MES, pH 5.5 (Do not use PBS here; phosphate accelerates EDC hydrolysis).

    • Reagents: Add EDC (10 equivalents) and Sulfo-NHS (10 equivalents) relative to the this compound.

  • Incubation: React for 15–30 minutes at Room Temperature (RT).

    • Checkpoint: The reaction is now an "in-situ" NHS ester. It is unstable. Proceed immediately.

Phase 2: Conjugation to Amine Target (e.g., Protein)

Objective: Covalent attachment via amide bond formation.

  • Buffer Exchange (Target): Ensure your protein/amine target is in PBS (pH 7.2–7.5) or HEPES .

    • Critical: Remove all primary amines (Tris, Glycine, BSA) via dialysis or desalting columns (e.g., Zeba™ Spin Columns).

  • Mixing: Add the activated DBCO-PEG4 mix to the protein solution.

    • Ratio: Use a 10–50 molar excess of DBCO over protein.[1]

    • Solvent Limit: Keep final DMSO/DMF concentration <10% to prevent protein denaturation.

  • Incubation: React for 2 hours at RT or Overnight at 4°C .

  • Quenching: Add 1 M Tris (pH 8.0) to a final concentration of 50 mM to quench remaining active esters.

Visualizing the Workflow & Failure Points

DBCO_Workflow Start This compound (Starting Material) Activation Activation Step (EDC + Sulfo-NHS) Start->Activation Dissolve in DMSO Intermediate Active NHS-Ester (Unstable Intermediate) Activation->Intermediate pH 5.5 (MES) Coupling Coupling Step (Target Amine + pH 7.4) Intermediate->Coupling Immediate Transfer Fail_Hydrolysis FAILURE: Hydrolysis (Water attacks Ester) Intermediate->Fail_Hydrolysis pH > 8.0 or Delay > 1 hr Final DBCO-Labeled Conjugate Coupling->Final Amide Bond Formation Fail_Buffer FAILURE: Interference (Tris/Glycine attacks Ester) Coupling->Fail_Buffer Tris/Glycine Present

Figure 1: Critical path for this compound conjugation. Red dashed lines indicate the most common points of yield loss due to hydrolysis or buffer interference.

Troubleshooting Matrix

IssueProbable CauseCorrective Action
Low/No Conjugation pH Mismatch Activation: Must be pH 4.5–6.0. Coupling: Must be pH 7.0–8.[2]0. If you activate at pH 7.4, the EDC hydrolysis rate competes with activation [1].
Buffer Interference Ensure the protein buffer is free of Tris, Glycine, or Histidine.[3] Dialyze into PBS or Bicarbonate before reaction [2].
Old EDC EDC is extremely hygroscopic. If the powder is clumped, it is hydrolyzed (urea). Use fresh EDC.
Precipitation Hydrophobicity DBCO is hydrophobic. Even with PEG4, high loading can precipitate proteins. Keep organic co-solvent (DMSO) at 5–10% in the final mix.
"Dead" Click Reaction Azide Contamination Did you use Sodium Azide (NaN3) as a preservative? It reacts with DBCO immediately. Use 0.05% ProClin™ 300 instead.
Thiol-Yne Side Reaction Free thiols (Cocysteine) can react with DBCO over long incubations [3]. Capping free thiols with NEM prior to DBCO labeling may be required.

Frequently Asked Questions (FAQs)

Q1: Can I just mix this compound, EDC, NHS, and my protein all at once (One-Step)? Technically yes, but it is not recommended. In a one-step reaction, the protein's carboxyls will also activate, leading to protein-protein crosslinking (aggregation). The Two-Step method (Activate DBCO first, then add to protein) prevents polymerization and ensures the DBCO is the only species forming active esters.

Q2: My this compound is not dissolving in the MES buffer. The DBCO moiety is highly aromatic and hydrophobic. Always dissolve the reagent in anhydrous DMSO or DMF first to make a concentrated stock (e.g., 50 mM), then dilute this into the aqueous reaction buffer.

Q3: How do I measure the concentration of DBCO on my protein? DBCO has a distinct UV absorbance signature. You can quantify the molar substitution ratio (MSR) using the absorbance at 309 nm (Extinction coefficient


).


Note: Correct the Protein A280 reading for DBCO contribution (

). [4]

Q4: Is the DBCO group stable during the EDC activation? Yes, the cyclooctyne ring is generally stable to EDC/NHS conditions. However, it is sensitive to free thiols and strong oxidation . Avoid using DTT or Mercaptoethanol in the buffers, as they can reduce the azide or react with the DBCO via thiol-yne addition [3].

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (Chapter 3: Zero-Length Crosslinkers).

  • Thermo Fisher Scientific. Crosslinking Technical Handbook: Amine-Reactive Crosslinker Chemistry.

  • van Geel, R., et al. (2012). Preventing Thiol-Yne Addition Improves the Specificity of Strain-Promoted Azide-Alkyne Cycloaddition. Bioconjugate Chemistry, 23(3), 392-398.

  • Click Chemistry Tools. DBCO-PEG4-NHS Ester Protocol & Optical Properties.

Sources

Technical Support Center: Optimizing DBCO-PEG4-Acid Reaction Efficiency

Author: BenchChem Technical Support Team. Date: February 2026

Product: DBCO-PEG4-Acid (Dibenzocyclooctyne-PEG4-Carboxylic Acid) Application: Bioconjugation (Amine-to-Azide Crosslinking) Document Type: Senior Scientist Optimization Guide

Introduction: Understanding the Dual-Reactivity Challenge

You are working with This compound , a heterobifunctional linker.[1] Unlike the pre-activated NHS-ester version, this reagent requires you to perform two distinct chemical reactions, often sequentially.[2] Your efficiency depends on balancing the competing requirements of these two ends:

  • The Carboxylic Acid End: Requires chemical activation (typically EDC/NHS) to react with primary amines (Lysine residues, N-termini, or amino-modified oligos).

  • The DBCO End: Reacts with Azides via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[3][4][5] This reaction is copper-free but sensitive to steric hindrance and hydrophobicity.

The most common failure point is not the "Click" (DBCO) reaction, but the inefficient activation of the Acid end.

Visual Workflow: The Optimization Logic

DBCO_Workflow Start This compound (Inert Carboxyl) Solubility 1. Solubilization (DMSO/DMF) Start->Solubility Activation 2. Carboxyl Activation (EDC + sulfo-NHS) pH 4.7 - 6.0 Solubility->Activation Add Activators Intermediate Active NHS-Ester (Unstable Intermediate) Activation->Intermediate 15-30 min Coupling 3. Amide Coupling (Target Amine) pH 7.2 - 8.0 Intermediate->Coupling pH Shift (Critical Step) Conjugate DBCO-Labeled Biomolecule Coupling->Conjugate Amide Bond Formed SPAAC 4. SPAAC Reaction (Target Azide) No Catalyst Conjugate->SPAAC Add Azide Final Final Triazole Conjugate SPAAC->Final

Figure 1: The sequential activation and conjugation workflow. Note the critical pH shift required between Activation and Coupling.

Module 1: Solubilization (The Foundation)

The Issue: DBCO is highly hydrophobic. While the PEG4 spacer adds water solubility, the molecule can still aggregate or precipitate in pure aqueous buffers, effectively killing reaction efficiency before it starts.

Protocol:

  • Never dissolve this compound directly in the buffer.

  • Prepare a 10–100 mM stock solution in high-quality, anhydrous DMSO or DMF .

  • Add this organic stock to your aqueous reaction mixture.

    • Target: Final organic solvent concentration should be 5–10% (v/v) .

    • Warning: Most proteins tolerate up to 10% DMSO. If working with sensitive enzymes, titrate the solvent tolerance first.

Module 2: Optimizing Carboxyl Activation (The Acid End)

This is the step where 80% of users lose efficiency. You must convert the carboxylic acid into an active ester (NHS-ester) in situ.

The Chemistry of Failure
  • Hydrolysis: The active NHS-ester intermediate breaks down rapidly in water, especially at high pH.

  • N-Acylurea Formation: If the pH is too low or reaction time too long, the intermediate rearranges into an unreactive N-acylurea byproduct.

The Optimized Two-Step Protocol

Do not mix everything in one pot. Use a sequential approach to maximize the active ester half-life.

Step 1: Activation (Low pH)

  • Buffer: 100 mM MES, pH 5.0 – 6.0. (Phosphate buffers promote hydrolysis; avoid them here).

  • Reagents:

    • EDC (Carbodiimide): Add at 10-fold molar excess over the DBCO-Acid.[3]

    • Sulfo-NHS: Add at 25-fold molar excess (helps stabilize the intermediate).

  • Incubation: 15–30 minutes at Room Temperature (RT). Do not exceed 30 mins.

Step 2: Coupling (Neutral/High pH)

  • Buffer Exchange/Shift: The activated ester reacts with amines only when they are deprotonated (neutral/basic pH).

  • Action: Immediately mix the activation solution with your amine-containing target (Protein/DNA) in PBS (pH 7.2–7.5) or HEPES (pH 7.5–8.0) .

  • Note: Ensure the target buffer has enough capacity to raise the pH of the mixture to >7.0.

  • Incubation: 2 hours at RT or Overnight at 4°C.

Table 1: Troubleshooting Activation

SymptomProbable CauseCorrective Action
No Conjugation pH too low during couplingEnsure final pH is >7.0. Amines are protonated (unreactive) at pH <6.0.
Low Yield Hydrolysis of NHS esterPerform activation in MES (pH 5.5), then quickly add to PBS. Minimize time between steps.
Precipitation DBCO aggregationIncrease DMSO/DMF concentration to 10%. Ensure DBCO stock is fresh.[3]

Module 3: Optimizing SPAAC (The DBCO End)

Once your molecule is labeled with DBCO, the "Click" reaction with the Azide is robust, but kinetics can be slow at low concentrations.

Key Efficiency Drivers
  • Concentration is King: SPAAC is a second-order reaction.

    • Rate = k [DBCO][Azide]

    • Increasing the concentration of reactants by 2x increases the rate by 4x. Keep volumes as low as possible (high concentration).

  • Stoichiometry: Use 1.5 – 3.0 equivalents of the cheaper reagent (usually the small molecule azide) to drive the reaction to completion.

  • pH Independence: Unlike the acid coupling, SPAAC works well from pH 5.0 to 9.0. However, pH > 7.5 slightly accelerates the rate [1].

Critical Warning: The "Dead" DBCO

DBCO is sensitive to oxidation and thiols.

  • Avoid: Buffers containing DTT, TCEP, or Mercaptoethanol.[3] These will reduce the azide or react with the DBCO alkyne, destroying reactivity.

  • Azide Contamination: Ensure your buffers (PBS, etc.) are free of Sodium Azide (NaN3), often used as a preservative. This will cap your DBCO immediately.

Module 4: Quality Control (Self-Validation)

You do not need to guess if the reaction worked. The DBCO moiety provides a built-in spectroscopic handle.

The "309 Test" DBCO has a distinct absorbance maximum at 309 nm (Extinction Coefficient


) [2].[3][4][6]

Protocol to Calculate Degree of Labeling (DOL):

  • Measure Absorbance at 280 nm (

    
    ) and 309 nm (
    
    
    
    ).[4][6][7]
  • Correct the

    
     for DBCO contribution (Correction Factor 
    
    
    
    ).
  • Calculate concentration of DBCO and Protein.[6]



If your DOL is < 1.0, your Acid Activation (Module 2) failed.

FAQ: Troubleshooting Scenarios

Q: My reaction mixture turned cloudy immediately after adding DBCO.

  • A: This is the "Hydrophobic Shock." You likely added the DBCO-Acid directly to the buffer or your organic co-solvent % is too low.

    • Fix: Dissolve DBCO in DMSO first.[3][4][8] Ensure the final mixture is ~5-10% DMSO.

Q: Can I use a "One-Pot" mix with EDC, NHS, Protein, and DBCO-Acid all together?

  • A: It is possible but not recommended for high efficiency. EDC reacts best at pH 5.0, while Protein coupling needs pH 7.4. A one-pot mix at pH 7.0 is a "compromise condition" where neither reaction is optimal, and hydrolysis of the active ester competes aggressively with the protein coupling [3].

Q: I see a precipitate after the reaction. Is my protein denatured?

  • A: Not necessarily. Over-labeling (too many hydrophobic DBCO groups on one protein) can cause aggregation.

    • Fix: Reduce the molar excess of DBCO-Acid during the activation step. Aim for a DOL of 2-4 for antibodies.

References

  • RSC Publishing. The effects of buffer, pH, and temperature upon SPAAC reaction rates. Available at: [Link][2][3][4][9][10][11]

Sources

Technical Support Center: DBCO-PEG4-Acid Conjugation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Aggregation of DBCO-PEG4-Acid Conjugates

Introduction: The Hydrophobic/Hydrophilic War

Welcome to the Technical Support Center. If you are seeing precipitation, cloudiness, or loss of protein recovery during your DBCO labeling, you are likely witnessing a conflict between the hydrophobic nature of the Dibenzocyclooctyne (DBCO) ring and the hydrophilic stability of your biomolecule.

While the PEG4 linker is designed to increase solubility, it is often insufficient to fully mask the hydrophobicity of the DBCO moiety, especially at high labeling densities. This guide provides the causal analysis and specific protocols to prevent aggregation.

Module 1: Critical Failure Analysis (The "Why")

Before troubleshooting, understand the three mechanisms driving aggregation in this specific chemistry:

  • The "Sticky Patch" Effect (Hydrophobic Stacking): DBCO contains fused aromatic rings. When multiple DBCO groups are attached to a protein (high Degree of Labeling, DOL), they can form hydrophobic patches. These patches attract each other (pi-pi stacking) between different protein molecules, leading to irreversible aggregation.

  • Solvent Shock: this compound is not water-soluble. It requires an organic co-solvent (DMSO or DMF).[1][2][3] Adding a bolus of hydrophobic organic stock into an aqueous buffer causes the reagent to crash out of solution instantly, forming micro-aggregates that nucleate protein precipitation.

  • In-Situ Activation Crosslinking (Specific to "Acid" forms): If you are using This compound (COOH group) rather than the pre-activated NHS ester, you must use EDC/NHS to activate it. If you perform this activation in the presence of the protein, the EDC will crosslink the protein's own carboxyls to its amines (zero-length crosslinking), causing massive aggregation unrelated to the DBCO itself.

Visualizing the Aggregation Pathway

DBCO_Aggregation Start This compound Stock (Hydrophobic) Shock Solvent Shock (Reagent Precipitation) Start->Shock Rapid Addition Conjugation Conjugation Reaction Start->Conjugation Slow Addition + DMSO Aqueous Aqueous Buffer (PBS/HEPES) Aqueous->Conjugation Aggregates Irreversible Aggregates Shock->Aggregates Protein Target Protein Protein->Conjugation HighDOL High Degree of Labeling (> 4 DBCO/Protein) Conjugation->HighDOL Excess Reagent Stable Stable Conjugate (DOL 2-4) Conjugation->Stable Optimized Stoichiometry Stacking Pi-Pi Stacking of DBCO Rings HighDOL->Stacking Stacking->Aggregates

Figure 1: The dual pathways to aggregation: Solvent shock (physical precipitation) and Hydrophobic Stacking (chemical over-labeling).

Module 2: Step-by-Step Prevention Protocols

Protocol A: The "Two-Step" Dissolution (Preventing Solvent Shock)

Target Issue: Reagent crashing out upon contact with buffer.

The Golden Rule: Never add this compound directly to the buffer. Never exceed 10% (v/v) organic solvent in the final mixture.

  • Solubilize: Dissolve this compound in anhydrous DMSO or DMF to a concentration of 10–20 mM.

    • Why? DBCO is stable in anhydrous DMSO. Water induces hydrolysis (if activated) or precipitation.

  • Calculate Volume: Ensure the volume of DMSO added to your protein solution will be < 5% of the total volume.

    • Example: If you have 1 mL of protein, do not add more than 50 µL of DBCO/DMSO stock.

  • The "Vortex-Drop" Technique:

    • Place your protein sample on a gentle vortexer or magnetic stirrer.

    • Add the DBCO/DMSO stock dropwise (very slowly) while the solution is moving.

    • Mechanism:[2][4][5] This rapidly disperses the hydrophobic molecules before they can find each other and crystallize.

Protocol B: Controlling Degree of Labeling (DOL)

Target Issue: Hydrophobic patches causing protein-protein aggregation.

For most antibodies (IgG), the "Sweet Spot" is 2–4 DBCOs per antibody . Exceeding this drastically increases hydrophobicity.

ParameterRecommendationReason
Protein Conc. 1 – 5 mg/mLToo high (>10 mg/mL) promotes collision/aggregation. Too low (<1 mg/mL) creates poor labeling efficiency.
Molar Excess 3x – 5xA 20x excess will force too many DBCO groups onto the surface, causing the protein to precipitate.
Incubation 1h @ Room TempLong incubations (overnight) favor non-specific hydrophobic interactions.
Protocol C: Activation (If using Acid form)

Target Issue: Crosslinking via EDC.

If you purchased This compound (COOH) and not the NHS ester, you must activate it. Do NOT add EDC/NHS to the protein mixture.

  • Pre-activation (The Safe Path):

    • Mix this compound + EDC + NHS in dry DMSO/DMF.

    • Incubate for 15–30 mins to form the NHS ester in situ.

    • Crucial Step: Dilute this mixture into the protein solution.

    • Why? This ensures EDC reacts only with the DBCO linker, not the protein's carboxyls.

Module 3: Troubleshooting & FAQs

Q1: My reaction turns cloudy immediately upon adding the DBCO reagent. Why?

Diagnosis: Solvent Shock or Salt Incompatibility. Fix:

  • Check your DMSO/DMF percentage. If it exceeds 10%, the protein may be denaturing.

  • Check the DBCO stock concentration.[6] If you add a tiny volume of highly concentrated (e.g., 100 mM) DBCO, it precipitates before mixing. Dilute the stock to 10 mM first.

  • Filtration: If cloudy, spin at 10,000 x g for 5 mins. If the supernatant is clear and still has absorbance at 309 nm (DBCO peak), proceed. If not, you lost the reagent.

Q2: The reaction was clear, but it precipitated during storage at 4°C.

Diagnosis: "Slow-Motion" Hydrophobic Aggregation. Fix:

  • Over-labeling: You likely attached too many DBCO groups. Reduce molar excess in the next run.

  • Stabilizers: Add BSA (0.1 - 1%) or Tween-20 (0.05%) to the storage buffer. The detergent (Tween) masks the hydrophobic DBCO patches.

  • Long-term Storage: Flash freeze in aliquots with 10% glycerol. Do not store dilute DBCO-conjugates at 4°C for weeks; the hydrophobic drive to aggregate is thermodynamic and inevitable over time.

Q3: How do I remove free this compound without causing aggregation?

Diagnosis: Dialysis membranes can bind hydrophobic DBCO. Fix: Use Size Exclusion Chromatography (SEC) or Desalting Columns (e.g., Zeba Spin, PD-10) instead of dialysis.

  • Why? Dialysis is slow, allowing time for aggregation. Columns are fast.

  • Tip: Equilibrate the column with a buffer containing 5% DMSO if the reagent is sticking to the column resin.

Module 4: Workflow Visualization

DBCO_Workflow Input This compound Solvent Dissolve in Anhydrous DMSO/DMF Input->Solvent Activation Is it NHS Ester? Solvent->Activation Activate Activate with EDC/NHS (In Solvent) Activation->Activate No (Acid form) Ready Active NHS-Ester Activation->Ready Yes Activate->Ready Mix Dropwise Addition to Protein (pH 7-8) Ready->Mix <5% Solvent Vol Purify Purify via Desalting (Remove Free DBCO) Mix->Purify 1h Incubation Store Store with 0.05% Tween-20 Purify->Store

Figure 2: Optimized workflow for this compound conjugation. Note the critical decision point on activation.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (Chapter 17: Chemoselective Ligation; Bioorthogonal Reagents).

  • Thermo Fisher Scientific. EZ-Link™ Dibenzocyclooctyne (DBCO) Reagents User Guide. (Detailed protocols on solubility and solvent compatibility).

  • BroadPharm. this compound Product & Solubility Data. (Technical specifications on hydrophobicity and solvent use).

  • Click Chemistry Tools. this compound Protocol. (Guidelines on stoichiometry and preventing precipitation).

  • van Geel, R., et al. (2012). Preventing aggregation of antibody-drug conjugates.[2] Bioconjugate Chemistry, 23(2).[2] (Discusses the impact of hydrophobic linkers on protein stability).

Sources

Technical Support Center: DBCO-PEG4-Acid NHS Ester Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Bifunctional Challenge

Welcome to the technical support center. You are likely here because you are working with DBCO-PEG4-acid NHS ester , a heterobifunctional linker used to attach a click-chemistry handle (DBCO) to a protein or amine-containing molecule.

This reagent presents a specific chemical conflict:

  • The DBCO end is robust, hydrophobic, and ready for copper-free click chemistry.

  • The NHS ester end is moisture-sensitive, hydrolytically unstable, and pH-dependent.[1][2]

Success depends almost entirely on managing the NHS ester half-life versus the amine reactivity of your target. This guide replaces generic advice with precise, chemically grounded troubleshooting.

Module 1: The pH Sweet Spot (Theory & Kinetics)

Q: Why is my conjugation efficiency low despite using "standard" PBS?

A: Standard PBS (pH 7.4) is often too neutral for optimal lysine conjugation, and your NHS ester may be hydrolyzing before it reacts.

The Mechanism: The reaction is a race between Aminolysis (desired) and Hydrolysis (waste).

  • Aminolysis requires the amine on your protein to be unprotonated (nucleophilic).

    • Lysine

      
      -amines have a 
      
      
      
      . At pH 7.4, less than 1% are unprotonated.
    • N-terminal

      
      -amines have a 
      
      
      
      . At pH 7.4, a significant portion is reactive.
  • Hydrolysis is base-catalyzed. As pH rises, water attacks the NHS ester faster.[3]

The Dilemma:

  • Raise pH (>8.0): You deprotonate more lysines (reaction speeds up significantly), but the NHS ester degrades in minutes.

  • Lower pH (<7.0): The NHS ester is stable for hours, but lysines are protonated (

    
    ) and unreactive.
    
Visualization: The Kinetic Competition

The following diagram illustrates the reaction pathways dependent on pH.

ReactionPathways cluster_conditions pH Influence Reagent DBCO-PEG4-NHS Ester Conjugate DBCO-Protein (Stable Amide Bond) Reagent->Conjugate Aminolysis (Fastest at pH 8.0-8.5) Waste Carboxylic Acid (Dead End) Reagent->Waste Hydrolysis (Dominates at pH > 8.5 or dilute conditions) Target Protein-NH2 (Nucleophile) Target->Conjugate Water H2O (Competitor) Water->Waste Info pH 7.0: Slow reaction, slow hydrolysis pH 8.3: Fast reaction, fast hydrolysis

Caption: Kinetic competition between Aminolysis (Green path) and Hydrolysis (Red path). Efficiency relies on favoring the green path through pH control and concentration.

Module 2: Data-Driven Optimization

Q: What is the exact half-life of the NHS ester at my pH?

A: Use the table below to determine your "working window." You must mix your reagent and protein within a fraction of this time.

Table 1: NHS Ester Hydrolysis Half-Lives vs. pH

pH ConditionBuffer ExampleNHS Ester Half-Life (

)
Target Amine Preference
pH 7.0 Phosphate (PBS)~4–5 hoursN-terminal

-amines (selective)
pH 7.5 HEPES / PBS~1–2 hoursMixed (N-term & some Lysine)
pH 8.0 Bicarbonate / HEPES~20–30 minsLysine

-amines (Standard)
pH 8.5 Bicarbonate / Borate~10 minsLysine

-amines (Aggressive)
pH > 9.0 Carbonate< 5 minsNot Recommended (Hydrolysis dominates)

Data synthesized from Thermo Fisher and Lumiprobe technical data [1, 2].

Q: Which buffer should I use?

A: DO NOT use Tris or Glycine. These buffers contain primary amines that will scavenge the NHS ester, resulting in 0% conjugation to your protein.[1]

Table 2: Buffer Selection Guide

Buffer SystemRecommended?Notes
PBS (Phosphate Buffered Saline) Yes (Adjust pH)Standard is pH 7.[2][4]4. Adjust to 8.0 with NaOH for better lysine labeling.
Sodium Bicarbonate (0.1M) Yes (Best)Excellent buffering at pH 8.3–8.5. Ideal for high-efficiency labeling.
HEPES Yes Good alternative to phosphate.
Borate Yes Good for pH 8.5+.[5]
Tris (Tris-HCl) NO Contains primary amines.[4] Will react with NHS ester.
Glycine NO Contains primary amines.[1][4][6] Used for quenching the reaction, not labeling.

Module 3: Troubleshooting & Stability

Q: My DBCO-PEG4-NHS ester stock solution has precipitated. Can I use it?

A: No. Precipitation usually indicates hydrolysis. The resulting carboxylic acid is less soluble in organic solvents than the ester.

  • Root Cause: Moisture entry into the desiccant pack or using "wet" DMSO.

  • Prevention: Always equilibrate the vial to room temperature before opening to prevent condensation.[1][2] Use anhydrous DMSO/DMF.[2]

Q: Can I store the NHS ester in DMSO at -20°C?

A: Only for a very short time (days), and only if the DMSO is anhydrous.

  • The Chemistry: Even in "dry" solvents, trace water will hydrolyze the NHS ester over time.

  • Best Practice: Reconstitute immediately before use.[1][2] Discard unused reconstituted reagent [3].

Q: I followed the protocol, but my Click reaction (Step 2) failed. Is the DBCO dead?

A: Unlikely. The DBCO group is chemically robust compared to the NHS ester.

  • Check 1: Did the NHS reaction work? (Run an SDS-PAGE; the PEG4 adds ~0.5-1 kDa, often causing a smear or shift).

  • Check 2: Did you use Sodium Azide as a preservative in your buffer?

    • Critical Warning: Azide reacts with DBCO. If your starting buffer contained NaN3, you neutralized the DBCO handle before it ever saw the target azide [4].

Module 4: Optimized Protocol

Objective: Labeling a generic IgG antibody (150 kDa) at pH 8.0.

Workflow Diagram

ProtocolWorkflow Start Start: Protein Preparation BufferCheck Check Buffer: Free of Tris/Glycine/Azide? Start->BufferCheck BufferExchange Dialyze into pH 8.0 Bicarbonate/PBS BufferCheck->BufferExchange No (Contaminants present) SolventPrep Dissolve DBCO-PEG4-NHS in Anhydrous DMSO BufferCheck->SolventPrep Yes (Clean buffer) BufferExchange->SolventPrep Mixing Add Reagent to Protein (Final DMSO < 10%) SolventPrep->Mixing Immediate Use Incubation Incubate: 30-60 min @ RT Mixing->Incubation Quench Quench: Add Tris or Glycine Incubation->Quench Purify Desalt/Dialyze (Remove excess reagent) Quench->Purify

Caption: Step-by-step decision tree for ensuring reaction integrity and removing contaminants.

Step-by-Step Methodology
  • Protein Preparation:

    • Ensure protein is in an amine-free buffer (PBS, HEPES, Bicarbonate) at pH 8.0 .

    • Concentration: High concentration (2–10 mg/mL) is preferred. Dilute proteins (<1 mg/mL) suffer from high hydrolysis rates because water vastly outnumbers protein amines.

  • Reagent Calculation:

    • Target a 20-fold molar excess of DBCO-PEG4-NHS for a standard antibody labeling.

    • Formula:

      
      
      
  • Solubilization (Critical):

    • Dissolve DBCO-PEG4-NHS ester in anhydrous DMSO or DMF .[1]

    • Make a 10 mM stock.[1][6] Do not dissolve in water/buffer first.[4]

  • Reaction:

    • Add the DMSO stock to the protein solution dropwise while vortexing gently.

    • Ensure final organic solvent concentration is <10% to avoid protein precipitation.[2]

    • Incubate at Room Temperature for 30–60 minutes . (Longer times yield diminishing returns due to hydrolysis).

  • Quenching (Optional but Recommended):

    • Add 1M Tris (pH 8.0) to a final concentration of 50 mM. Incubate for 10 minutes. This terminates the reaction by consuming remaining NHS esters.

  • Purification:

    • Remove excess DBCO reagent using a Desalting Column (e.g., Zeba Spin) or Dialysis.[6] Unreacted DBCO will interfere with downstream click reactions.

References

  • Thermo Fisher Scientific. Amine-Reactive Crosslinker Chemistry. Retrieved from thermofisher.com.[4] Link

  • Lumiprobe. NHS Ester Labeling of Biomolecules Containing Primary Amino Groups.[3] Retrieved from lumiprobe.com. Link

  • BroadPharm. PEG NHS Ester Conjugation Protocol. Retrieved from broadpharm.com.[6] Link

  • Vector Laboratories. DBCO-PEG4-NHS Ester Technical Data Sheet. Retrieved from vectorlabs.com. Link

Sources

Technical Support Center: DBCO-PEG4-Acid Stability & Degradation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Reagent Instability, Degradation Pathways, and Conjugation Failure

Introduction: The Strain-Stability Paradox

Welcome to the technical support hub for DBCO-PEG4-acid. As researchers, we choose Dibenzocyclooctyne (DBCO) for its bioorthogonal specificity—it reacts rapidly with azides without the toxicity of copper catalysts (SPAAC).[1] However, the very feature that drives this reactivity—ring strain —is also its Achilles' heel.

The cyclooctyne ring possesses approximately 18 kcal/mol of strain energy. While this drives the click reaction, it also lowers the activation energy for unwanted degradation pathways, specifically oxidation and thiol-yne addition . This guide moves beyond basic protocols to explain why your reagent might be failing and how to prove it.

Module 1: Reagent Stability Matrix

The this compound molecule has two distinct reactive ends with different stability profiles. Understanding this duality is critical for troubleshooting.

MoietyPrimary ThreatStability ProfileCritical Handling Rule
DBCO Ring Oxidation & Light Unstable in light; sensitive to oxidants. Slowly degrades in solution over weeks.Store under Argon/Nitrogen. Keep dark.
PEG4 Spacer Hygroscopicity Very Stable chemically, but absorbs water rapidly.Equilibrate bottle to RT before opening to prevent condensation.[1][2][3]
Carboxylic Acid Inertness Extremely Stable.[4] Unlike NHS esters, the acid does not hydrolyze.Requires activation (e.g., EDC/NHS) before amine coupling.

Module 2: Visualizing Degradation Pathways

When this compound "stops working," it usually follows one of two chemical pathways. We have mapped these below to help you diagnose your specific failure mode.

DBCO_Degradation cluster_legend Pathway Legend DBCO Active this compound (Reactive Alkyne) Triazole Stable Triazole (Desired Product) DBCO->Triazole SPAAC (Click Reaction) Dione Dibenzo-cyclooctadi-one (Dead Species) DBCO->Dione Oxidation (+16/32 Da) ThioEther Thiol-Vinyl Ether (Non-Specific Adduct) DBCO->ThioEther Thiol-Yne Addition Azide Target Azide Azide->Triazole Oxidant Oxidants / UV Light (Storage Failure) Oxidant->Dione Thiol Free Thiols (Cysteine) (Side Reaction) Thiol->ThioEther key Blue: Active Reagent Green: Desired Pathway Red: Degradation (Dead) Yellow: Interference (Wrong Target)

Figure 1: The primary fate of DBCO.[5][6] While the SPAAC reaction (Green) is intended, exposure to air/light leads to Oxidation (Red), and presence of free thiols leads to Thiol-Yne side reactions (Yellow).

Module 3: Troubleshooting Guide

Scenario A: "The Dead Reagent" (Loss of Conjugation Efficiency)

Symptom: You performed the click reaction, but HPLC/SDS-PAGE shows mostly unreacted starting material. Root Cause: The DBCO ring has oxidized into a dione or reacted with water (hydration), losing its strained alkyne character.[4] This is common if the stock solution was stored in DMSO/DMF without inert gas.

Diagnostic Protocol: The Azide-Fluorophore QC Test Before committing precious protein samples, validate your DBCO stock.

  • Prepare Stock: Dilute your this compound sample to 100 µM in DMSO.

  • Reaction: Mix 10 µL of DBCO sample with 10 µL of a known Azide-Fluorophore (e.g., Azide-Cy5) at 150 µM (1.5x excess).

  • Incubation: 15 minutes at Room Temp.

  • Readout: Run on HPLC or TLC.

    • Pass: Complete shift of the DBCO peak to the conjugate peak.

    • Fail: Significant presence of free Azide-Fluorophore remaining.

Corrective Action:

  • Discard: Oxidized DBCO cannot be regenerated.

  • Prevention: Store solid powder at -20°C. Store aliquots in anhydrous DMSO at -20°C only if capped under Argon. Use within 1 month of dissolution [1].

Scenario B: "The Sticky Reagent" (High Background/Non-Specific Binding)

Symptom: You see conjugation, but it's appearing on the wrong proteins (e.g., albumin) or the wrong site (non-azide sites). Root Cause: Thiol-Yne Reactivity .[7][8] DBCO is not perfectly orthogonal. It reacts with free thiols (Cysteine) via nucleophilic attack, especially if the click reaction is slow [2].

Mechanism: The strained alkyne is an electrophile. While it prefers azides, a free thiol (-SH) can attack the triple bond to form a stable thio-vinyl ether linkage [3].

Troubleshooting Steps:

  • Check Buffer: Does your buffer contain reducing agents (DTT, TCEP, Mercaptoethanol)?

    • If YES: These expose free thiols on proteins, turning them into DBCO sponges. Remove them via dialysis/desalting.[1][4]

  • Check Protein: Does your target have surface-exposed cysteines?

    • If YES: You must alkylate (cap) free cysteines with Iodoacetamide or Maleimide before adding the DBCO reagent.

Scenario C: "Precipitation upon Addition"

Symptom: Adding this compound stock to your aqueous buffer causes a cloudy precipitate. Root Cause: Hydrophobicity mismatch. While PEG4 helps, the dibenzocyclooctyne core is highly aromatic and hydrophobic.

Protocol for Solubility:

  • Dissolve First: Always dissolve this compound in a water-miscible organic solvent (DMSO, DMF, or DMA) to a high concentration (e.g., 10-50 mM).

  • Dilute Slowly: Add this organic stock to your aqueous buffer while vortexing.

  • Limit Organic %: Keep final organic solvent concentration <10% (v/v) to avoid protein denaturation, but >2% to maintain reagent solubility [4].

Module 4: Analytical Validation (Mass Spectrometry)

If you have access to LC-MS, you can definitively determine the state of your reagent.

Observed Mass Shift (Δ)DiagnosisExplanation
+0 Da Intact Reagent is functional.
+16 Da Oxidized (Mono-ketone) Oxygen insertion into the ring. Reduced reactivity.
+32 Da Oxidized (Dione) Complete oxidation of alkyne to dione. Totally unreactive toward azides.
+18 Da Hydration Water addition across the triple bond. Unreactive.
+26 Da + [Thiol Mass] Thiol Adduct Covalent attachment of a thiol (e.g., BME, DTT, or Cysteine).

Frequently Asked Questions (FAQ)

Q: Can I activate this compound using EDC/NHS and store it? A: No. Once activated to the NHS ester, the reagent becomes extremely sensitive to moisture (hydrolysis).[1] Activate it immediately before use, or if you must store it, precipitate it in dry ether and store under Argon at -20°C. The half-life of an NHS ester in pH 7.4 buffer is only ~20-40 minutes.

Q: Is DBCO light sensitive? A: Yes. Strained ring systems can undergo photo-isomerization or photo-oxidation. Always wrap reaction tubes in foil or use amber vials.

Q: Why is my reaction slow? A: Concentration is key. SPAAC is a second-order reaction. If your reactants are dilute (<10 µM), the reaction can take 24+ hours.

  • Tip: Increase concentrations to >100 µM if possible, or use a "reaction accelerator" like increasing temperature to 37°C (if protein stability permits).

Q: Can I use DTT to quench the reaction? A: No! DTT contains thiols which will react with remaining DBCO (Thiol-yne reaction), potentially crosslinking your proteins if the DBCO is already attached. Use an excess of a soluble azide (e.g., Sodium Azide or Azido-PEG-Amine) to quench unreacted DBCO [5].

References

  • BroadPharm. (2022).[4] DBCO Azide Ligation Protocol. Retrieved from

  • van Geel, R., et al. (2012). Preventing Thiol-Yne Addition in Protein Functionalization. Bioconjugate Chemistry.

  • BenchChem. (2025).[7] DBCO and Thiol-Containing Proteins: Technical Support. Retrieved from

  • Thermo Fisher Scientific. (2021). EZ-Link™ TFP Ester-PEG4-DBCO User Guide. Retrieved from

  • Click Chemistry Tools. DBCO Reagents General Protocol. Retrieved from

Sources

challenges in labeling large biomolecules with DBCO-PEG4-acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Challenges in labeling large biomolecules (mAbs, Proteins >150 kDa) with DBCO-PEG4-acid Ticket Status: Open Agent: Senior Application Scientist

Introduction: The "Acid" Trap

Welcome to the technical support center. You are likely here because you are using This compound (carboxylic acid) rather than the pre-activated NHS ester .

The Core Challenge: Unlike the ready-to-use NHS ester, this compound is non-reactive toward biomolecules in its native state. It requires in situ activation using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide). This adds a critical variable: activation efficiency .

Below are the three most common "failure modes" reported by users, structured as troubleshooting modules.

Module 1: "No Conjugation Detected" (The Activation Failure)

Symptom: You mixed this compound with your protein and EDC, but post-purification analysis (UV-Vis or MS) shows zero DBCO incorporation.

Root Cause: Hydrolysis competition.[1] EDC reacts with the carboxylic acid to form an unstable O-acylisourea intermediate. In aqueous buffers, this intermediate hydrolyzes back to the acid faster than it reacts with the protein's amines, especially if the pH is not strictly controlled.

Troubleshooting Protocol: Two-Step Activation

Do not mix everything at once. Use this "Two-Step" method to maximize the active ester formation before the protein sees it.

Step 1: Activation (Organic Phase)

  • Dissolve This compound in dry DMSO or DMF (Concentration: 10–50 mM).

  • Add EDC (1.2 equivalents) and NHS (1.2 equivalents) to the DBCO solution.

  • Incubate for 15–30 minutes at room temperature.

    • Why? This forms the stable NHS-ester in an environment free of water hydrolysis.

Step 2: Conjugation (Aqueous Phase)

  • Dilute the activated mixture into your protein solution (PBS, pH 7.2–7.5).

    • Constraint: Keep final DMSO/DMF volume <10% to prevent protein denaturation.

  • Incubate for 2–4 hours at 4°C or Room Temperature.

DOT Diagram: Activation Workflow

ActivationPath cluster_0 Step 1: Organic Phase (DMSO) cluster_1 Step 2: Aqueous Phase (pH 7.4) Acid This compound (Inactive) Active DBCO-PEG4-NHS (Active Ester) Acid->Active Activation (15-30 min) EDC EDC + NHS (Activators) EDC->Active Conjugate DBCO-Labeled Biomolecule Active->Conjugate Amide Bond Formation Protein Biomolecule (Lysine -NH2) Protein->Conjugate

Caption: The Two-Step Activation Protocol separates the moisture-sensitive activation step from the aqueous conjugation step to prevent hydrolysis.

Module 2: "My Protein Precipitated" (The Hydrophobicity Trap)

Symptom: Upon adding the DBCO reagent, the solution turns cloudy, or you lose significant protein mass after filtration.

Root Cause: DBCO is a bulky, hydrophobic aromatic system. When you attach multiple DBCO molecules to a protein (high Degree of Labeling, DOL), you alter the protein's surface chemistry, making it hydrophobic. This leads to aggregation, particularly for antibodies (IgGs) which are already prone to aggregation at high concentrations.

Troubleshooting Matrix
VariableRecommendationScientific Rationale
Molar Excess Limit to 5x - 10x Excess hydrophobic reagent acts as a seed for aggregation. Do not use 50x excess unless labeling a small peptide.
Linker Length Use PEG4 or PEG12 The PEG chain acts as a "solubility shield." If aggregation persists with PEG4, switch to DBCO-PEG12-Acid .
Organic Solvent Add slowly Add the DMSO-dissolved DBCO dropwise while vortexing gently. A local high concentration of DMSO can instantly crash out proteins.
Bovine Serum Albumin (BSA) Remove it If your starting material contains BSA (stabilizer), the DBCO will label the BSA instead of your target, or co-precipitate.
Module 3: "QC Data Doesn't Make Sense" (Spectral Overlap)

Symptom: You calculated the concentration of your conjugate, but the yield is >100% or the Degree of Labeling (DOL) is negative or impossibly high.

Root Cause: DBCO absorbs strongly in the UV region. It has a maximum at 309 nm , but the "tail" of this peak bleeds significantly into 280 nm (where you measure protein). If you don't correct for this, you will overestimate the protein concentration.

The Correction Protocol

You must apply a Correction Factor (CF) to the A280 reading.[1][2][3]

Constants:

  • 
    [1][2][3][4]
    
  • 
    [3]
    
  • Correction Factor (CF): The ratio of

    
     for pure DBCO.
    
    • Note: This varies by vendor/linker but is typically 0.90 – 1.1 . This is unusually high compared to fluorophores (usually <0.2). Always check your specific reagent's datasheet.

Step 1: Correct Protein Absorbance (


) 


Step 2: Calculate Protein Concentration (


) 


Step 3: Calculate Degree of Labeling (DOL)


[4]
FAQ: Advanced Troubleshooting

Q: Can I use "Click" chemistry to attach the this compound to my protein? A: No. "Click" (SPAAC) is the reaction between DBCO and an Azide.[3][5] You are currently in the "Pre-Click" phase: attaching the DBCO handle to the protein. You must use amine-coupling (EDC/NHS) first. Once the protein is DBCO-labeled, then you can click it to an Azide-tagged payload.[1][2]

Q: My antibody loses affinity after labeling. Why? A: You likely labeled the antigen-binding site (Fab region). Lysines are abundant there.

  • Solution: Switch to Site-Specific Labeling . Use "DBCO-PEG4-Maleimide" to label interchain cysteines (requires mild reduction) or use enzymatic labeling (Glycan remodeling) to attach azides to the Fc region, then click with a DBCO-payload.

Q: How do I remove unreacted this compound? A: Dialysis is often insufficient because hydrophobic DBCO sticks to the membrane or the protein non-covalently.

  • Best Practice: Use Zeba Spin Desalting Columns (7K MWCO) or Size Exclusion Chromatography (SEC). Ensure the buffer contains 5-10% ethanol or propylene glycol during purification to help wash away the hydrophobic unreacted reagent.

References
  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (The definitive guide on EDC/NHS chemistry and hydrolysis rates).

  • Thermo Fisher Scientific. (2021). User Guide: EZ-Link™ DBCO Protein Labeling Kit. (Provides extinction coefficients and correction factors for DBCO).

  • AAT Bioquest. (2023). This compound Reagent Properties and Protocols. (Details on spectral properties and solubility).

  • Sletten, E. M., & Bertozzi, C. R. (2011). Bioorthogonal Chemistry: Fishing for Selectivity in a Sea of Functionality. Angewandte Chemie International Edition. (Foundational review on SPAAC mechanism and stability).

  • Click Chemistry Tools. (2024). This compound Product Protocol. (Specifics on activation solvents and stoichiometry).

Sources

Technical Support Center: Purification of DBCO-PEG4-Acid Labeled Proteins

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of DBCO-PEG4-acid labeled proteins. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification process. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible workflow.

I. Foundational Principles: Understanding the "Why"

Before delving into troubleshooting, it is crucial to understand the chemistry of this compound and its implications for protein purification. DBCO (Dibenzocyclooctyne) is a strained alkyne used in copper-free click chemistry, a bioorthogonal reaction that allows for the highly specific conjugation of molecules in complex biological environments.[1][2] The PEG4 (polyethylene glycol) spacer enhances the hydrophilicity of the molecule, which can improve the solubility of the labeled protein and reduce aggregation.[2] The carboxylic acid group, however, introduces a negative charge at neutral or alkaline pH, which can be exploited during purification.

The purification of these labeled proteins presents unique challenges because the labeling process results in a heterogeneous mixture of unreacted protein, labeled protein with varying degrees of labeling (DoL), and excess, unreacted this compound.[3] The goal of purification is to isolate the desired labeled protein with a specific DoL, while removing contaminants.

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the purification of this compound labeled proteins in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: After my labeling reaction, how do I get a quick and efficient removal of the bulk of the unreacted this compound?

A1: For a rapid initial cleanup, size-based separation methods are highly effective.

  • Spin Desalting Columns: These are ideal for small-scale purifications and offer a quick way to separate the labeled protein from the much smaller, unreacted this compound.[2][4]

  • Dialysis: For larger volumes, dialysis against an appropriate buffer (e.g., PBS) is a reliable method to remove small molecule impurities.[5]

It is important to note that these methods will not separate proteins with different degrees of labeling from each other or from the unlabeled protein.

Q2: I am observing protein precipitation after the labeling reaction. What could be the cause and how can I prevent it?

A2: Protein precipitation post-labeling can stem from several factors:

  • High concentration of organic solvent: this compound is often dissolved in an organic solvent like DMSO or DMF.[5][6] If the final concentration of the organic solvent in the reaction mixture is too high, it can lead to protein denaturation and precipitation. It is recommended to keep the final organic solvent concentration below 10-15% of the total reaction volume.[5]

  • Changes in protein pI: The addition of the acidic this compound moiety will lower the isoelectric point (pI) of the protein. If the pH of your reaction buffer is close to the new pI of the labeled protein, it can lead to aggregation and precipitation. Ensure your buffer pH is sufficiently far from the theoretical pI of the labeled protein.

  • Over-labeling: Excessive labeling can alter the protein's surface properties, leading to increased hydrophobicity and aggregation. To mitigate this, consider reducing the molar excess of the DBCO reagent in your labeling reaction.[1]

Q3: My protein recovery is low after purification. What are the potential reasons?

A3: Low protein recovery can be attributed to several factors throughout the workflow:

  • Non-specific binding: The labeled protein may be binding to the chromatography resin or other surfaces. Ensure that the materials used are appropriate for your protein and consider using low-protein-binding tubes and plates.

  • Protein aggregation: As mentioned previously, aggregation can lead to loss of protein during purification. Analyzing your sample by size exclusion chromatography (SEC) before and after purification can help diagnose this issue.[7][8]

  • Inefficient elution: The elution conditions may not be optimal for releasing your protein from the chromatography column. This could involve adjusting the salt concentration, pH, or the organic solvent gradient.

Q4: How can I determine the degree of labeling (DoL) of my purified protein?

A4: Determining the DoL is a critical quality control step.[9] A common method involves UV-Vis spectrophotometry.[5][10]

  • Measure the absorbance of the purified labeled protein at 280 nm (for the protein) and at the absorbance maximum of the DBCO group (around 309 nm).[4]

  • Calculate the protein concentration using the Beer-Lambert law, correcting for the absorbance of the DBCO label at 280 nm.[10][11]

  • Calculate the concentration of the DBCO label using its molar extinction coefficient.

  • The DoL is the molar ratio of the DBCO label to the protein.

For a more detailed protocol, refer to the "Experimental Protocols" section.

Q5: I am struggling to separate labeled from unlabeled protein. What purification strategy should I use?

A5: Separating labeled from unlabeled protein can be challenging due to their similar sizes.[3] However, the introduction of the charged carboxylic acid group on the this compound label allows for separation based on charge differences using ion-exchange chromatography (IEX) .

  • Anion-exchange chromatography (AEX) is particularly suitable, as the negatively charged carboxyl group will bind to a positively charged resin. Unlabeled protein will have a weaker interaction and can be eluted at a lower salt concentration.

III. In-depth Experimental Protocols

This section provides detailed, step-by-step methodologies for the purification and characterization of this compound labeled proteins.

Protocol 1: Purification of this compound Labeled Protein using Size-Exclusion Chromatography (SEC)

This protocol is designed for the removal of unreacted this compound and for buffer exchange.

Materials:
  • This compound labeled protein reaction mixture

  • Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25, Superdex 75, or equivalent)

  • SEC running buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Chromatography system (e.g., FPLC or HPLC)

  • UV detector

Methodology:
  • Column Equilibration: Equilibrate the SEC column with at least two column volumes of SEC running buffer at the desired flow rate.

  • Sample Loading: Load the labeled protein reaction mixture onto the column. The sample volume should not exceed 5% of the total column volume for optimal resolution.

  • Elution: Elute the sample with the SEC running buffer at a constant flow rate.

  • Fraction Collection: Collect fractions and monitor the elution profile using the UV detector at 280 nm. The labeled protein will elute in the initial, higher molecular weight fractions, while the unreacted this compound will elute later.

  • Pooling and Concentration: Pool the fractions containing the purified labeled protein and concentrate if necessary using a centrifugal filter unit.

Protocol 2: Determination of the Degree of Labeling (DoL)

This protocol outlines the spectrophotometric method for calculating the DoL.

Materials:
  • Purified this compound labeled protein

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Methodology:
  • Spectrophotometer Setup: Blank the spectrophotometer with the purification buffer.

  • Absorbance Measurement: Measure the absorbance of the purified labeled protein solution at 280 nm (A280) and at the maximum absorbance of the DBCO label (~309 nm, Amax).

  • Calculations:

    • Correction Factor (CF): Determine the correction factor for the DBCO label's absorbance at 280 nm. This is calculated as the ratio of the DBCO absorbance at 280 nm to its absorbance at its Amax.

    • Protein Concentration: Protein Concentration (M) = ((A₂₈₀ - (Aₘₐₓ * CF)) / ε_protein) * Dilution factor where ε_protein is the molar extinction coefficient of the protein at 280 nm.

    • DBCO Concentration: DBCO Concentration (M) = Aₘₐₓ / ε_DBCO where ε_DBCO is the molar extinction coefficient of the DBCO label at its Amax.

    • Degree of Labeling (DoL): DoL = DBCO Concentration / Protein Concentration

ParameterDescriptionTypical Value
ε_protein Molar extinction coefficient of the protein at 280 nmVaries depending on the protein's amino acid composition
ε_DBCO Molar extinction coefficient of DBCO at ~309 nm~12,000 M-1cm-1
CF Correction factor for DBCO absorbance at 280 nm~0.25

IV. Visualizing the Workflow

To better illustrate the purification process, the following diagrams outline the key steps and decision points.

Purification_Workflow cluster_0 Labeling Reaction cluster_1 Initial Cleanup cluster_2 Purity & DoL Assessment cluster_3 Fractionation (Optional) A Protein + this compound B Size Exclusion Chromatography (SEC) or Dialysis A->B C Removal of excess this compound B->C Separation by size D UV-Vis Spectroscopy C->D F SDS-PAGE / SEC-MALS C->F E Calculate Degree of Labeling (DoL) D->E G Assess Purity & Aggregation F->G H Ion-Exchange Chromatography (IEX) G->H If heterogeneous labeling I Separate by Degree of Labeling H->I Separation by charge I->D Re-assess DoL

Caption: Workflow for the purification and characterization of this compound labeled proteins.

V. Advanced Purification Strategies

For applications requiring a highly homogeneous product, more advanced purification techniques may be necessary.

Hydrophobic Interaction Chromatography (HIC)

HIC separates proteins based on their surface hydrophobicity.[12][13] The addition of the this compound label can alter the hydrophobicity of the protein, potentially allowing for the separation of species with different DoLs.[14] Proteins are typically loaded onto the HIC column in a high-salt buffer and eluted with a decreasing salt gradient.[12]

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a high-resolution technique that separates molecules based on their hydrophobicity.[15][16] It is often used for analytical purposes but can also be adapted for preparative scale purification.[15] Due to the use of organic solvents in the mobile phase, RP-HPLC can be denaturing, so its suitability depends on the downstream application of the labeled protein.[17]

VI. Concluding Remarks

The successful purification of this compound labeled proteins is a multi-step process that requires careful consideration of the protein's properties and the specific requirements of the downstream application. By understanding the underlying principles of the labeling chemistry and the various purification techniques available, researchers can develop a robust and efficient workflow. This guide provides a foundation for troubleshooting common issues and implementing effective purification strategies. For further assistance, consulting the technical literature and resources from reagent suppliers is highly recommended.

VII. References

  • Interchim. (n.d.). DBCO reagents for « Click Chemistry ». Retrieved from [Link]

  • Fee, C. J., & Van Alstine, J. M. (2006). Purification of pegylated proteins. In Methods in Enzymology (Vol. 417, pp. 69-87). Academic Press.

  • Agilent Technologies. (n.d.). Size Exclusion Chromatography Analysis of a Monoclonal Antibody and Antibody Drug Conjugate. Retrieved from [Link]

  • G-Biosciences. (n.d.). How To Determine Degree of Protein Labeling. Retrieved from [Link]

  • Phenomenex. (2018). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]

  • BioTechniques. (2024, August 19). Novel probe could make fluorescence microscopy analyses more accurate. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Size Exclusion Chromatography Analysis of Antibody Drug Conjugates. Retrieved from [Link]

Sources

Technical Support Center: Buffer Compatibility for DBCO Workflows

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Tris Paradox"

In DBCO (Dibenzocyclooctyne) workflows, the effect of primary amine buffers (Tris, Glycine) depends entirely on which step of the experiment you are performing.

A common failure mode in our support tickets is the conflation of Step 1 (Functionalization) with Step 2 (Click Reaction) .

  • Step 1: Functionalization (NHS-DBCO + Biomolecule): Primary amines are CATASTROPHIC . They will quench your reagent immediately, resulting in 0% labeling efficiency.

  • Step 2: Click Reaction (DBCO-Molecule + Azide-Molecule): Primary amines are BENIGN . The Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is bioorthogonal and does not cross-react with amines.

The Mechanism of Failure (Step 1)

Most researchers introduce DBCO onto a protein using an NHS-ester derivative (e.g., DBCO-PEG4-NHS).

NHS esters are amine-reactive.[1] They cannot distinguish between the lysine


-amine on your antibody and the primary amine in your Tris buffer. Because buffer salts are often present at millimolar concentrations (10–100 mM) while your protein is at micromolar concentrations, the buffer vastly outcompetes the protein.
Visualizing the Competition

The following diagram illustrates the kinetic competition that occurs when NHS-DBCO is added to a protein dissolved in Tris buffer.

G cluster_buffer Reaction Mixture (Tris Buffer) NHS_DBCO NHS-DBCO Reagent (Electrophile) Protein Target Protein (Lysine -NH2) NHS_DBCO->Protein Slow (Low Conc.) Tris Tris Buffer (Free Amine -NH2) NHS_DBCO->Tris FAST (High Conc.) Success DBCO-Labeled Protein (Desired Product) Protein->Success Fail DBCO-Tris Adduct (Dead Reagent) Tris->Fail

Figure 1: Nucleophilic competition in Tris buffer. The high molar excess of Tris rapidly consumes the NHS-DBCO, preventing protein labeling.

Buffer Compatibility Matrix

Use this table to select the correct buffer for each stage of your workflow.

Buffer / AdditiveStep 1: NHS-DBCO LabelingStep 2: Click Reaction (SPAAC)Technical Notes
PBS Recommended Recommended Ideal for both steps.[2] pH 7.2–7.5 is optimal.
HEPES Recommended Recommended Good alternative to PBS.
Borate Recommended Recommended Good for high pH labeling (pH 8.5).
Tris FORBIDDEN Compatible Tris reacts with NHS esters.[3][4][5][6][7][8][9] Safe for click step.
Glycine FORBIDDEN Compatible Used to quench NHS reactions, not run them.
Sodium Azide Compatible FORBIDDEN Azide is the click partner! It will cap DBCO immediately.
BSA / Gelatin Avoid ⚠️ Caution Carrier proteins contain lysines that will steal NHS-DBCO.

Troubleshooting & FAQs

Q1: I accidentally dissolved my antibody in Tris. Can I just add more NHS-DBCO to compensate?

A: No. The concentration of Tris (usually 50–100 mM) is orders of magnitude higher than your protein. You would need an absurd amount of DBCO reagent to saturate the Tris, which would likely precipitate your protein due to hydrophobicity.

  • Fix: You must perform a buffer exchange (dialysis or spin column) into PBS or HEPES before adding the DBCO reagent.

Q2: Can I use Tris to stop the reaction?

A: Yes! This is the standard protocol. After allowing the NHS-DBCO to react with your protein for the desired time (e.g., 1 hour), adding 1 M Tris (pH 8.0) to a final concentration of 50 mM effectively "quenches" any remaining unreacted NHS ester, preventing cross-linking or over-labeling.

Q3: My click reaction (Step 2) is slow. Is the buffer pH the problem?

A: Unlikely. The SPAAC reaction (DBCO + Azide) is not significantly pH-sensitive between pH 5 and 9.

  • Likely Cause: Low local concentration. The reaction rate is second-order (

    
    ).
    
  • Troubleshooting: Increase the concentration of reactants or add 10–20% DMSO to improve the solubility of the DBCO moiety, which can aggregate in purely aqueous buffers.

Q4: I stored my DBCO-labeled protein in PBS with Sodium Azide (NaN3) as a preservative. Now it won't click. Why?

A: Sodium Azide is a small molecule azide. It reacted with your DBCO groups during storage.

  • Rule: Never use sodium azide preservatives with DBCO-functionalized samples. Use Thimerosal or store frozen at -20°C or -80°C.

Validated Protocols

Protocol A: Rescue of Protein in Amine Buffer (Buffer Exchange)

Use this if your protein is currently in Tris, Glycine, or contains BSA.

  • Select Column: Use a Zeba™ Spin Desalting Column (7K MWCO) or Amicon® Ultra Centrifugal Filter.

  • Equilibrate: Wash the column 3x with Conjugation Buffer (PBS, pH 7.4, free of amines/azides).

  • Exchange: Apply protein sample and spin according to manufacturer instructions.

  • Verify: Check protein concentration (A280) after recovery.

  • Proceed: Immediately add NHS-DBCO.[5]

Protocol B: Standard NHS-DBCO Labeling

Standard operating procedure for high-efficiency labeling.

  • Preparation: Dissolve protein to 1–5 mg/mL in PBS (pH 7.4).

  • Reagent Setup: Dissolve NHS-DBCO in anhydrous DMSO or DMF to make a 10 mM stock. Do not store this stock; make fresh.

  • Reaction: Add NHS-DBCO stock to protein solution.

    • Ratio: Use 10–20 molar excess for antibodies.

    • Solvent: Ensure final DMSO volume is <10% to prevent denaturation.

  • Incubation: 30–60 minutes at Room Temperature (RT) or 2 hours at 4°C.

  • Quenching (The "Good" use of Tris): Add Tris-HCl (pH 8.0) to a final concentration of 50 mM. Incubate 5 minutes.

  • Cleanup: Remove excess free DBCO using a desalting column (e.g., PD-10 or Zeba) equilibrated in PBS.

References

  • Thermo Fisher Scientific. EZ-Link™ TFP-PEG4-DBCO and TFP-PEG12-DBCO User Guide. (Accessed 2026).[3] Supports: Prohibition of primary amine buffers during NHS labeling.

  • Vector Laboratories. DBCO-NHS Ester Technical Information. Supports: Specificity of NHS reaction and solubility requirements.

  • BroadPharm. DBCO-Azide Ligation Protocol and Buffer Compatibility. Supports: Quenching protocols using Tris and storage warnings regarding sodium azide.

  • Hermanson, G. T.Bioconjugate Techniques (3rd Edition). Academic Press, 2013.

Sources

Technical Support Center: DBCO-PEG4-Acid & Azide Compatibility

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting DBCO-PEG4-Acid Reaction Failures in the Presence of Sodium Azide Audience: Senior Researchers, Process Engineers, and Bioconjugation Scientists[1]

🚨 CRITICAL ALERT: The "Silent Killer" of Click Chemistry

Status: High Priority Issue: Complete or partial inhibition of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1] Root Cause: Competitive inhibition by sodium azide (


) preservative.[1]

If you are observing low conjugation yields , precipitation , or no reaction when using this compound, and your buffer contains sodium azide (even at 0.05%), stop immediately. You are likely reacting your expensive DBCO reagent with the preservative rather than your target.[1]

Part 1: The Mechanism of Failure

To understand why this reaction fails, we must look at the kinetics and stoichiometry.[1]

1.1 The Competitive Inhibition

DBCO (Dibenzocyclooctyne) is designed to react specifically with azides.[1] It cannot distinguish between the organic azide on your target biomolecule and the inorganic azide (


) used as a bacteriostatic preservative.[1]

While the reaction rate constant (


) for DBCO with alkyl azides (your target) is generally higher than with inorganic azide, the concentration  of the preservative drives the failure.[1]
1.2 The Stoichiometric Imbalance

Standard buffers contain 0.02% to 0.1% sodium azide.[1] In molar terms, this creates a massive excess compared to your labeling reagent.[1]

ComponentTypical ConcentrationMolar ConcentrationRelative Excess
Target Protein (e.g., mAb) 1 - 5 mg/mL~6 - 30 µM1x
This compound Reagent Added at 20x excess~120 - 600 µM20x
Sodium Azide (0.05%) 0.05% w/v~7,700 µM (7.7 mM) ~250x
1.3 Visualizing the Pathway Failure

The following diagram illustrates how sodium azide acts as a "sink," depleting the DBCO pool.

DBCO_Competition DBCO This compound (Reagent) Product Desired Conjugate (Stable Triazole) DBCO->Product Slow Path (Low Conc.) Waste Dead-End Byproduct (Small Molecule Triazole) DBCO->Waste FAST PATH (Massive Excess) Target Target-Azide (Biomolecule) Target->Product NaN3 Sodium Azide (Preservative ~7.7mM) NaN3->Waste

Figure 1: Competitive inhibition pathway. The high concentration of Sodium Azide (Red) outcompetes the Target Biomolecule (Green), shunting the DBCO reagent into a waste product.[1]

Part 2: Troubleshooting & Diagnostics

How do you confirm if Sodium Azide is the culprit?

2.1 Diagnostic Checklist
  • Check Buffer Composition: Review the datasheet of the starting material (e.g., antibody).[1] Look for "PBS with 0.05% Sodium Azide" or "Preservative: NaN3".[1]

  • UV-Vis Absorbance Shift:

    • DBCO has a characteristic absorbance peak at 309 nm .[1][2]

    • Upon reaction with an azide (any azide), this peak decreases/disappears.[1]

    • Test: Add your DBCO reagent to the buffer without the protein.[1] If the A309 signal drops rapidly over 10-30 minutes, the buffer is consuming the reagent.[1]

  • Mass Spectrometry (LC-MS):

    • If you analyze the mixture, you may see a mass shift corresponding to the addition of

      
       (from 
      
      
      
      ) +
      
      
      to the DBCO, or simply the absence of the DBCO-protein conjugate.[1]
Part 3: Remediation Protocols

To fix this, you must remove the azide before adding the this compound.[1]

3.1 Protocol: Sodium Azide Removal

Method A: Spin Desalting Columns (Recommended for < 3 mL) Best for antibodies and proteins > 7 kDa.[1]

  • Equilibration: Use a Sephadex G-25 or Zeba™ Spin Desalting Column (7K MWCO).[1] Equilibrate with a preservative-free buffer (e.g., PBS pH 7.4, HEPES).[1]

  • Loading: Apply the protein sample to the center of the resin bed.[1]

  • Centrifugation: Spin at 1,000 x g for 2 minutes (or per manufacturer instructions).

  • Collection: The flow-through contains the purified protein.[1] The sodium azide (small molecule) is trapped in the resin.[1]

  • Verification: Proceed immediately to the DBCO reaction.

Method B: Dialysis (Recommended for > 3 mL) [1]

  • Setup: Pre-wet a dialysis cassette or tubing (10K - 20K MWCO).[1]

  • Dialysis: Dialyze against 1L of azide-free PBS at 4°C with stirring.

  • Exchange: Change the buffer 3 times over 24 hours (e.g., 4h, 4h, overnight).

  • Calculation: This typically achieves a

    
     fold reduction in azide concentration.[1]
    
3.2 Workflow Visualization

Follow this decision tree to ensure experimental integrity.

Remediation_Workflow Start Start: DBCO Labeling Project Check Check Buffer Composition Start->Check AzidePresent Contains Sodium Azide? Check->AzidePresent Stop STOP: Do not add DBCO AzidePresent->Stop Yes Proceed Proceed with DBCO Reaction AzidePresent->Proceed No Desalt Perform Desalting/Dialysis (G-25 Column / 10K MWCO) Stop->Desalt Recheck Verify Protein Conc. Desalt->Recheck Recheck->Proceed QC QC: Check Labeling Efficiency (A309 or MS) Proceed->QC

Figure 2: Decision tree for handling azide-containing buffers before DBCO conjugation.

Part 4: Frequently Asked Questions (FAQ)

Q1: Can I just add more this compound to overwhelm the sodium azide? A: No. As shown in the stoichiometry table, the azide is often in 200x+ excess.[1] To overwhelm it, you would need to add astronomical amounts of DBCO, which would:

  • Precipitate your protein due to high organic content (if DBCO is dissolved in DMSO).[1]

  • Cause non-specific hydrophobic binding of DBCO to the protein surface.[1]

  • Be prohibitively expensive.[1]

Q2: My this compound has a carboxylic acid group. Does the azide affect the EDC/NHS activation step? A: Sodium azide is a strong nucleophile.[1][3] If you are activating the carboxylic acid of this compound using EDC/NHS to react with an amine, the azide can interfere by reacting with the active ester, though the primary issue remains the destruction of the DBCO ring itself.[1] Always perform activation in non-amine, non-azide buffers (e.g., MES, pH 5.5-6.0).[1]

Q3: Is the reaction with Sodium Azide reversible? A: No. The formation of the triazole ring is covalent and irreversible.[1] Once your DBCO reagent has reacted with the preservative, it is permanently deactivated.[1]

Q4: What if I can't remove the azide (e.g., extremely dilute sample)? A: If the sample is too dilute to dialyze, consider:

  • Concentrating the sample first (using a spin concentrator), which allows for subsequent dilution with azide-free buffer.[1]

  • Using Magnetic Bead purification (e.g., Protein A/G beads for antibodies) to capture the protein, wash away the azide buffer, and then perform the reaction while the protein is on the bead or after elution.[1]

References
  • Click Chemistry Tools. DBCO-Azide Ligation Protocol.[1] Retrieved from [Link]

  • Agard, N. J., Prescher, J. A., & Bertozzi, C. R. (2004).[1] A strain-promoted [3 + 2] azide-alkyne cycloaddition for covalent modification of biomolecules in living systems.[1][4][5] Journal of the American Chemical Society, 126(46), 15046–15047.[1] [Link]

  • Debets, M. F., et al. (2011).[1] Bioconjugation with Strained Alkyne and Azide: A Comparison of Reaction Rates. ChemBioChem, 12(17), 2625–2631.[1] [Link][1]

Sources

Validation & Comparative

Technical Comparison: Optimizing Linker Length in DBCO-Mediated Conjugations

Author: BenchChem Technical Support Team. Date: February 2026

Focus Product: DBCO-PEG4-Acid vs. Long-Chain PEG Variants (PEG12, PEG24)

Executive Summary

In the development of Antibody-Drug Conjugates (ADCs) and fluorescent probes, the linker is not merely a passive connector; it is a critical determinant of pharmacokinetics (PK), solubility, and stability.[1][2]

While This compound is the industry standard for small, moderately polar payloads due to its compact stability and low cost, it frequently fails when paired with highly hydrophobic cargoes (e.g., MMAE, PBD dimers). This guide analyzes the mechanistic trade-offs between the short PEG4 and longer chains (PEG12/PEG24), providing experimental frameworks to select the optimal spacer length.

Part 1: The Physics of Spacer Length

The choice between PEG4 and PEG12+ is a tug-of-war between Steric Shielding and Hydrophobic Masking .

The "Goldilocks" Zone of Solubility

Hydrophobic payloads induce protein aggregation, leading to rapid hepatic clearance.

  • PEG4 (Short): Provides minimal shielding.[3] If the payload is hydrophobic, the conjugate often precipitates or forms soluble aggregates.

  • PEG12-24 (Long): The "hydration shell" effect becomes dominant. The ethylene oxide units attract water molecules, effectively wrapping the hydrophobic payload in a hydrophilic blanket, preventing aggregation.

The Steric Shielding Paradox

Counter-intuitively, longer is not always better for stability.

  • PEG4: Tethers the payload close to the antibody surface. The antibody's own bulk can protect the linker-payload bond from enzymatic cleavage in the bloodstream (The "Steric Shield").

  • PEG24: Extends the payload far into the solvent. While this improves reaction efficiency (accessibility), it also exposes the linkage to serum proteases, potentially leading to premature drug release.

Mechanism Visualization

The following diagram illustrates the trade-off between shielding and exposure.

LinkerPhysics cluster_0 DBCO-PEG4 (Short Linker) cluster_1 DBCO-PEG12+ (Long Linker) Ab1 Antibody Surface Pay1 Payload (Buried) Ab1->Pay1 Short Tether (High Stability) Effect1 Result: Aggregation Risk but Enzymatic Protection Pay1->Effect1 Ab2 Antibody Surface Pay2 Payload (Exposed) Ab2->Pay2 Long Tether (High Solubility High Exposure) Effect2 Result: Soluble but Protease Vulnerable Pay2->Effect2

Caption: Comparative mechanics of linker length. Short linkers (left) utilize the antibody for protection; long linkers (right) prioritize solubility.

Part 2: Comparative Performance Data

The following data summarizes typical performance metrics observed in ADC development when conjugating a hydrophobic payload (e.g., MMAE) to an IgG1 antibody.

FeatureThis compoundDBCO-PEG12-AcidDBCO-PEG24-Acid
Hydrophobicity Masking Low (High Aggregation Risk)High (Solubilizes Payload)Very High
Conjugation Efficiency Moderate (Steric hindrance)High (Accessible)High
Serum Stability High (Shielded by Ab)ModerateLow (Exposed)
In Vivo Clearance Fast (if aggregated)Slow (Ideal Circulation)Variable (Potential Anti-PEG)
Cost $


$
Best Use Case Fluorophores, Biotin, Polar DrugsHydrophobic Drugs (MMAE)Surface Immobilization

Key Insight: For highly hydrophobic drugs, switching from PEG4 to PEG12 often reduces the percentage of aggregates from >15% to <2% without changing the conjugation chemistry.

Part 3: Experimental Workflow

Since the topic specifies the Acid form (DBCO-PEG-COOH), it requires an activation step before conjugation to amines. The following protocol ensures high-efficiency activation and conjugation.

Phase 1: Activation (Acid to NHS-Ester)

Rationale: The carboxylic acid is non-reactive toward amines. We must convert it to an active NHS-ester in situ.

  • Dissolution: Dissolve 10 mg DBCO-PEGx-Acid in 500 µL dry DMSO.

  • Activation Mix: Add 1.2 equivalents of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 1.2 equivalents of NHS (N-Hydroxysuccinimide).

  • Incubation: React for 1 hour at Room Temperature (RT).

    • Check Point: Monitor by LC-MS to ensure conversion of Acid (M) to NHS-Ester (M+97).

Phase 2: Conjugation to Antibody
  • Buffer Exchange: Ensure Antibody is in PBS (pH 7.4). Avoid Tris/Glycine (primary amines compete).[4]

  • Mixing: Add the activated DBCO-PEG-NHS solution to the antibody (Target 5-10 molar excess).

    • Note on PEG4: Add slowly while vortexing to prevent local precipitation.

    • Note on PEG12: Can be added more rapidly due to higher solubility.

  • Incubation: 2 hours at 4°C or 30 mins at RT.

  • Purification: Desalt using Zeba Spin Columns (7k MWCO) to remove excess linker.

Phase 3: Click Reaction (SPAAC)
  • Reaction: Add Azide-functionalized payload (1.5 - 2.0 equivalents per DBCO).

  • Time: Incubate 4-12 hours at RT.

    • Observation: PEG4 reactions may be slower if the DBCO is buried in the protein fold.

  • Final Polish: Remove excess payload via SEC (Size Exclusion Chromatography).

Workflow Diagram

Workflow cluster_activation Step 1: Activation cluster_conjugation Step 2: Antibody Conjugation cluster_click Step 3: Click Reaction Acid DBCO-PEG-Acid Activators + EDC / NHS Acid->Activators NHS DBCO-PEG-NHS (Active) Activators->NHS Conj Ab-PEG-DBCO NHS->Conj Ab Antibody (Lysines) Ab->Conj Final Final ADC Conj->Final Payload Azide-Payload Payload->Final

Caption: Step-by-step synthesis from DBCO-Acid precursor to final ADC.

Part 4: Decision Matrix (When to use which?)

Use this logic gate to validate your experimental design:

1. Is your payload hydrophobic (e.g., LogP > 2)?

  • YES: Use DBCO-PEG12-Acid . The PEG4 linker will likely result in a "sticky" ADC that aggregates in storage.

  • NO: Proceed to question 2.

2. Is the conjugation site difficult to access (e.g., internal lysine or hindered cysteine)?

  • YES: Use DBCO-PEG12-Acid . The longer chain has more rotational freedom to find the reaction site.

  • NO: Proceed to question 3.

3. Is cost or yield the primary constraint?

  • YES: Use This compound . It is significantly cheaper and easier to purify (lower molecular weight dispersion).

4. Are you observing rapid clearance in mice?

  • Scenario A (Clearance via Aggregation): Switch to PEG12 .

  • Scenario B (Clearance via Proteolysis): Switch to PEG4 (to bury the linker).

References

  • Frontiers in Pharmacology. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. [Link][5][6]

  • Bioconjugate Chemistry. (2024). Comparison of Cyclic and Linear PEG Conjugates. [Link]

  • Journal of Controlled Release. (2021). Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. [Link][1]

  • Baseclick GmbH. DBCO Linker Comparison and Click Chemistry Protocols. [Link]

Sources

DBCO-PEG4-acid vs non-PEGylated DBCO reagents

Author: BenchChem Technical Support Team. Date: February 2026

Topic: DBCO-PEG4-Acid vs. Non-PEGylated DBCO Reagents Content Type: Technical Comparison Guide Audience: Senior Researchers & Bioconjugation Scientists

Executive Summary: The Hydrophobicity Trap

In the domain of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), the choice between This compound and Non-PEGylated DBCO-Acid is rarely about reaction kinetics alone; it is a decision governed by solubility, steric accessibility, and biocompatibility.

While the cyclooctyne core (DBCO) drives the "click" reaction in both reagents, the non-PEGylated variant is inherently hydrophobic. This hydrophobicity frequently leads to protein precipitation, low conjugation yields due to steric burying, and poor pharmacokinetics in Antibody-Drug Conjugates (ADCs). The This compound variant incorporates a hydrophilic polyethylene glycol spacer that acts as a "solubility shield," resolving these aggregation issues and extending the reach of the reactive group.

Verdict: Use Non-PEGylated DBCO only for small, hydrophobic molecule synthesis where organic solvents are permissive. Use This compound for all protein, antibody, and cell-surface labeling to ensure structural integrity and maximum yield.

Mechanistic & Structural Analysis

The fundamental difference lies in the linker arm connecting the reactive carboxylic acid to the DBCO core.

  • Non-PEGylated DBCO-Acid: The carboxylic acid is attached directly or via a short alkyl chain to the fused ring system. The bulky, hydrophobic dibenzocyclooctyne rings dominate the physicochemical properties, making the molecule insoluble in water.

  • This compound: A 4-unit PEG spacer (~16-20 Å length) is inserted. This spacer provides rotational freedom (reducing steric hindrance) and hydration (increasing water solubility).

Visualizing the Difference (Graphviz)

DBCO_Comparison cluster_0 Non-PEGylated System cluster_1 PEG4-Linker System DBCO_Acid DBCO-Acid (Hydrophobic Core) Protein_A Protein Surface (Steric Clashes) DBCO_Acid->Protein_A High Steric Hindrance Result_A Aggregated/Buried Conjugate Protein_A->Result_A Hydrophobic Interaction DBCO_PEG This compound (Hydrophilic Spacer) Protein_B Protein Surface (Accessible) DBCO_PEG->Protein_B Spacer Extension Result_B Soluble/High-Yield Conjugate Protein_B->Result_B Hydration Shell

Figure 1: Mechanistic impact of the PEG4 spacer. The non-PEGylated form (Red) risks burying the label or causing aggregation, while the PEG4 form (Green) extends the reactive group away from the protein surface.

Critical Performance Comparison

The following data synthesis compares the two reagents across critical bioconjugation parameters.

Comparative Performance Metrics
FeatureThis compound Non-PEGylated DBCO-Acid Impact
Aqueous Solubility High (>10 mM in PBS)Negligible (Insoluble)Non-PEG requires DMSO/DMF co-solvent (10-20%).
Aggregation Risk LowHighHydrophobic DBCO patches cause proteins to unfold or precipitate.
Labeling Efficiency High (Spacer improves access)Moderate/LowShort linkers are sterically hindered by the protein surface.
In Vivo Half-Life ExtendedReducedHydrophobic patches trigger rapid clearance by the RES (Reticuloendothelial System).
Reaction Kinetics (k2) ~0.3 - 1.0 M⁻¹s⁻¹~0.3 - 1.0 M⁻¹s⁻¹Intrinsic rate is identical, but effective rate is higher for PEG4 due to accessibility.
The "Hydrophobic Burden" in ADCs

In Antibody-Drug Conjugate (ADC) development, the linker's hydrophobicity is a critical failure point.

  • Observation: Conjugating >3 hydrophobic molecules (like DBCO-Acid) to an antibody often destabilizes the colloid.

  • Data Support: Studies show that PEGylated linkers (PEG4 to PEG12) maintain the monomeric state of ADCs, whereas non-PEGylated linkers result in >20% high-molecular-weight aggregates (HMWS) during storage [1][2].

Experimental Protocols

Since both reagents end in a carboxylic acid (-COOH), they must be activated (typically converted to NHS esters) before reacting with amines on proteins.

Protocol A: Non-PEGylated DBCO-Acid (The "Organic" Route)

Best for: Small molecule synthesis, peptide synthesis on resin.

  • Dissolution: Dissolve DBCO-Acid in anhydrous DMSO or DMF . Do not attempt to dissolve in water.[1][2]

  • Activation: Add 1.2 equivalents of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 1.2 equivalents of NHS (N-Hydroxysuccinimide) to the DMSO solution. React for 30-60 mins.

  • Conjugation:

    • Prepare protein in PBS (pH 7.4).[1][2][3]

    • Critical Step: Add the activated DBCO-DMSO solution dropwise to the protein while vortexing.

    • Constraint: Ensure final DMSO concentration does not exceed 10% (v/v) . Higher concentrations will denature the protein.

  • Purification: Must perform immediate desalting (Sephadex G-25) to remove organic solvent and prevent precipitation.

Protocol B: this compound (The "Biocompatible" Route)

Best for: Protein labeling, ADCs, Live Cell Imaging.

  • Dissolution: Can be dissolved in water or buffer directly (though a 10 mM stock in DMSO is still common for storage stability).

  • Activation:

    • Option 1 (In-situ): Add EDC/sulfo-NHS directly to the aqueous reaction (pH 4.7-6.0 for activation, then raise to 7.5 for conjugation).

    • Option 2 (Pre-activation): Activate in dry DMSO as above, but dilution into buffer is risk-free.

  • Conjugation:

    • Add reagent to protein solution.

    • Advantage: You can use high molar equivalents (20x-50x) to drive the reaction without causing the protein to crash out of solution.

  • Purification: Standard dialysis or size-exclusion chromatography.[2]

Decision Matrix: When to Use Which?

Use the following logic flow to select the correct reagent for your application.

Decision_Tree Start Start: Select Reagent Target What is your target? Start->Target SmallMol Small Molecule / Peptide (Hydrophobic) Target->SmallMol Synthetic Chem Biologic Protein / Antibody / Cell Target->Biologic Bioconjugation Solvent Can it tolerate >20% DMSO? SmallMol->Solvent PEG4 Use this compound (Soluble, Non-aggregating) Biologic->PEG4 Always NonPEG Use Non-PEGylated DBCO (Cost-effective, low MW) Solvent->NonPEG Yes Solvent->PEG4 No

Figure 2: Selection Logic. Note that for biological targets, the PEG4 variant is almost exclusively recommended to preserve sample integrity.

Troubleshooting & FAQ

Q: Can I use the Non-PEGylated version for an Antibody-Drug Conjugate (ADC)? A: It is highly discouraged. The hydrophobic DBCO moiety, combined with a hydrophobic drug payload, will likely cause the antibody to aggregate. The PEG4 spacer acts as a "mask" for the hydrophobicity [3].

Q: Why is my yield low with Non-PEGylated DBCO? A: Steric hindrance. Without the PEG spacer, the bulky DBCO ring is too close to the protein surface. The azide on the secondary molecule cannot physically access the triple bond to perform the click reaction.

Q: Is the "Acid" form reactive? A: No. Both DBCO-Acid and this compound are chemically inert toward amines until activated (e.g., with EDC/NHS). If you want a "ready-to-use" reagent, purchase DBCO-PEG4-NHS Ester .

References

Sources

Beyond the Catalyst: Why DBCO-PEG4-Acid is the Superior Standard for Bioorthogonal Conjugation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The discovery of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) revolutionized bioconjugation, earning a Nobel Prize. However, for biological systems, the requirement of a copper catalyst is a fatal flaw.[1] Copper (I) is cytotoxic, generates reactive oxygen species (ROS), and denatures proteins.

DBCO-PEG4-acid represents the evolution of this chemistry: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) . By utilizing ring strain rather than a metal catalyst, it enables bioorthogonal conjugation in live cells and sensitive in vivo environments with zero toxicity.[1][2] This guide details the mechanistic superiority of this compound, specifically analyzing why the PEG4 spacer and Acid handle make it the most versatile tool for modern drug development and proteomic profiling.

Mechanistic Underpinnings: Ring Strain vs. Orbital Coordination

To understand the advantage, one must understand the driving force.

  • CuAAC (The Old Standard): Terminal alkynes are stable. To react with an azide, they require Copper (Cu) to coordinate the alkyne and azide, lowering the activation energy barrier. This forms a transition state that collapses into the triazole.

  • SPAAC (The DBCO Advantage): The Dibenzocyclooctyne (DBCO) ring is forced into a strained conformation (bond angle ~160° instead of the preferred 180°). This "spring-loaded" ring possesses high potential energy. When an azide approaches, the relief of this ring strain drives the reaction forward spontaneously without any external catalyst.

Visualization: Reaction Pathway Comparison

ReactionMechanism cluster_0 CuAAC (Copper-Catalyzed) cluster_1 SPAAC (this compound) Alkyne Terminal Alkyne (Stable) Complex Cu-Acetylide Complex Alkyne->Complex + Azide + Cu Cu Cu(I) Catalyst (Toxic/ROS) Triazole1 Triazole Product Complex->Triazole1 Catalysis DBCO DBCO Ring (Strained/High Energy) TS Strain Relief Transition DBCO->TS + Azide (No Catalyst) Triazole2 Triazole Product (Bioorthogonal) TS->Triazole2 Spontaneous

Figure 1: Mechanistic divergence between CuAAC and SPAAC. Note the reliance on the toxic Cu(I) intermediate in CuAAC versus the spontaneous strain-relief mechanism of DBCO.

The Anatomy of this compound

Why this specific reagent? It is a tripartite engineered molecule:

  • The DBCO Head: The reactive engine. It is hydrophobic and bulky.

  • The PEG4 Spacer: The critical bridge. A 4-unit Polyethylene Glycol spacer solves the hydrophobicity problem of DBCO, preventing aggregation of labeled proteins and pushing the reactive group away from the protein surface to reduce steric hindrance.

  • The Acid Tail: The universal handle. The carboxylic acid (-COOH) allows for versatile attachment. It can be activated (e.g., via EDC/NHS) to react with primary amines (Lysine residues) or used directly in Solid Phase Peptide Synthesis (SPPS).

Critical Performance Analysis

A. Biocompatibility and Toxicity

This is the primary differentiator. Copper is lethal to live cells at the concentrations required for efficient catalysis (100 µM - 1 mM).

  • CuAAC: Induces oxidative stress, DNA damage, and membrane disruption. Biothiols (like glutathione) in the cytosol chelate copper, deactivating the catalyst and requiring higher, more toxic doses to force the reaction.

  • This compound: Completely inert to biological functionalities (amines, thiols, hydroxyls). It only reacts with azides.[2]

B. Kinetics and Yield

While CuAAC is theoretically faster in a flask (


), this rate collapses in biological media due to catalyst quenching.
  • SPAAC Rate:

    
    . While the rate constant is lower, the effective yield  in live systems is higher because the reaction proceeds steadily without killing the host cell or precipitating the protein.
    
  • The PEG4 Effect: Without the PEG4 spacer, DBCO is prone to hydrophobic burial inside protein pockets, rendering it inaccessible. The PEG4 spacer maintains the DBCO in the aqueous phase, significantly increasing the effective reaction rate on protein surfaces.

Data Synthesis: Performance Metrics
FeatureCuAAC (Copper Click)This compound (SPAAC)
Catalyst Required Yes (Cu(I))No (Strain-Promoted)
Live Cell Compatible No (Toxic)Yes (Bioorthogonal)
Reaction Rate (

)

(Bio)

Metabolic Stability Low (Cu inactivated by thiols)High (Stable in serum/lysate)
Protein Precipitation High risk (due to Cu/ROS)Low (PEG4 enhances solubility)
Steric Accessibility VariableHigh (PEG4 extends reach)

Experimental Workflow Comparison

The following workflows illustrate the operational simplicity of using this compound compared to CuAAC.

Protocol A: this compound Conjugation (The "Mix-and-Go" Method)

Target: Labeling an Azide-functionalized Protein in Cell Lysate.

  • Preparation: Activate this compound using EDC/NHS to form the NHS-ester (or purchase pre-activated). React with protein amines to create Protein-PEG4-DBCO .

  • Reaction: Add Azide-labeled molecule (e.g., Fluorescent Azide) to the Protein-PEG4-DBCO solution.

  • Incubation: Incubate at Room Temperature (RT) for 1–4 hours or 4°C overnight.

  • Result: Analysis. No purification of catalyst required.[3]

Protocol B: CuAAC Conjugation (The Complex Method)

Target: Same as above.

  • Preparation: Mix Protein-Alkyne and Azide-Tag.

  • Catalyst Cocktail: Prepare fresh CuSo4. Prepare THPTA ligand (to protect protein from Cu). Prepare Sodium Ascorbate (reductant to keep Cu in +1 state).

  • Reaction: Add Cu/Ligand/Ascorbate mix to protein.

  • Risk Management: Flush with inert gas (oxygen kills the catalyst).

  • Cleanup: Mandatory dialysis or chelation to remove Copper before downstream analysis (Cu interferes with assays).

Visualization: Workflow Efficiency

WorkflowComparison cluster_Cu CuAAC Workflow (Complex) cluster_DBCO DBCO-PEG4 Workflow (Streamlined) StartCu Mix Azide + Alkyne PrepCu Prep Cu + Ligand + Reductant (Fresh Only) StartCu->PrepCu ReactCu React (Hypoxic conditions) PrepCu->ReactCu CleanCu Chelation/Dialysis (Remove Toxic Cu) ReactCu->CleanCu EndCu Final Conjugate CleanCu->EndCu StartDBCO Mix DBCO + Azide ReactDBCO Incubate (RT or 37°C) StartDBCO->ReactDBCO EndDBCO Final Conjugate ReactDBCO->EndDBCO

Figure 2: Operational workflow comparison. The DBCO pathway eliminates reagent preparation, atmospheric control, and post-reaction chelation steps.

Strategic Application: When to use this compound?

  • Antibody-Drug Conjugates (ADCs): The PEG4 spacer is crucial here. Hydrophobic linkers cause ADCs to aggregate and clear rapidly from the liver. This compound provides the necessary hydrophilicity to maintain antibody pharmacokinetics [1].

  • Live Cell Surface Labeling: When tracking receptors (e.g., Glycans) on live cells, CuAAC will kill the cells within minutes. This compound allows for real-time tracking of metabolic incorporation of azido-sugars over hours or days [2].

  • In Vivo Imaging: Injecting copper into a mouse is not feasible for targeting. DBCO-probes can be injected systemically to find azide-labeled tumors [3].

References

  • Thermo Fisher Scientific. EZ-Link™ TFP Ester-PEG4-DBCO Product Guide.[4] (Detailed protocols on PEG4-DBCO solubility and conjugation efficiency). Link

  • BroadPharm. Click Chemistry: Copper-catalyzed vs Strain-promoted.[2][5][6] (Kinetics and toxicity comparison data).[7] Link

  • Baseclick GmbH. DBCO-PEG4-NHS Ester: Advantages in Bioconjugation. (Data on steric hindrance and aggregation reduction). Link

  • Agard, N. J., et al. (2004). A Strain-Promoted [3 + 2] Azide−Alkyne Cycloaddition for Covalent Modification of Biomolecules in Living Systems.[1][6][8] J. Am. Chem. Soc. (The foundational paper establishing SPAAC viability). Link

  • Baskin, J. M., et al. (2007). Copper-free click chemistry for dynamic in vivo imaging.[1] PNAS.[1] (Demonstration of in vivo safety and kinetics). Link

Sources

Optimizing Click Chemistry: A Comparative Guide to Validating DBCO-PEG4-Acid Conjugation via Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Rationale

In the landscape of bioconjugation, DBCO-PEG4-acid (Dibenzocyclooctyne-PEG4-acid) represents a strategic equilibrium between reaction kinetics, solubility, and steric availability.[1] While "Click Chemistry" (specifically Strain-Promoted Azide-Alkyne Cycloaddition, or SPAAC) is often marketed as "plug-and-play," the reality in proteomic and antibody-drug conjugate (ADC) workflows is far more nuanced.[1]

This guide moves beyond basic protocols to validate why this compound is the preferred reagent for many applications and how to rigorously validate its conjugation using Mass Spectrometry (MS). We will compare it against common alternatives (BCN, PEG0/PEG12 variants) and provide a self-validating MS workflow.

Comparative Analysis: Why this compound?

Selection of a linker is a multi-variable optimization problem involving Hydrophobicity (LogP) , Kinetics (


) , and Steric Hindrance .
The "Goldilocks" Spacer: PEG4 vs. Alternatives

The PEG4 (polyethylene glycol) spacer is not arbitrary. It addresses the inherent liability of the DBCO core: hydrophobicity.

FeatureDBCO-PEG0 (No Spacer)DBCO-PEG4 (The Standard) DBCO-PEG12+ (Long Chain)
Solubility Poor (Organic solvent req.)[1]High (Aqueous compatible) Very High
Aggregation Risk High (Hydrophobic stacking)Low Very Low
Steric Hindrance High (Payload close to protein)Optimal (Accessible) Low (Payload "floppy")
MS Signal Ion suppression commonClean Ionization Charge stripping/Signal dilution
Primary Use Small molecule synthesisProtein/ADC Conjugation Surface/Nanoparticle coating
Reagent Comparison: DBCO vs. BCN

While BCN (Bicyclo[6.1.0]nonyne) is a viable alternative, DBCO remains the standard for specific reasons validated by MS data.

MetricDBCO (Dibenzocyclooctyne)BCN (Bicyclo[6.1.0]nonyne)MS Implication
Kinetics (

)
Fast (~0.3 - 1.0 M⁻¹s⁻¹)Moderate (~0.1 - 0.3 M⁻¹s⁻¹)DBCO drives completion faster, reducing heterogeneity in MS spectra.[1]
Hydrophobicity High (Aromatic rings)Low (Aliphatic)DBCO requires the PEG4 spacer to prevent non-specific binding seen in LC-MS.[1]
Regioselectivity Single isomer productEndo/Exo isomersBCN can produce split peaks in LC-MS (isomeric separation), complicating quantification.[1]

Mass Spectrometry Validation Strategy

Mass spectrometry is the "truth detector" for conjugation. We employ a dual-phase validation: Intact Mass Analysis (Macroscopic) and Peptide Mapping (Microscopic).[1]

Theoretical Mass Calculations

To validate, you must know exactly what to look for.

  • Reagent: this compound (

    
    )[1][2]
    
  • MW: 552.62 Da[2]

  • Activation: Requires activation (e.g., EDC/NHS) to react with amines (Lysine).

  • Conjugation Mechanism: Amide bond formation (Loss of

    
    ).
    
  • Added Mass (

    
    ):  +534.61 Da per conjugation site.[1]
    
Diagnostic Logic
  • Intact Protein: Shift of

    
     Da, where 
    
    
    
    is the Drug-to-Antibody Ratio (DAR).[1]
  • Peptide Level: Identification of Lysine-modified peptides with a static modification of +534.61 Da.

  • Reporter Ions: In MS/MS (HCD/CID), the DBCO core often yields a diagnostic fragment, though the neutral loss of the payload is more common if the triazole bond is stable.

Experimental Protocol: A Self-Validating System

This protocol integrates QC steps (Self-Validation) to ensure the MS data is reliable.[1]

Phase 1: Activation & Conjugation

Objective: Convert this compound to an amine-reactive NHS ester and conjugate to a protein (e.g., IgG).[1]

  • Solubilization: Dissolve this compound in anhydrous DMSO (10 mM).

  • Activation (In-situ): Add EDC (1.2 eq) and NHS (1.2 eq) to the DBCO acid. Incubate 15 min at RT.

    • Self-Validation: Check pH. Reaction must be slightly acidic to neutral (pH 5-7) for activation, then raised to pH 8.0 for conjugation.[1]

  • Conjugation: Add activated DBCO to Protein (1 mg/mL in PBS, pH 7.4). Molar excess: 5x to 20x depending on desired DAR.

  • Incubation: 1 hour at RT or 4°C overnight.

  • Quenching: Add Tris-HCl (100 mM) to quench unreacted NHS esters.

  • Purification (CRITICAL for MS): Desalt using Zeba Spin Columns (7k MWCO) or Amicon Ultra filters. MS cannot tolerate high salt or excess reagent.

Phase 2: The "Click" Reaction (Proof of Concept)
  • React: Add Azide-Payload (e.g., Azide-Biotin or Azide-Fluorophore) to the DBCO-Protein.[1]

  • Ratio: 2x molar excess over DBCO groups.

  • Incubation: 2 hours RT. No catalyst (Copper-free).[1]

Phase 3: Mass Spectrometry Acquisition

Method: LC-MS/MS (Q-TOF or Orbitrap).[1]

  • Sample Prep:

    • Intact: Dilute to 0.1 mg/mL in 0.1% Formic Acid / 30% Acetonitrile.

    • Peptide Map: Digest with Trypsin (1:50 ratio) overnight at 37°C.

  • LC Gradient: C18 Column. 5% -> 95% B (Acetonitrile) over 60 mins.

  • MS Settings:

    • Positive Mode.

    • Source Temp: 300°C.

    • Critical: Set "Variable Modification" in software (e.g., BioPharma Finder/MaxQuant) to +534.61 Da on Lysine.

Visualizing the Workflow & Logic

Diagram 1: Analytical Workflow

This diagram illustrates the step-by-step flow from conjugation to MS validation, highlighting critical QC checkpoints.

MS_Validation_Workflow cluster_MS Mass Spectrometry Validation Start This compound (Precursor) Activation Activation (EDC/NHS) Start->Activation Activate Carboxyl Conjugation Conjugation to Protein (Lysine Targeting) Activation->Conjugation Amide Bond Formation Purification Desalting / Cleanup (Remove Excess Reagent) Conjugation->Purification Remove Unreacted Small Molecules IntactMS Intact Mass Analysis (Check +534.6 Da Shift) Purification->IntactMS Aliquot 1 Digestion Trypsin Digestion Purification->Digestion Aliquot 2 PeptideMap Peptide Mapping (LC-MS/MS) (Locate Modification Site) Digestion->PeptideMap

Caption: Workflow for validating this compound conjugation. Green node indicates the critical purification step required for high-quality MS data.

Diagram 2: Linker Selection Logic

Why choose PEG4? This decision matrix visualizes the trade-offs.

Linker_Selection_Logic Problem Conjugation Challenge PEG0 PEG0 (No Spacer) High Hydrophobicity Problem->PEG0 Small Molecule Synthesis PEG4 PEG4 (The Standard) Optimal Balance Problem->PEG4 ADC / Proteomics PEG12 PEG12+ (Long Chain) Steric Shielding Problem->PEG12 Nanoparticles Result_PEG0 Protein Aggregation Poor MS Signal PEG0->Result_PEG0 Result_PEG4 Soluble Conjugate Clean MS Spectra PEG4->Result_PEG4 Result_PEG12 Reduced Payload Potency Complex MS Fragmentation PEG12->Result_PEG12

Caption: Decision matrix for DBCO linker length. PEG4 offers the optimal balance for proteomic applications and MS detectability.

Data Interpretation Guide

When analyzing your MS data, look for these specific signatures:

ObservationInterpretationAction
Mass Shift < 534 Da Incomplete activation or hydrolysis.[1]Check EDC/NHS quality; ensure anhydrous DMSO used.
Broad Peaks (Intact) Heterogeneous DAR (Drug-to-Antibody Ratio).[1]Optimize molar excess ratios (try 5x vs 10x).
Missing Peptide Ion suppression due to hydrophobic DBCO.Ensure PEG4 is used (not PEG0); check LC gradient (increase organic phase).
+534.61 Da Match Successful Conjugation. Proceed to biological assays.

References

  • Thermo Fisher Scientific. EZ-Link™ TFP Ester-PEG4-DBCO and EZ-Link™ TFP Ester-PEG12-DBCO Product Information.[1] (2021).[1][3] Link

  • BenchChem. A Head-to-Head Comparison: DBCO-acid vs. BCN for Copper-Free Bioconjugation. (2025).[1][4] Link[1]

  • BroadPharm. this compound Product Specifications and Molecular Weight Data.Link[1]

  • AAT Bioquest. DBCO-PEG4-NHS Ester Conjugation Protocol and Calculator.Link[1]

  • Vector Laboratories. Advantages of dPEG® in ADC Linker Design.Link[1]

Sources

Comparative Guide: Determining the Degree of Labeling (DOL) with DBCO-PEG4-Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of bioconjugation, DBCO-PEG4-acid represents a gold standard for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Unlike traditional NHS-ester or Maleimide chemistries, which rely on pH-sensitive nucleophilic attacks, DBCO utilizes ring-strain to drive reaction kinetics without copper catalysts.

However, the efficacy of an Antibody-Drug Conjugate (ADC) or a fluorescent probe is strictly correlated to the Degree of Labeling (DOL) —the average number of DBCO moieties attached to the biomolecule. Too few labels result in low potency; too many lead to aggregation and altered pharmacokinetics.

This guide compares the analytical methodologies for determining DOL, contrasting the rapid UV-Vis spectrophotometric method against the high-resolution LC-MS approach, and evaluates this compound against alternative linkers.

Part 1: The Chemistry of this compound

Mechanism of Action

DBCO (Dibenzocyclooctyne) reacts specifically with azides. The "PEG4" spacer is a critical design feature; it enhances water solubility, reducing the hydrophobic burden that the aromatic DBCO core places on the protein, thereby preserving the protein's native conformation.

Visualizing the Reaction Workflow

The following diagram illustrates the conjugation and analysis workflow, highlighting the critical checkpoints for DOL determination.

G cluster_methods Analytical Method Selection Start Azide-Functionalized Biomolecule Reaction SPAAC Reaction (Copper-Free) Start->Reaction Reagent This compound (Reagent) Reagent->Reaction  Excess Added Purification Purification (Desalting/Dialysis) Reaction->Purification  Remove Unreacted DBCO Analysis DOL Determination Purification->Analysis  Clean Conjugate UV Method A: UV-Vis (Absorbance Ratio) Analysis->UV  Routine QC MS Method B: LC-MS (Intact Mass) Analysis->MS  Precision/Characterization

Figure 1: The SPAAC conjugation workflow and the divergence of analytical methods for DOL determination.

Part 2: Comparative Analysis of DOL Determination Methods

Researchers generally choose between UV-Vis absorbance and Liquid Chromatography-Mass Spectrometry (LC-MS). While UV-Vis is accessible, it relies on theoretical extinction coefficients. LC-MS provides empirical mass data but requires expensive infrastructure.

Table 1: Performance Comparison of Analytical Methods
FeatureMethod A: UV-Vis SpectrophotometryMethod B: LC-MS (Intact Mass)Method C: HIC-HPLC
Principle Beer-Lambert Law (A280/A309 ratio)Mass shift deconvolutionHydrophobicity separation
Accuracy Moderate (Subject to

errors)
High (Direct observation)High (Resolves distribution)
Throughput High (Minutes)Low to Medium (Hours)Medium
Sample Req. 50–100 µg5–20 µg20–50 µg
Prerequisites Known

and Correction Factor (CF)
Desalted/Deglycosylated sampleOptimization of salt gradient
Best For Routine batch checkingFinal product validationAnalyzing drug-to-antibody ratio (DAR) distribution

Part 3: Detailed Protocols

Method A: UV-Vis Spectrophotometry (The Routine Protocol)

Scientific Rationale: DBCO has a distinct absorbance signature at 309 nm . Proteins absorb at 280 nm . However, DBCO also absorbs slightly at 280 nm. To calculate DOL accurately, one must correct for the DBCO contribution to the A280 signal.

Prerequisites:

  • Extinction Coefficient of Protein (

    
    ): e.g., IgG 
    
    
    
    .
  • Extinction Coefficient of DBCO (

    
    ): 
    
    
    
    at 309 nm.
  • Correction Factor (CF): The ratio of

    
     for pure DBCO (typically 0.11 ).
    

Step-by-Step Protocol:

  • Blanking: Zero the spectrophotometer using the buffer in which the protein is dissolved (e.g., PBS). Note: Do not use water if the protein is in PBS.

  • Measurement: Measure absorbance at 280 nm (

    
    ) and 309 nm (
    
    
    
    ).
  • Correction: Calculate the corrected protein absorbance (

    
    ):
    
    
    
    
  • Concentration Calculation:

    
    
    
  • DOL Calculation:

    
    
    

Expert Tip: If the calculated DOL is < 0.5 or > 5.0 (for IgG), verify that no unreacted this compound remains. Free DBCO artificially inflates the DOL reading.

Method B: LC-MS Analysis (The Validation Protocol)

Scientific Rationale: Mass spectrometry measures the mass-to-charge ratio (m/z). Since this compound has a defined molecular weight (MW


 549.6 Da), the addition of each label results in a discrete mass shift.

Step-by-Step Protocol:

  • Deglycosylation (Antibodies only): Treat 20 µg of antibody with PNGase F for 1 hour at 37°C. Reason: Glycans are heterogeneous and obscure the mass shift of the small DBCO molecule.

  • Desalting: Use a spin column or online trap cartridge to remove salts (PBS/Tris) which suppress ionization. Elute in 0.1% Formic Acid / Acetonitrile.

  • LC-MS Run:

    • Column: PLRP-S or C4 (Reverse Phase).

    • Gradient: 20% to 80% Acetonitrile with 0.1% Formic Acid over 10 minutes.

  • Deconvolution: Use software (e.g., BioPharma Finder, MassHunter) to deconvolute the raw m/z envelope into zero-charge mass.

  • Calculation:

    • Identify the peak of the unlabeled protein (

      
      ).
      
    • Identify peaks corresponding to

      
       labels.
      
    • Verify the mass difference:

      
      .
      
    • Calculate weighted average DOL based on peak intensities (

      
      ):
      
      
      
      
      (Where
      
      
      is the number of labels).

Part 4: Logical Comparison of Conjugation Chemistries

Why choose this compound over NHS or Maleimide? The choice dictates the labeling site and stability.

Visualizing Chemical Selectivity

Chemistry Choice Labeling Strategy NHS NHS Ester (Amine Reactive) Choice->NHS Mal Maleimide (Thiol Reactive) Choice->Mal DBCO DBCO-PEG4 (Click Chemistry) Choice->DBCO NHS_Out Random Labeling (Lysines) Heterogeneous NHS->NHS_Out Mal_Out Site-Specific (Cysteines) Retro-Michael Instability Mal->Mal_Out DBCO_Out Bioorthogonal (Azides) Stable Triazole Linkage DBCO->DBCO_Out

Figure 2: Decision matrix for selecting conjugation chemistry based on specificity and stability requirements.

Table 2: this compound vs. Alternatives
FeatureThis compoundNHS-EsterMaleimide
Target Azide (Non-natural AA or glycan)Lysine (Primary Amine)Cysteine (Thiol)
Selectivity Highest (Bioorthogonal)Low (Random)High
Linkage Stability High (Triazole ring)High (Amide bond)Moderate (Thioether exchange possible)
Reaction pH Physiological (7.0–7.4)Basic (8.0–9.0)Neutral (6.5–7.5)
Hydrophobicity Moderate (Offset by PEG4)VariesVaries

Part 5: Troubleshooting & Optimization

Issue 1: DOL is consistently lower than expected.

  • Cause: Steric hindrance. The azide tag may be buried within the protein structure.

  • Solution: Increase the molar equivalent of this compound (from 5x to 10x or 20x) or extend reaction time. Ensure the "PEG4" linker is utilized; shorter linkers (PEG0) increase steric issues.

Issue 2: Precipitation during reaction.

  • Cause: The DBCO moiety is hydrophobic. If the DOL is too high, the protein aggregates.

  • Solution: Use DBCO-PEG4 -acid specifically (the PEG chain is crucial). Do not exceed 10-20% organic solvent (DMSO/DMF) in the final reaction mixture.

Issue 3: Inconsistent UV-Vis readings.

  • Cause: Nucleic acid contamination (absorbs at 260/280) or unreacted dye.

  • Solution: Ensure

    
     ratio is < 0.6 for proteins. Perform a second desalting step (e.g., Zeba Spin Columns) to ensure all free DBCO is removed.
    

References

  • Agard, N. J., Prescher, J. A., & Bertozzi, C. R. (2004). A strain-promoted [3 + 2] azide-alkyne cycloaddition for covalent modification of biomolecules in living systems. Journal of the American Chemical Society. [Link]

  • Debets, M. F., et al. (2011). Bioconjugation with strained alkenes and alkynes. Accounts of Chemical Research. [Link]

The Kinetics of Bioconjugation: A Comparative Analysis of DBCO-PEG4-Acid and its Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise and efficient covalent linkage of molecules is a cornerstone of innovation. The kinetics of the chosen bioconjugation chemistry dictates the speed, efficiency, and ultimately, the success of creating everything from antibody-drug conjugates (ADCs) to sophisticated biosensors. This guide provides an in-depth comparative analysis of the reaction kinetics of DBCO-PEG4-acid, a key player in copper-free click chemistry, alongside other widely used bioconjugation reagents.

At the heart of modern bioconjugation is the need for reactions that are not only rapid and high-yielding but also bioorthogonal, meaning they proceed in complex biological environments without interfering with native biochemical processes. Strain-promoted alkyne-azide cycloaddition (SPAAC), often referred to as "copper-free click chemistry," has emerged as a leading strategy that fulfills these requirements. Dibenzocyclooctyne (DBCO) reagents, such as this compound, are central to this advancement.

This guide will dissect the reaction kinetics of this compound, explore the influence of reaction parameters, and provide a quantitative comparison with alternative methods, including other strained alkynes and the classical maleimide-thiol and NHS ester-amine couplings.

Understanding this compound and SPAAC Kinetics

This compound is a heterobifunctional linker featuring a DBCO moiety for catalyst-free click chemistry and a carboxylic acid for coupling to amine-containing molecules.[1][2] The key to the DBCO group's reactivity lies in the significant ring strain of the cyclooctyne ring, which dramatically lowers the activation energy for the [3+2] cycloaddition reaction with an azide, forming a stable triazole linkage.[3] The inclusion of a polyethylene glycol (PEG) spacer, in this case, a tetra-ethylene glycol unit, enhances aqueous solubility and can reduce steric hindrance, which in turn can positively influence reaction rates.[4][5]

The reaction between DBCO and an azide follows second-order kinetics, meaning the rate is dependent on the concentration of both reactants.[2] This relationship is crucial for predicting reaction times and optimizing protocols.

SPAAC_Reaction DBCO DBCO-PEG4-R TransitionState Strained Transition State DBCO->TransitionState + Azide Azide-Biomolecule Azide->TransitionState Triazole Stable Triazole Linkage TransitionState->Triazole Cycloaddition caption Copper-Free Click Chemistry Workflow

Figure 1: A diagram illustrating the strain-promoted alkyne-azide cycloaddition (SPAAC) between a DBCO-containing molecule and an azide-functionalized biomolecule.

Comparative Kinetic Analysis of Bioconjugation Chemistries

The choice of bioconjugation chemistry is often a trade-off between reaction speed, stability of the resulting bond, and the specific requirements of the biological system. The following table provides a quantitative comparison of the second-order rate constants for DBCO-azide reactions and common alternatives.

Reaction ChemistryReactantsSecond-Order Rate Constant (M⁻¹s⁻¹)Key Considerations
SPAAC DBCO + Benzyl Azide~0.1 - 1.0[2]Bioorthogonal, no catalyst required, highly stable triazole bond.[5][6]
DBCO + Peptide with azido-amino acid0.34[2]Rate can be influenced by steric hindrance around the azide.
BCN + Benzyl Azide~0.07[7]BCN is another strained alkyne; generally slower than DBCO but can be less hydrophobic.
Maleimide-Thiol Maleimide + Cysteine~10² - 10³[2]Very fast reaction, but the resulting thioether bond can be reversible, especially in the presence of other thiols.[8]
NHS Ester-Amine NHS Ester + Primary AmineVariable (competes with hydrolysis)Widely used for labeling primary amines (e.g., lysine). The rate of aminolysis is highly pH-dependent and competes with hydrolysis of the NHS ester.[9][]

Factors Influencing DBCO-Azide Reaction Kinetics

The kinetics of the SPAAC reaction are not static and can be significantly influenced by several experimental parameters. Understanding these factors is critical for optimizing conjugation protocols.

  • Temperature: As with most chemical reactions, higher temperatures generally lead to faster reaction rates. Reactions are typically conducted between 4°C and 37°C, with incubation times adjusted accordingly.[3]

  • pH: The SPAAC reaction is generally efficient over a wide pH range (typically 4-11). However, some studies have shown that higher pH values can increase reaction rates, except in certain buffer systems like HEPES.[4][11]

  • Buffer System: The choice of buffer can have a notable impact on reaction kinetics. For instance, reactions in HEPES buffer have been observed to be faster than in PBS.[4][11] It is crucial to avoid buffers containing azides, as they will compete with the azide-functionalized biomolecule.[3]

  • PEG Linker: The presence of a hydrophilic PEG linker, such as in this compound, can increase the aqueous solubility of the reactants and reduce steric hindrance, leading to enhanced reaction rates compared to DBCO reagents without a PEG spacer.[4]

  • Reactant Concentration: Due to the second-order nature of the reaction, higher concentrations of both the DBCO and azide reactants will lead to a faster reaction rate.[12]

Experimental Protocols for Kinetic Analysis

Accurate determination of reaction kinetics is essential for validating and comparing bioconjugation methods. The following are established protocols for monitoring the progress of these reactions.

Protocol 1: UV-Vis Spectrophotometry for SPAAC Kinetics

This method leverages the characteristic UV absorbance of the DBCO group, which diminishes as the reaction proceeds.

  • Material Preparation:

    • Prepare a stock solution of the DBCO-containing molecule (e.g., this compound) of known concentration in a suitable solvent (e.g., DMSO).

    • Prepare a stock solution of the azide-containing molecule in the desired reaction buffer.

  • Reaction Setup:

    • In a quartz cuvette, dilute the DBCO stock solution to a final concentration that gives a measurable absorbance at its λmax (around 309 nm).

    • Initiate the reaction by adding a molar excess (typically 10-fold or greater) of the azide solution to the cuvette to ensure pseudo-first-order kinetics.

  • Data Acquisition:

    • Immediately begin monitoring the decrease in absorbance at the λmax of the DBCO reactant over time using a UV-Vis spectrophotometer.

  • Data Analysis:

    • Plot the natural logarithm of the absorbance (ln(A)) versus time. The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (k').

    • Calculate the second-order rate constant (k) by dividing k' by the concentration of the azide reactant.

UV_Vis_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis DBCO_stock DBCO Stock Solution Cuvette Mix in Cuvette (Azide in excess) DBCO_stock->Cuvette Azide_stock Azide Stock Solution Azide_stock->Cuvette Spectrophotometer Monitor Absorbance at ~309 nm Cuvette->Spectrophotometer Plot Plot ln(Abs) vs. Time Spectrophotometer->Plot Calculate Calculate Rate Constant Plot->Calculate caption UV-Vis Kinetic Analysis Workflow

Figure 2: A flowchart outlining the experimental workflow for determining SPAAC reaction kinetics using UV-Vis spectrophotometry.

Protocol 2: NMR Spectroscopy for Kinetic Analysis

For more detailed mechanistic studies, Nuclear Magnetic Resonance (NMR) spectroscopy can be used to monitor the disappearance of reactants and the appearance of products.[13][14]

  • Sample Preparation:

    • Dissolve the DBCO and azide reactants in a deuterated solvent in an NMR tube.

    • Include an internal standard with a known concentration for quantitative analysis.

  • Data Acquisition:

    • Acquire a series of ¹H NMR spectra over time.

  • Data Analysis:

    • Integrate the signals corresponding to specific protons on the reactant and product molecules.

    • Plot the concentration of the reactants versus time to determine the reaction rate.

Stability of the Resulting Linkages: A Critical Consideration

Beyond reaction kinetics, the stability of the newly formed covalent bond is paramount for the long-term performance of the bioconjugate.

  • Triazole (from SPAAC): The 1,2,3-triazole ring formed during the DBCO-azide reaction is exceptionally stable. It is resistant to hydrolysis, enzymatic degradation, and a wide range of chemical conditions, making it an ideal linkage for in vivo applications.[5][15]

  • Thioether (from Maleimide-Thiol): The thioether bond formed from the reaction of a maleimide with a thiol is susceptible to a retro-Michael reaction, particularly in the presence of other thiols. This can lead to deconjugation and is a significant consideration for in vivo stability.[8]

  • Amide (from NHS Ester-Amine): Amide bonds are generally very stable under physiological conditions.[16] However, they can be susceptible to enzymatic cleavage by proteases, a property that can be either a liability or a design feature for controlled release.

Conclusion

The selection of a bioconjugation strategy requires a comprehensive understanding of the reaction kinetics and the stability of the resulting linkage. This compound, through the strain-promoted alkyne-azide cycloaddition, offers a compelling combination of bioorthogonality, favorable reaction kinetics, and the formation of a highly stable triazole bond. While other methods like maleimide-thiol coupling offer faster initial reaction rates, the potential for reversibility of the thioether bond must be carefully considered. NHS ester chemistry remains a workhorse for amine modification, but the competition with hydrolysis necessitates careful optimization of reaction conditions. By leveraging the quantitative kinetic data and experimental protocols presented in this guide, researchers can make informed decisions to select the most appropriate conjugation chemistry to advance their scientific and therapeutic goals.

References

  • baseclick GmbH. (n.d.). DBCO-PEG4-DBCO. Retrieved from [Link]

  • Alnoman, R., et al. (2025). The effects of buffer, pH, and temperature upon SPAAC reaction rates. Organic & Biomolecular Chemistry, 23(10), 2432-2438.
  • LifeTein. (2018, March 27). DBCO-azide. LifeTein Peptide Blog. Retrieved from [Link]

  • Interchim. (n.d.). DBCO reagents for « Click Chemistry ». Retrieved from [Link]

  • Powers, S. L., et al. (2023). Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes.
  • ResearchGate. (2019, October 22). Optimal Conditions for DBCO-azide Reaction? Retrieved from [Link]

  • Alnoman, R., et al. (2025). The Effects of Buffer, pH, and Temperature Upon SPAAC Reaction Rates. ResearchGate. Retrieved from [Link]

  • Cline, G. W., & Hanna, S. B. (1988). Kinetics and mechanisms of the aminolysis of N-hydroxysuccinimide esters in aqueous buffers. The Journal of Organic Chemistry, 53(15), 3583–3586.
  • Lyon, R. P., et al. (2014). Conjugation Chemistry Markedly Impacts Toxicity and Biodistribution of Targeted Nanoparticles, Mediated by Complement Activation. Journal of Controlled Release, 194, 1-10.
  • Powers, S. L., et al. (2023). Experimental and Theoretical Elucidation of SPAAC Kinetics for Strained Alkyne-Containing Cycloparaphenylenes. ResearchGate. Retrieved from [Link]

  • Gauthier, M. A., & Klok, H. A. (2011). A comparison of triazole-forming bioconjugation techniques for constructing comb-shaped peptide-polymer bioconjugates. Journal of Polymer Science Part A: Polymer Chemistry, 49(1), 1-10.
  • Iowa State University Chemical Instrumentation Facility. (n.d.). Reaction Monitoring & Kinetics. Retrieved from [Link]

  • ResearchGate. (2023, August). Breaking Kinetic Record for Cysteine Bioconjugation with Organometallic Reagents. Retrieved from [Link]

  • ResearchGate. (2026, January 1). Kinetic studies and predictions on the hydrolysis and aminolysis of esters of 2-S-phosphorylacetates. Retrieved from [Link]

  • Maged, A., et al. (2018). Stability assessment of antibody-drug conjugate Trastuzumab emtansine in comparison to parent monoclonal antibody using orthogonal testing protocol. Journal of Pharmaceutical and Biomedical Analysis, 150, 344-354.
  • ResearchGate. (n.d.). Fig. S1 Summary of the main characteristics of triazole and amide. Retrieved from [Link]

  • Kundu, A., et al. (2021). Evaluation of Amide Bioisosteres Leading to 1,2,3-Triazole Containing Compounds as GPR88 Agonists: Design, Synthesis, and Structure–Activity Relationship Studies. Journal of Medicinal Chemistry, 64(15), 11469-11488.
  • Iowa State University Chemical Instrumentation Facility. (n.d.). Reaction Monitoring & Kinetics. Retrieved from [Link]

Sources

Comparative Stability Profiling: DBCO-PEG4-Acid Conjugates

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Bioconjugation & Drug Development

Executive Summary

In the landscape of antibody-drug conjugates (ADCs) and proteomic labeling, DBCO-PEG4-Acid (Dibenzocyclooctyne-PEG4-Carboxylic Acid) has emerged as a superior alternative to traditional maleimide chemistries, primarily due to the hyper-stability of the resulting triazole linkage.

While maleimide-thiol conjugates are prone to retro-Michael addition —leading to premature payload release in serum—DBCO-based Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) forms a covalent bond that is chemically inert under physiological conditions. This guide objectively compares the stability profiles of this compound conjugates against major alternatives (Maleimide, BCN, TCO) and provides a validated protocol for assessing serum stability in your own laboratory.

The Chemistry of Stability: this compound[1][2]

To assess stability, we must distinguish between the Reagent (pre-conjugation) and the Conjugate (post-reaction).

A. Reagent Stability (The "Acid" & "DBCO" Moieties)

The this compound reagent consists of three functional components, each with distinct stability profiles:

  • DBCO Ring: Thermally stable but susceptible to oxidation (forming diones) if exposed to light/air for prolonged periods. It reacts specifically with azides.[1][2]

  • PEG4 Spacer: Increases hydrophilicity, preventing aggregation (a common instability issue with hydrophobic DBCO-Acid).

  • Carboxylic Acid: Extremely stable.[2] However, for conjugation, it is often activated to an NHS ester , which is highly moisture-sensitive and hydrolyzes rapidly (t1/2 < 1 hour at pH 8).

B. Conjugate Stability (The Triazole Linkage)

Once the DBCO reacts with an azide-labeled target, it forms a 1,2,3-triazole .

  • Physiological Stability: The triazole ring is virtually unreactive in biological systems (pH 2–12, temperatures <80°C).

  • Serum Stability: Unlike maleimides, triazoles do not undergo exchange reactions with albumin or glutathione.

Comparative Analysis: DBCO vs. Alternatives

The following table synthesizes experimental data comparing DBCO conjugates with standard alternatives.

Table 1: Stability & Performance Matrix
FeatureDBCO (SPAAC) Maleimide (Thiol-Michael) BCN (SPAAC) TCO (IEDDA)
Linkage Type Triazole (Covalent)ThiosuccinimideTriazole (Covalent)Dihydropyridazine
Serum Stability High (>7 days)Low to Moderate (Retro-Michael exchange)High (>7 days)Moderate (Isomerization risk)
Reaction Kinetics (

)
~0.3 – 1.0 M⁻¹s⁻¹>1,000 M⁻¹s⁻¹~0.1 – 0.6 M⁻¹s⁻¹>10,000 M⁻¹s⁻¹
Hydrophobicity High (Bulky aromatic)LowModerate (Symmetrical)High
Primary Failure Mode Oxidation of alkyne (pre-reaction)Payload loss to Albumin (in vivo)Lipophilicity-driven aggregationTrans-to-cis isomerization
Visualizing the Instability Mechanism

The diagram below illustrates why DBCO is preferred for in vivo applications. Maleimides suffer from "linker exchange," whereas DBCO forms a permanent bond.

StabilityComparison cluster_0 Physiological Environment (pH 7.4, 37°C) Maleimide Maleimide Conjugate Serum Serum Albumin (Cys-34) Maleimide->Serum Retro-Michael Exchange DBCO DBCO Conjugate DBCO->Serum No Reaction Stable Stable Therapeutic (Target Delivery) DBCO->Stable Intact Linkage Unstable Payload Loss (Off-target Toxicity) Serum->Unstable

Figure 1: Mechanism of Failure. Maleimide conjugates can exchange payloads with serum albumin via retro-Michael addition. DBCO triazole linkages are immune to this pathway.

Experimental Protocol: Assessing Serum Stability

To validate the stability of your this compound conjugate, use the following LC-MS workflow. This protocol is designed to detect degradation or payload transfer.

Materials
  • Test Sample: DBCO-PEG4-Drug conjugate (e.g., conjugated to a peptide or small protein).

  • Matrix: Human Plasma or Mouse Serum (pooled).

  • Internal Standard: Stable isotope-labeled analog or a structurally similar stable compound (e.g., Warfarin).

  • Precipitation Agent: Cold Acetonitrile (ACN) with 0.1% Formic Acid.

Step-by-Step Methodology
  • Preparation:

    • Dilute the DBCO conjugate to 10 µM in PBS (Control) and 10 µM in 100% Serum (Test).

    • Prepare triplicates.

  • Incubation:

    • Incubate samples at 37°C with gentle shaking.

    • Time Points: 0h, 4h, 24h, 48h, 96h.

  • Sampling & Quenching:

    • At each time point, remove 50 µL of sample.

    • Crucial Step: Add 200 µL of Cold ACN (precipitates serum proteins).

    • Vortex for 30s, Centrifuge at 14,000 x g for 10 min.

  • Analysis (LC-MS/MS):

    • Inject the supernatant.

    • Monitor the Parent Ion [M+H]+.

    • Success Criteria: >90% parent ion retention after 96h indicates high stability.

Workflow Diagram

ProtocolWorkflow cluster_time Time Points Start Start: DBCO Conjugate (10 µM) Incubate Incubate in Serum 37°C Start->Incubate T0 T=0h Incubate->T0 T24 T=24h Incubate->T24 T96 T=96h Incubate->T96 Quench Precipitate Proteins (Cold ACN + Formic Acid) T0->Quench T24->Quench T96->Quench Centrifuge Centrifuge 14,000 x g Quench->Centrifuge Analyze LC-MS Analysis (Monitor Parent Ion) Centrifuge->Analyze

Figure 2: LC-MS Stability Testing Workflow. A standardized approach to quantifying conjugate half-life in biological matrices.

Troubleshooting & Best Practices

Even with a stable linker, experimental errors can mimic instability.

  • Issue: "Loss" of Signal in LC-MS.

    • Cause: DBCO is hydrophobic. It may bind non-specifically to plastic tubes or serum proteins (without chemical degradation).

    • Solution: Use LoBind tubes and include an organic co-solvent (e.g., 5% DMSO) in the incubation buffer if possible.

  • Issue: Oxidation.

    • Cause: DBCO reagents stored in solution can oxidize to cyclooctanediones, which are unreactive toward azides.

    • Prevention: Store this compound powder at -20°C under argon.[3] Make fresh stocks in anhydrous DMSO immediately before use.

  • Issue: Aggregation.

    • Cause: High Drug-to-Antibody Ratios (DAR) with DBCO can cause precipitation due to hydrophobicity.

    • Solution: This is why This compound is preferred over DBCO-Acid. The PEG4 spacer is critical for maintaining solubility.

References

  • BroadPharm. this compound Product Specifications and Solubility Data. Retrieved from

  • BenchChem. DBCO vs. BCN: A Comparative Guide to Copper-Free Click Chemistry Linkers. Retrieved from

  • Fontaine, S. D., et al. (2015). Long-term stabilization of maleimide–thiol conjugates. Bioconjugate Chemistry.[1][2][3][4][5][6][7][8] (Discusses the retro-Michael instability of maleimides). Retrieved from

  • Dommerholt, J., et al. (2010). Readily Accessible Bicyclononynes for Bioorthogonal Labeling and Three-Dimensional Imaging of Living Cells. Angewandte Chemie. (Comparison of BCN and DBCO kinetics). Retrieved from

  • Thermo Fisher Scientific. EZ-Link™ Maleimide-PEG4-DBCO User Guide. (Storage and stability protocols). Retrieved from

Sources

Technical Comparison: DBCO-PEG4-Acid vs. DBCO-PEG4-NHS Ester for Amine Conjugation

[1]

Executive Summary

For researchers utilizing Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), the choice between DBCO-PEG4-Acid and DBCO-PEG4-NHS Ester dictates the experimental workflow, cost structure, and conjugation efficiency.[1]

  • DBCO-PEG4-NHS Ester is the "Ready-to-Use" standard for biological labeling.[1] It offers high reproducibility and simple protocols but suffers from moisture sensitivity and rapid hydrolysis.

  • This compound is the "Stable Precursor." It is chemically inert toward amines until activated.[1] It offers indefinite shelf stability and lower cost but requires a complex, multi-step "in-situ" activation protocol (using EDC/NHS) that introduces risks of side reactions if mishandled.[1]

Recommendation: Use the NHS Ester for precious biological samples (antibodies, proteins) where yield and reproducibility are paramount.[1][] Reserve the Acid for large-scale synthesis or when labeling simple small molecules where purification is easy.[1]

Mechanism of Action & Chemical Logic

The fundamental difference lies in the activation state of the carboxyl group. Amines (lysine residues, N-termini) are nucleophiles that attack electrophilic carbons.[1]

  • The NHS Ester contains a pre-activated leaving group (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    -hydroxysuccinimide).[3] The reaction is spontaneous at physiological pH.
    
  • The Acid contains a stable carboxylic acid.[1][4] It requires a carbodiimide (EDC) to convert the -OH into a good leaving group (O-acylisourea), which is then typically stabilized by NHS to form the active ester in situ.[1]

Reaction Pathway Diagram

The following diagram illustrates the convergence of both strategies and the critical "Trap" in the Acid protocol (Protein Crosslinking).

ReactionPathwaysAcidThis compound(Stable, Non-reactive)ActiveEsterActive NHS-EsterIntermediateAcid->ActiveEsterIn-Situ Activation(Organic Solvent)CrosslinkRISK: Protein-ProteinCrosslinkingAcid->CrosslinkIf EDC added directlyto Protein mixEDC+ EDC / NHS(Activation Step)EDC->ActiveEsterProductDBCO-Labeled Protein(Stable Amide Bond)ActiveEster->ProductAdd to ProteinCommercialNHSCommercialDBCO-PEG4-NHS Ester(Pre-Activated)CommercialNHS->ProductDirect Mix(pH 7.2-8.5)ProteinProtein-NH2(Lysine)Protein->Product

Figure 1: Reaction pathways showing the direct route of commercial NHS esters versus the activation requirement for the Acid form.[1] Note the red path indicating the risk of polymerization if EDC is used incorrectly in the presence of protein carboxyls.[1]

Technical Performance Comparison

Stability & Hydrolysis Kinetics

The NHS ester moiety is susceptible to hydrolysis (reaction with water), which competes with the desired amine reaction.[1][5] The Acid form is immune to hydrolysis until activated.[1]

FeatureDBCO-PEG4-NHS EsterThis compound
Amine Reactivity High & Spontaneous. Reacts immediately upon mixing.[1]None. Requires EDC/NHS activation.[1]
Hydrolysis Half-Life pH 7.0 (0°C): ~4–5 hourspH 8.6 (4°C): ~10 minutesN/A (Stable in aqueous solution).[1][6]
Storage Stability Low.[1] Must be kept desiccated at -20°C. Moisture kills activity.[1]High. Stable at -20°C indefinitely.
Reagent Purity High (>95%).[1][7][8] Byproducts removed during manufacture.Variable. In-situ activation generates urea (isourea) byproducts.[1]
Atom Economy Lower.[1] The NHS group is a leaving group (waste).[1]Higher (initially), but activation reagents add waste.[1]
The "In-Situ" Efficiency Gap

When using the Acid, you must generate the NHS ester yourself.[1]

  • Commercial NHS Ester: Manufactured in anhydrous conditions with rigorous purification.[1] Conversion is ~100%.

  • In-Situ Activation: Typically achieves 50–80% conversion to the active ester depending on solvent dryness and stoichiometry.[1] Consequently, you need a higher molar excess of the Acid precursor to achieve the same labeling density as the commercial NHS ester.

Validated Experimental Protocols

Protocol A: Using Commercial DBCO-PEG4-NHS Ester

Best for: Antibodies, Enzymes, and precious samples.[1]

Critical Parameters:

  • Buffer: Phosphate-buffered saline (PBS), HEPES, or Bicarbonate.[1][5] NO TRIS or GLYCINE (primary amines compete).[1][5]

  • pH: 7.2 – 8.[1][9]0. (Avoid >8.5 to prevent rapid hydrolysis).[1][9]

  • Solvent: Anhydrous DMSO or DMF.[1][5][10]

Step-by-Step:

  • Prepare Protein: Adjust protein concentration to 1–10 mg/mL in PBS (pH 7.4).

  • Prepare Reagent: Dissolve DBCO-PEG4-NHS ester in anhydrous DMSO to 10 mM. Note: Use immediately.[1][5] Do not store this stock.

  • Conjugation: Add DMSO stock to protein solution.

    • Ratio: 10–20 molar excess for antibodies (IgG).[1]

    • Volume: Keep organic solvent <10% of total volume.

  • Incubation: Incubate 30–60 minutes at Room Temperature (RT) or 2 hours at 4°C.

  • Quench (Optional): Add Tris-HCl (1M) to final concentration of 50 mM to stop reaction.

  • Purification: Desalt using Zeba spin columns or dialysis to remove hydrolyzed NHS and excess reagent.[1]

Protocol B: In-Situ Activation of this compound

Best for: Small molecule synthesis, peptides, or bulk functionalization where cost is a driver.[1]

Critical Warning: Do NOT add EDC/NHS directly to the protein solution.[1] This will activate the protein's own carboxyls (Asp/Glu), causing the protein to crosslink to itself.[1] You must activate the DBCO-Acid separately.[1][11]

Step-by-Step:

  • Activation Mix: In a dry vial, dissolve:

    • This compound (10 mM in dry DMSO/DMF).[1][5]

    • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (12 mM).[1]

    • NHS (N-hydroxysuccinimide) (12 mM).[1]

  • Reaction: Incubate this mixture for 15–30 minutes at RT. This creates the active NHS ester.[1]

  • Conjugation: Aliquot this "activated mix" into your protein solution (PBS, pH 7.4).

    • Note: You are introducing urea byproducts and unreacted EDC into the protein sample. Ensure your downstream purification (Size Exclusion Chromatography) can remove these small molecules.

  • Incubation: Incubate 2 hours at RT.

  • Purification: Mandatory desalting/dialysis.

Troubleshooting & Expert Insights

The Hydrolysis Race

At pH 8.0, the half-life of the NHS ester is minutes.[1][10][12] If you dissolve the commercial NHS ester in a wet solvent or aqueous buffer before adding it to the protein, it will deactivate before it touches the protein.

  • Rule: Solvent goes into the NHS vial, pipette goes up and down, and immediately goes into the protein.

Solubility Issues

DBCO is hydrophobic.[1][10][13] The PEG4 linker is essential for solubility.

  • If using DBCO-Acid (without PEG), precipitation often occurs upon adding to aqueous buffer.[1]

  • This compound maintains solubility, but ensure the "Activation Mix" (Protocol B)[1] uses dry DMSO, not water, to prevent EDC hydrolysis.

Calculating Molar Excess

Because in-situ activation (Acid) is not 100% efficient, if a protocol calls for 20x excess of Commercial NHS ester, use 30-40x excess of this compound to achieve similar labeling density (DOL).[1]

References

  • Click Chemistry Tools. DBCO-PEG4-NHS Ester Product Guide. Available at: [Link][1]

evaluating the biocompatibility of DBCO-PEG4-acid hydrogels

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical evaluation of DBCO-PEG4-acid as a critical crosslinking reagent for hydrogel formation, specifically comparing its performance against traditional Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Thiol-Maleimide, and NHS-ester chemistries.

The Verdict: this compound represents the "Gold Standard" for bioorthogonal encapsulation. While significantly more expensive than CuAAC or NHS alternatives, it eliminates the cytotoxicity associated with copper catalysts and the hydrolysis instability of NHS esters. For sensitive primary cells, stem cells, or in vivo translational models, the this compound system offers superior cytocompatibility (>95% viability) and tunable gelation kinetics.

Technical Background: The this compound Architecture

To evaluate this product, one must understand that This compound is not the hydrogel polymer itself, but a heterobifunctional linker used to functionalize hydrogel backbones (e.g., Gelatin, Hyaluronic Acid, PEG).

  • DBCO (Dibenzocyclooctyne): A strained alkyne ring that reacts with azides via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2] This reaction requires no catalyst .[3][4]

  • PEG4 Spacer: A hydrophilic polyethylene glycol bridge that enhances water solubility and reduces steric hindrance, ensuring the bulky DBCO group does not interfere with cell-matrix interactions.

  • Carboxylic Acid (-COOH): The anchor point. It is activated (typically via EDC/NHS chemistry) to covalently attach the linker to amine-rich polymers (e.g., Lysine residues on Gelatin).

Mechanism of Action (SPAAC)

The gelation occurs when a DBCO-functionalized polymer is mixed with an Azide-functionalized crosslinker. The reaction is spontaneous, bioorthogonal (does not react with native biology), and irreversible.

SPAAC_Mechanism DBCO DBCO-Functionalized Polymer Transition Strain-Promoted Cycloaddition DBCO->Transition Mix (37°C) Azide Azide-Functionalized Crosslinker Azide->Transition Product Stable Triazole Crosslinked Hydrogel Transition->Product Spontaneous (No Copper)

Figure 1: The copper-free SPAAC reaction mechanism. Note the absence of external catalysts.

Comparative Analysis: DBCO vs. Alternatives

The following data summarizes the performance of this compound derived hydrogels against common alternatives.

Table 1: Biocompatibility and Performance Matrix
FeatureThis compound (SPAAC) CuAAC (Click Chemistry) Thiol-Maleimide NHS-Ester
Reaction Catalyst None (Strain-promoted) Copper (Cu(I))NoneNone
Cytotoxicity Negligible High (Due to Cu residues)LowLow to Moderate
Bioorthogonality High (Specific to Azide)HighMedium (Reacts with Cysteine)Low (Reacts with all amines)
Hydrolytic Stability High (Stable in media)HighModerate (Oxidation risk)Poor (Hydrolyzes in minutes)
Gelation Speed Tunable (Min to Hours)FastVery FastFast
Cost

$ (High)
$ (Low)

(Medium)
$ (Low)
Critical Insights:
  • The Copper Toxicity Factor: Traditional CuAAC requires copper. Even with extensive washing, residual copper trapped in the hydrogel matrix generates Reactive Oxygen Species (ROS), leading to cell death or phenotypic drift in stem cells [1]. DBCO eliminates this risk entirely.

  • Specificity (Off-Target Effects): Thiol-Maleimide is a popular alternative. However, maleimides can react with free thiols on cell surface proteins (e.g., integrins), potentially altering cell signaling. DBCO is strictly bioorthogonal; it ignores biological functional groups, reacting only with the azide crosslinker [2].[3]

Experimental Protocol: Evaluating Biocompatibility

To validate the biocompatibility of a this compound hydrogel, follow this self-validating workflow. This protocol assumes the functionalization of a Gelatin backbone (GelMA or Gelatin-Amine).

Phase 1: Synthesis of DBCO-Gelatin

Rationale: We must first attach the this compound to the polymer backbone.

  • Dissolution: Dissolve Gelatin (100 mg) in PBS (pH 7.4).

  • Activation: Dissolve This compound (10 mg) in DMSO. Add EDC (1.5 eq) and NHS (1.5 eq) to activate the acid group for 15 minutes.

  • Conjugation: Add the activated DBCO mixture to the Gelatin solution. Stir overnight at 4°C.

  • Purification (Critical): Dialyze against water for 3 days (MWCO 3.5 kDa) to remove unreacted EDC/NHS and free DBCO. Lyophilize to obtain DBCO-Gelatin .

Phase 2: Cell Encapsulation & Gelation

Rationale: Testing live encapsulation efficiency.

  • Precursor Prep:

    • Vial A: 10% (w/v) DBCO-Gelatin in cell culture media.

    • Vial B: 4-Arm PEG-Azide (Crosslinker) in media.[5] Molar ratio of DBCO:Azide should be 1:1.

  • Cell Suspension: Resuspend cells (e.g., HUVECs or MSCs) in Vial A (Density: 1x10^6 cells/mL).

  • Mixing: Pipette Vial B into Vial A. Mix gently.

  • Casting: Deposit 50 µL droplets onto a Teflon mold or well plate. Incubate at 37°C. Gelation should occur within 15-30 minutes.

Phase 3: Viability Assay (Live/Dead)

Rationale: Quantifying cytotoxicity.

  • Incubation: Culture hydrogels for 24, 48, and 72 hours.

  • Staining: Wash gels with PBS. Add Calcein AM (2 µM, stains live green) and Ethidium Homodimer-1 (4 µM, stains dead red).

  • Imaging: Confocal microscopy (Z-stack).

  • Calculation:

    
    
    

Workflow Step1 1. Functionalization (this compound + Polymer) Step2 2. Purification (Dialysis/Lyophilization) Step1->Step2 Remove EDC/NHS Step3 3. Cell Mixing (Cells + DBCO-Polymer + PEG-Azide) Step2->Step3 Reconstitute Step4 4. Gelation (37°C, 15-30 mins) Step3->Step4 SPAAC Reaction Step5 5. Analysis (Live/Dead Assay) Step4->Step5 24-72h Culture

Figure 2: Step-by-step workflow for generating and evaluating DBCO-hydrogels.

References

  • Jiang, X., et al. (2014). "Copper-free click chemistry for the in situ crosslinking of photodegradable hydrogels." Biomaterials.[6][7][8]

    • Supports the claim regarding copper toxicity in traditional click chemistry.
  • Azagarsamy, M. A., & Anseth, K. S. (2013). "Bioorthogonal click chemistry: An indispensable tool to create multifaceted cell culture scaffolds." ACS Macro Letters.

    • Validates the bioorthogonality and specificity of the DBCO-Azide reaction.
  • BroadPharm. "this compound Product Specifications."

    • Source for chemical structure and solubility d
  • DeForest, C. A., & Anseth, K. S. (2011). "Cytocompatible click-based hydrogels with dynamically tunable properties." Nature Chemistry.

    • Foundational paper on using click chemistry for cell encapsul

Sources

A Senior Application Scientist's Guide to Quantitative Analysis of DBCO-PEG4-Acid Labeling Efficiency

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise and efficient conjugation of biomolecules is paramount. Among the arsenal of bioconjugation techniques, the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a cornerstone of "click chemistry," has emerged as a powerful tool due to its bioorthogonality and mild reaction conditions.[1] This guide provides an in-depth technical analysis of DBCO-PEG4-acid, a popular reagent for SPAAC, focusing on the quantitative assessment of its labeling efficiency. We will explore the underlying chemistry, critical experimental parameters, robust analytical methodologies, and a comparative perspective against alternative reagents.

The Chemistry of this compound Labeling

This compound is a trifunctional molecule engineered for efficient bioconjugation. Let's dissect its components to understand its utility:

  • Dibenzocyclooctyne (DBCO): This is the "warhead" of the molecule. The strained eight-membered ring of DBCO readily reacts with azides in a catalyst-free [3+2] cycloaddition to form a stable triazole linkage.[2][3] This reaction is highly specific and can be performed in aqueous buffers, making it ideal for biological systems.[1]

  • Polyethylene Glycol (PEG4): The tetra-ethylene glycol linker is a hydrophilic spacer that offers several advantages. It enhances the water solubility of the reagent and the resulting conjugate, which can prevent aggregation and precipitation of labeled proteins.[2][4] The PEG linker also provides a flexible spacer arm, which can reduce steric hindrance and improve the accessibility of the reactive groups.[2]

  • Carboxylic Acid (-acid): This functional group provides the point of attachment to the target biomolecule. The carboxylic acid is typically activated to an N-hydroxysuccinimide (NHS) ester, which then reacts with primary amines (e.g., the side chain of lysine residues or the N-terminus of a protein) to form a stable amide bond.[5]

The overall labeling process is a two-step procedure: first, the activation of the carboxylic acid and its reaction with the amine-containing biomolecule, followed by the copper-free click reaction with an azide-modified molecule.

cluster_step1 Step 1: Amine Modification cluster_step2 Step 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) DBCO_PEG4_Acid This compound Activation NHS/EDC Activation DBCO_PEG4_Acid->Activation DBCO_PEG4_NHS DBCO-PEG4-NHS Ester Activation->DBCO_PEG4_NHS DBCO_Labeled_Biomolecule DBCO-Labeled Biomolecule DBCO_PEG4_NHS->DBCO_Labeled_Biomolecule Amide Bond Formation Biomolecule_NH2 Biomolecule with Primary Amine (-NH2) Biomolecule_NH2->DBCO_Labeled_Biomolecule Final_Conjugate Final Bioconjugate DBCO_Labeled_Biomolecule->Final_Conjugate Triazole Formation Azide_Molecule Azide-Containing Molecule (-N3) Azide_Molecule->Final_Conjugate

Caption: General workflow for bioconjugation using this compound.

Factors Influencing Labeling Efficiency

Achieving high labeling efficiency is a multifactorial challenge. A thorough understanding of the key parameters is crucial for optimizing your conjugation protocol.

Parameter Impact on Efficiency Recommendations
Molar Excess of DBCO Reagent Increasing the molar excess of the DBCO reagent generally leads to a higher degree of labeling (DOL). However, excessive amounts can lead to protein modification at multiple sites, potentially affecting its function, and can also increase the difficulty of removing unreacted reagent.For protein concentrations ≤ 5 mg/ml, a 10-fold molar excess is a good starting point. For lower concentrations, a 20- to 50-fold molar excess may be necessary.[6]
Concentration of Reactants Higher concentrations of both the biomolecule and the DBCO reagent favor the reaction kinetics, leading to faster and more efficient labeling.[6]Whenever possible, work with concentrated solutions of your biomolecule.
pH The reaction of NHS esters with primary amines is pH-dependent. The optimal pH range is typically between 7 and 9.[6] At lower pH, the amine is protonated and less nucleophilic. At higher pH, hydrolysis of the NHS ester becomes a significant competing reaction.Use a non-amine-containing buffer such as PBS (pH 7.4), HEPES, or borate buffer.[6]
Temperature The SPAAC reaction is generally faster at higher temperatures (e.g., 25-37°C).[2][6] However, the stability of the biomolecule must be considered. The initial NHS ester reaction is often performed at room temperature or on ice.For the SPAAC reaction, incubation at room temperature or 37°C is common. For sensitive biomolecules, the reaction can be performed at 4°C, but this will require a longer incubation time.[6]
Reaction Time Longer incubation times generally lead to higher labeling efficiency.[6]Typical reaction times for the NHS ester step are 30 minutes to 2 hours.[6] The subsequent SPAAC reaction can range from 4 to 12 hours or even longer, especially at lower temperatures.[2][6]
Buffer Composition Buffers containing primary amines (e.g., Tris, glycine) will compete with the target biomolecule for reaction with the NHS ester and should be avoided.[6] Buffers containing azides will react with the DBCO group and must also be avoided in the initial labeling step.[2][6]Use amine- and azide-free buffers for the labeling reaction.

Experimental Protocol: A Self-Validating System

This protocol provides a general framework for labeling a protein with this compound and subsequently conjugating it to an azide-containing molecule. It is designed to be self-validating by incorporating purification and characterization steps.

Start Start Prepare_Reagents 1. Prepare Reagents - Dissolve this compound - Activate to NHS Ester (or use pre-activated) - Prepare Azide-Molecule - Prepare Protein in appropriate buffer Start->Prepare_Reagents Labeling_Reaction 2. Labeling Reaction - Mix Protein with DBCO-PEG4-NHS - Incubate (e.g., 1 hr, RT) Prepare_Reagents->Labeling_Reaction Purification_1 3. Purification Step 1 - Remove excess DBCO reagent (e.g., Desalting column, Dialysis) Labeling_Reaction->Purification_1 Characterization_1 4. Characterization Step 1 - Determine Degree of Labeling (DOL) (e.g., UV-Vis, Mass Spec) Purification_1->Characterization_1 Click_Reaction 5. Click Reaction - Mix DBCO-labeled protein with Azide-Molecule - Incubate (e.g., 4-12 hrs, RT or 37°C) Characterization_1->Click_Reaction Purification_2 6. Purification Step 2 - Remove excess Azide-Molecule (e.g., SEC, HIC) Click_Reaction->Purification_2 Characterization_2 7. Final Characterization - Confirm conjugation - Assess purity and aggregation (e.g., SDS-PAGE, HIC, Mass Spec) Purification_2->Characterization_2 End End Characterization_2->End

Caption: A self-validating experimental workflow for this compound labeling.

Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare a stock solution of DBCO-PEG4-NHS ester (or activate this compound with EDC/NHS) in an anhydrous solvent like DMSO or DMF immediately before use.[6]

    • Prepare your protein solution in an amine- and azide-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.[1]

    • Prepare your azide-containing molecule in a compatible reaction buffer.

  • Labeling Reaction (Amine Modification):

    • Add the desired molar excess of the DBCO-PEG4-NHS ester stock solution to the protein solution. Ensure the final concentration of the organic solvent is low (e.g., <10%) to avoid protein denaturation.

    • Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[6]

  • Purification Step 1:

    • Remove the unreacted DBCO reagent using a desalting column or dialysis. This step is critical to prevent the unreacted DBCO from interfering with downstream applications.

  • Characterization Step 1 (Quantification of DOL):

    • Determine the Degree of Labeling (DOL), which is the average number of DBCO molecules per protein. This can be done using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the protein) and ~309 nm (for the DBCO).[7][8]

    • The DOL can be calculated using the following formula:

      • DOL = (A_309 of conjugate / ε_DBCO) / ((A_280 of conjugate - (A_309 of conjugate * CF)) / ε_protein)

      • Where ε_DBCO is the molar extinction coefficient of DBCO (~12,000 M⁻¹cm⁻¹), ε_protein is the molar extinction coefficient of the protein, and CF is a correction factor for the absorbance of DBCO at 280 nm.

  • Click Reaction (SPAAC):

    • Add the azide-containing molecule to the purified DBCO-labeled protein. A molar excess of 1.5-3.0 of the more abundant reagent is often recommended.[6]

    • Incubate the reaction at room temperature or 37°C for 4-12 hours.[2][6]

  • Purification Step 2:

    • Purify the final conjugate to remove any unreacted azide-containing molecule and any remaining unlabeled protein. Size exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) are commonly used for this purpose.[9]

  • Final Characterization:

    • Confirm the successful conjugation and assess the purity and integrity of the final product using techniques such as SDS-PAGE (to observe a shift in molecular weight), HIC (to analyze the drug-to-antibody ratio distribution), and mass spectrometry (for precise mass determination).[10][11]

Quantitative Analysis Methods: A Comparative Overview

The choice of analytical method for quantifying labeling efficiency depends on the available instrumentation, the nature of the biomolecule, and the desired level of precision.

Method Principle Advantages Disadvantages
UV-Vis Spectroscopy Measures the absorbance of the DBCO group at ~309 nm and the protein at 280 nm to calculate the DOL.[7][8]Rapid, simple, and requires readily available equipment.Can be inaccurate for proteins with low extinction coefficients or if the conjugate is impure. Requires a correction factor for the absorbance of DBCO at 280 nm.
Fluorescence-Based Assays Reacting the DBCO-labeled molecule with a fluorescent azide allows for quantification based on fluorescence intensity.[12]High sensitivity.Requires a fluorescently labeled azide. Potential for quenching or other fluorescence artifacts.
Hydrophobic Interaction Chromatography (HIC) Separates molecules based on their hydrophobicity. The addition of the hydrophobic DBCO group increases the retention time of the labeled protein.Can resolve species with different numbers of labels, providing a distribution of the DOL (e.g., drug-to-antibody ratio in ADCs).[10]Requires specialized chromatography equipment and method development.
Mass Spectrometry (LC-MS, MALDI-TOF) Measures the precise molecular weight of the conjugate, allowing for the exact determination of the number of attached labels.Highly accurate and provides detailed structural information.[13]Requires expensive instrumentation and expertise in data analysis.
SDS-PAGE Separates molecules based on size. Successful conjugation results in a shift in the molecular weight of the protein band.Simple and widely available. Good for qualitative confirmation of conjugation.Not quantitative. Small labels may not produce a discernible shift in mobility.[12]

Comparative Analysis: DBCO vs. Other Click Chemistry Reagents

While DBCO is a widely used and effective reagent for copper-free click chemistry, other strained alkynes are also available. The choice of reagent depends on the specific application.

Reagent Key Features Advantages Disadvantages
DBCO (Dibenzocyclooctyne) High ring strain, leading to fast reaction kinetics.[14]Rapid reaction rates. Well-established and widely commercially available.Relatively large and hydrophobic, which can sometimes impact the solubility and function of the labeled biomolecule.
BCN (Bicyclononyne) Smaller and less hydrophobic than DBCO.[14]Good for applications where the size and hydrophobicity of the label are a concern.[14]Slower reaction kinetics compared to DBCO.[14]
TCO (trans-Cyclooctene) Reacts with tetrazines in an inverse-electron-demand Diels-Alder (iEDDA) reaction, which is extremely fast.[14]The fastest known bioorthogonal reaction.[14]Requires a tetrazine reaction partner instead of an azide.

In many applications, the fast kinetics and commercial availability of DBCO make it the reagent of choice. However, for applications requiring a smaller, more hydrophilic label, BCN may be a better option. For applications demanding the utmost in reaction speed, the TCO-tetrazine ligation is unparalleled.

Conclusion

The quantitative analysis of this compound labeling efficiency is a critical aspect of bioconjugation. By carefully controlling experimental parameters and employing appropriate analytical techniques, researchers can achieve and verify high degrees of labeling. This guide provides a comprehensive framework for understanding the chemistry, optimizing the reaction, and accurately quantifying the results. As with any scientific endeavor, a thorough understanding of the principles and a systematic approach to experimentation are the keys to success.

References

  • Zhang, Y., et al. (2020). Quantification of DBCO groups on the liposomes' surface. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2022). Using DBCO-NHS as a crosslinker.conjugated to antibodies and azide-modified oligonucleotides?. Retrieved from [Link]

  • AxisPharm. (n.d.). DBCO PEG Linker Click Chemistry - Cu-free Labeling Reagents. Retrieved from [Link]

  • Jena Bioscience. (n.d.). DBCO-PEG4-FLAG, DBCO-containing FLAG Reagents. Retrieved from [Link]

  • Interchim. (n.d.). DBCO reagents for « Click Chemistry ». Retrieved from [Link]

  • Lee, J. H., et al. (2021). Recent Advances in Bioorthogonal Click Chemistry for Efficient Synthesis of Radiotracers and Radiopharmaceuticals. Molecules, 26(2), 314.
  • D'Atri, V., et al. (2020).
  • National Institutes of Health. (2018). Selective in vivo metabolic cell-labeling-mediated cancer targeting. PMC. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of PEG Linkers in Advancing Drug Delivery Systems with Propargyl-PEG4-amine. Retrieved from [Link]

  • Debets, M. F., et al. (2010). Aza-dibenzocyclooctynes for fast and efficient enzyme PEGylation via copper-free (3 + 2) cycloaddition.
  • Glen Research. (n.d.). New Product - Dibenzaocyclooctyl (DBCO) Copper-Free Click Chemistry. Retrieved from [Link]

  • Tyreman, J. H., et al. (2022). The influence of degree of labelling upon cellular internalisation of antibody-cell penetrating peptide conjugates. Chemical Science, 13(38), 11346-11354.
  • ACS Publications. (2025). Real-Time Bioconjugation Reaction Monitoring of Antibody–Drug Conjugates with Multiattribute High-Throughput Hydrophobic Interaction Chromatography. Retrieved from [Link]

  • AxisPharm. (n.d.). Bioconjugation Analytical Method Development. Retrieved from [Link]

  • ACS Publications. (2022). From Bench to Cell: A Roadmap for Assessing the Bioorthogonal “Click” Reactivity of Magnetic Nanoparticles for Cell Surface Engineering. Retrieved from [Link]

  • MDPI. (2025). Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. Retrieved from [Link]

  • Pharma Focus America. (n.d.). Analytical Techniques for Antibody-Drug Conjugates. Retrieved from [Link]

  • Creative Biolabs. (n.d.). What are PEG Linkers?. Retrieved from [Link]

  • Springer. (2020). Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. Retrieved from [Link]

Sources

A Head-to-Head Comparison of Bioconjugation Chemistries: DBCO-PEG4-Acid vs. Maleimide

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Selecting the Optimal Ligation Strategy

In the landscape of modern drug development and biological research, the covalent linkage of molecules—bioconjugation—is a cornerstone technique. From the construction of antibody-drug conjugates (ADCs) to the fluorescent labeling of proteins for imaging, the choice of chemical ligation strategy is a critical decision that dictates the efficacy, stability, and ultimate success of the resulting conjugate. This guide provides an in-depth, objective comparison of two widely used bioconjugation chemistries: the strain-promoted azide-alkyne cycloaddition (SPAAC) utilizing DBCO-PEG4-Acid, and the Michael addition reaction of maleimides with thiols.

As researchers and drug development professionals, understanding the nuances of these methods beyond their basic mechanisms is paramount. This guide will delve into the causality behind experimental choices, the inherent trustworthiness of each protocol, and provide the authoritative grounding necessary to make informed decisions for your specific application.

The Competing Chemistries: A Mechanistic Overview

At the heart of this comparison lie two distinct and powerful chemical reactions. The choice between them hinges on a balance of reaction kinetics, stability of the final conjugate, and the specific functional groups available on the biomolecules of interest.

This compound: The Power of Bioorthogonal Click Chemistry

Dibenzocyclooctyne (DBCO) reagents are central to copper-free "click chemistry," a category of reactions known for their high efficiency and bioorthogonality—meaning they proceed with high selectivity in complex biological environments without interfering with native biochemical processes.[1] The driving force behind the reaction of a DBCO group with an azide is the release of ring strain in the cyclooctyne, which facilitates a [3+2] cycloaddition to form a stable triazole linkage.[2]

The "PEG4" component of this compound refers to a polyethylene glycol spacer, which enhances the hydrophilicity of the molecule, thereby improving solubility in aqueous buffers and reducing potential aggregation of the conjugate.[3] The terminal carboxylic acid allows for a two-step conjugation. First, the acid is activated, typically to an N-hydroxysuccinimide (NHS) ester, which can then react with primary amines (e.g., lysine residues on a protein) to introduce the DBCO moiety.

Workflow for DBCO-based Bioconjugation

cluster_0 Step 1: Biomolecule 1 Modification cluster_1 Step 2: Biomolecule 2 Modification cluster_2 Step 3: Click Reaction Biomolecule1 Biomolecule with Amine (e.g., Protein) Biomolecule1_DBCO DBCO-labeled Biomolecule 1 Biomolecule1->Biomolecule1_DBCO Amine Reaction DBCO_Acid This compound DBCO_NHS DBCO-PEG4-NHS Ester DBCO_Acid->DBCO_NHS Activation EDC_NHS EDC, NHS DBCO_NHS->Biomolecule1_DBCO Bioconjugate Stable Triazole-linked Conjugate Biomolecule1_DBCO->Bioconjugate SPAAC Reaction (Copper-free) Biomolecule2 Biomolecule with Azide Biomolecule2->Bioconjugate

Caption: General workflow for bioconjugation using this compound.

Maleimide Chemistry: A Classic Approach to Thiol-Specific Labeling

Maleimide chemistry has long been a workhorse in bioconjugation, prized for its high reactivity and specificity towards sulfhydryl (thiol) groups, most commonly found on cysteine residues within proteins and peptides.[4] The reaction proceeds via a Michael addition, where the nucleophilic thiol attacks one of the carbon atoms of the maleimide's double bond, resulting in the formation of a stable thioether bond.[]

This chemistry is particularly advantageous when site-specific modification is desired, as cysteine residues are often less abundant than lysine residues on the surface of proteins. Furthermore, disulfide bonds within a protein can be selectively reduced to generate free thiols for conjugation.

Workflow for Maleimide-based Bioconjugation

cluster_0 Step 1: Biomolecule Preparation cluster_1 Step 2: Conjugation Reaction cluster_2 Step 3: Optional Stabilization Biomolecule_Cys Biomolecule with Thiol (e.g., Cysteine) Reduced_Biomolecule Biomolecule with Free Thiol Biomolecule_Cys->Reduced_Biomolecule Reducing_Agent Optional: Reducing Agent (e.g., TCEP) Bioconjugate Thiosuccinimide-linked Conjugate Reduced_Biomolecule->Bioconjugate Michael Addition (pH 6.5-7.5) Maleimide_Reagent Maleimide-functionalized Molecule Maleimide_Reagent->Bioconjugate Stable_Conjugate Ring-opened, Stable Conjugate Bioconjugate->Stable_Conjugate Hydrolysis Hydrolysis (pH > 7.5)

Caption: General workflow for bioconjugation using maleimide chemistry.

Head-to-Head Performance Comparison

The selection of a bioconjugation strategy should be driven by data. Below is a detailed comparison of key performance metrics for this compound and maleimide chemistries.

FeatureThis compound (SPAAC)Maleimide Chemistry (Thiol Addition)Rationale & Key Considerations
Reaction Kinetics Moderate (k ≈ 0.1-1 M⁻¹s⁻¹)Very Fast (k ≈ 10²-10⁴ M⁻¹s⁻¹)[6]Maleimide-thiol reactions are significantly faster, which can be advantageous for rapid labeling. However, the reaction rate is highly pH-dependent.[1] SPAAC kinetics are generally slower but are often sufficient for most applications and are less sensitive to pH.
Specificity Excellent (Bioorthogonal)High (for thiols at pH 6.5-7.5)DBCO's reaction with azides is truly bioorthogonal, with virtually no side reactions with other functional groups in a biological system.[1] Maleimides are highly selective for thiols within the optimal pH range of 6.5-7.5.[7] Above pH 7.5, reactivity with amines (e.g., lysine) can become a competing side reaction.[7]
Stability of Linkage Very HighModerate to Low (Reversible)The triazole bond formed in SPAAC is exceptionally stable under a wide range of physiological conditions.[2] The thiosuccinimide linkage from maleimide conjugation is susceptible to a retro-Michael reaction, especially in the presence of other thiols like glutathione, leading to potential deconjugation and payload migration.[2]
Stoichiometry Control HighVariableThe defined, site-specific introduction of an azide (e.g., via enzymatic methods or unnatural amino acid incorporation) followed by the highly specific SPAAC reaction allows for excellent control over the stoichiometry of the final conjugate.[8] Maleimide conjugation to native cysteines or reduced disulfides can lead to heterogeneous products with a varied number of conjugated molecules per biomolecule.[8]
Biocompatibility Excellent (Catalyst-free)GoodSPAAC reactions do not require cytotoxic copper catalysts, making them ideal for in vivo applications.[8] Maleimide reactions are also performed under mild, biocompatible conditions.
In Vivo Profile Higher retention in filtration organs (liver, kidney, spleen)[6]More rapid renal clearance[6]The hydrophobicity of the DBCO group can lead to increased protein aggregation and complement activation, resulting in higher accumulation in off-target organs. This can be a concern for therapeutic applications.

Experimental Deep Dive: Protocols and Causality

To provide a practical context for this comparison, the following are representative, step-by-step protocols for conjugating a payload to an antibody using both DBCO-PEG4-NHS ester (the activated form of this compound) and a maleimide-functionalized reagent.

Protocol 1: Antibody Labeling with DBCO-PEG4-NHS Ester

This protocol details the labeling of an antibody via its lysine residues. The causality behind each step is explained to ensure a robust and reproducible outcome.

Materials:

  • Antibody of interest in a primary amine-free buffer (e.g., PBS, pH 7.4)

  • DBCO-PEG4-NHS Ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Desalting columns

Procedure:

  • Antibody Preparation: Prepare the antibody solution at a concentration of 1-5 mg/mL in PBS, pH 7.4.

    • Causality: The absence of primary amine-containing buffers (like Tris or glycine) is critical as they would compete with the antibody's lysine residues for reaction with the NHS ester. The pH of 7.4 is a good compromise between NHS ester stability and amine reactivity.

  • Reagent Preparation: Immediately before use, dissolve the DBCO-PEG4-NHS Ester in anhydrous DMSO to create a 10 mM stock solution.

    • Causality: NHS esters are moisture-sensitive and will hydrolyze in the presence of water, rendering them non-reactive. Anhydrous DMSO ensures the stability of the reagent prior to its addition to the aqueous reaction buffer.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the DBCO-PEG4-NHS Ester stock solution to the antibody solution. Incubate for 1-2 hours at room temperature with gentle mixing.

    • Causality: A molar excess of the labeling reagent drives the reaction to completion. The degree of labeling can be modulated by altering the molar excess and reaction time.

  • Purification: Remove the excess, unreacted DBCO reagent using a desalting column equilibrated with the desired storage buffer.

    • Causality: Purification is essential to remove any small molecule impurities that could interfere with downstream applications or the subsequent SPAAC reaction.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and 309 nm (for DBCO). The resulting DBCO-labeled antibody is now ready for conjugation to an azide-containing molecule.

Protocol 2: Antibody Labeling with a Maleimide Reagent

This protocol describes the conjugation to cysteine residues, which may require a pre-reduction step.

Materials:

  • Antibody of interest in a suitable buffer (e.g., PBS, pH 7.0-7.5)

  • Tris(2-carboxyethyl)phosphine (TCEP) (if reduction is needed)

  • Maleimide-functionalized payload

  • Anhydrous DMSO or DMF

  • Desalting columns

  • Cysteine or β-mercaptoethanol for quenching

Procedure:

  • Antibody Reduction (if necessary): If conjugating to cysteines involved in disulfide bonds, add a 10- to 20-fold molar excess of TCEP to the antibody solution and incubate for 30-60 minutes at room temperature.

    • Causality: TCEP is a potent, thiol-free reducing agent that effectively cleaves disulfide bonds to generate free sulfhydryl groups for conjugation. Unlike DTT or β-mercaptoethanol, it does not contain a thiol that could compete in the subsequent maleimide reaction.

  • Buffer Exchange: Immediately after reduction, remove excess TCEP using a desalting column equilibrated with a degassed buffer at pH 7.0-7.5.

    • Causality: Removing the reducing agent is crucial. The buffer should be degassed to minimize re-oxidation of the newly formed thiols back to disulfides. Maintaining the pH between 6.5 and 7.5 is critical for thiol selectivity.[7]

  • Reagent Preparation: Dissolve the maleimide-functionalized payload in anhydrous DMSO or DMF to create a stock solution.

    • Causality: Similar to NHS esters, maleimides can hydrolyze in aqueous solutions, especially at higher pH.

  • Conjugation Reaction: Add a 5- to 10-fold molar excess of the maleimide reagent to the reduced and buffer-exchanged antibody. Incubate for 1-2 hours at room temperature.

    • Causality: The reaction is rapid, and a moderate excess of the maleimide reagent is typically sufficient.

  • Quenching: Add a final concentration of 1-10 mM cysteine or β-mercaptoethanol to the reaction mixture to quench any unreacted maleimide groups.

    • Causality: Quenching is a critical step to prevent the unreacted maleimide from cross-reacting with other thiol-containing molecules in downstream applications.

  • Purification: Purify the antibody conjugate using a desalting column to remove excess quenching reagent and unreacted payload.

The Stability Dilemma: A Deeper Look at the Maleimide Linkage

While maleimide chemistry offers rapid kinetics, the stability of the resulting thiosuccinimide linkage is a significant concern, particularly for in vivo applications.[9] The thioether bond can undergo a retro-Michael reaction, leading to the dissociation of the conjugate. This is especially problematic in the thiol-rich environment of the bloodstream, where exchange with molecules like albumin can occur.[10]

Strategies to Enhance Maleimide Conjugate Stability:

  • Hydrolysis of the Thiosuccinimide Ring: The stability of the maleimide conjugate can be significantly enhanced by hydrolyzing the thiosuccinimide ring to form a stable succinamic acid thioether.[11] This can be achieved by incubating the conjugate at a slightly basic pH (e.g., pH 8.5-9.0) after the initial conjugation reaction. This ring-opened form is resistant to the retro-Michael reaction.

  • Next-Generation Maleimides: Novel maleimide derivatives have been developed that are designed to undergo rapid hydrolysis after conjugation or form more stable linkages, mitigating the issue of in vivo instability.

Conclusion: Making an Informed Choice

The choice between this compound and maleimide chemistry is not a matter of one being universally superior to the other, but rather a decision based on the specific requirements of the application.

Choose this compound and SPAAC when:

  • Absolute bioorthogonality and specificity are paramount.

  • The highest degree of conjugate stability is required.

  • Precise control over the stoichiometry is necessary.

  • The biomolecule of interest can be readily functionalized with an azide.

Choose Maleimide Chemistry when:

  • Rapid reaction kinetics are a priority.

  • Site-specific conjugation to cysteine residues is desired.

  • The biomolecule has accessible native or engineered thiol groups.

  • Potential linkage instability can be tolerated or mitigated through post-conjugation stabilization steps.

For therapeutic applications, the in vivo consequences of the chosen linker chemistry, such as biodistribution and immunogenicity, must be carefully considered.[6] The higher off-target accumulation observed with DBCO conjugates may necessitate further engineering to improve their pharmacokinetic profile. Conversely, the potential for payload migration with maleimide conjugates requires rigorous stability testing and may favor the use of next-generation, stabilized maleimide technologies.

By understanding the underlying chemical principles, reaction kinetics, and stability profiles of these two powerful bioconjugation methods, researchers can confidently select the optimal strategy to advance their scientific and drug development goals.

References

  • Impact of Conjugation Chemistry on the Pharmacokinetics of Peptide–Polymer Conjugates in a Model of Traumatic Brain Injury - PMC - NIH. (n.d.).
  • Effect of Buffer Conditions and Organic Co-Solvents on the Rate of Strain-Promoted Azide-Alkyne Cycloaddition | Request PDF. (n.d.). Retrieved February 8, 2026, from [Link]

  • Stability Showdown: A Comparative Guide to MTSEA-DBCO and Alternative Bioconjugation Linkages - Benchchem. (n.d.).
  • Strain Promoted Click Chemistry of 2- or 8-Azidopurine and 5-Azidopyrimidine Nucleosides and 8-Azidoadenosine Triphosphate with Cyclooctynes. Application to Living Cell Fluorescent Imaging - PMC. (n.d.). Retrieved February 8, 2026, from [Link]

  • Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. (n.d.). Retrieved February 8, 2026, from [Link]

  • Recent Advances in Bioorthogonal Ligation and Bioconjugation - PMC - NIH. (2023, November 22). Retrieved February 8, 2026, from [Link]

  • A novel in vitro serum stability assay for antibody therapeutics incorporating internal standards - PMC. (n.d.). Retrieved February 8, 2026, from [Link]

  • Recent Advances in Peptide Linkers for Antibody-Drug Conjugates - ACS Publications. (n.d.). Retrieved February 8, 2026, from [Link]

  • Second-order reaction rate constants for different cyclooctyne systems... - ResearchGate. (n.d.). Retrieved February 8, 2026, from [Link]

  • Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues - MDPI. (n.d.). Retrieved February 8, 2026, from [Link]

  • Measurement of ADC stability in plasma and serum via mass spectrometry analysis. (n.d.). Retrieved February 8, 2026, from [Link]

  • Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC. (n.d.). Retrieved February 8, 2026, from [Link]

  • A disruptive clickable antibody design for the generation of antibody-drug conjugates - Oxford Academic. (n.d.). Retrieved February 8, 2026, from [Link]

  • Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers | Bioconjugate Chemistry - ACS Publications. (2014, August 6). Retrieved February 8, 2026, from [Link]

  • Chapter 17 - Andreas Plückthun. (n.d.). Retrieved February 8, 2026, from [Link]

  • (PDF) Breaking Kinetic Record for Cysteine Bioconjugation with Organometallic Reagents - ResearchGate. (n.d.). Retrieved February 8, 2026, from [Link]

  • N-propionyl thiosuccinimide linker upon hydrolysis becomes into a cleavable crosslinker by a gas phase metastable fragmentation and makes more reliable the conjugation sites identification. | ChemRxiv. (n.d.). Retrieved February 8, 2026, from [Link]

  • In Vitro Serum Stability Measurement - Creative Biolabs. (n.d.). Retrieved February 8, 2026, from [Link]

  • Fast Cysteine Bioconjugation Chemistry - PMC - NIH. (n.d.). Retrieved February 8, 2026, from [Link]

  • Insights into maleimide-thiol conjugation chemistry - DSpace. (2018, March 9). Retrieved February 8, 2026, from [Link]

  • Blood serum stability of conjugates 1–3 and structure of thiol reactive reagents 4 and 5. (n.d.). Retrieved February 8, 2026, from [Link]

  • A head-to-head comparison of conjugation methods for VHHs: Random maleimide-thiol coupling versus controlled click chemistry - ResearchGate. (2025, November 12). Retrieved February 8, 2026, from [Link]

  • Comparison of Efficacy of Antibody-Drug Conjugates in Cancer Treatment - Morehead State University Digital Archives. (n.d.). Retrieved February 8, 2026, from [Link]

Sources

Comparative Performance Analysis: DBCO-PEG4-Acid in Complex Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical performance review of DBCO-PEG4-Acid (Dibenzocyclooctyne-polyethylene glycol-carboxylic acid), a heterobifunctional linker used in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). While DBCO is the industry standard for copper-free click chemistry due to its rapid kinetics (


), its performance in biological media (serum, cell lysates, in vivo) is nuanced by hydrophobicity-driven non-specific binding and susceptibility to thiol-yne addition. This guide compares this compound against key alternatives (BCN, TCO, and PEG-less variants) to assist researchers in optimizing bioconjugation workflows.

Mechanistic Profile & Causality

To use this compound effectively, one must understand the causality behind its design:

  • The Acid Handle: The carboxylic acid terminus is chemically inert until activated. It allows for versatile attachment to amine-containing biomolecules (lysines, N-termini) via EDC/NHS chemistry.

  • The PEG4 Spacer: DBCO is inherently hydrophobic (lipophilic). Without a spacer, it aggregates in aqueous media and binds non-specifically to albumin. The PEG4 linker provides a "solubility bridge," maintaining just enough hydrophilicity for antibody-drug conjugates (ADCs) or fluorophore labeling without the steric bulk of PEG12 or PEG24.

  • The DBCO Core: The strained cyclooctyne ring drives the reaction with azides through bond angle deformation (163° at the alkyne), lowering the activation energy to allow rapid reaction at physiological temperatures without toxic copper catalysts.

Critical Limitation: The Thiol-Yne "Gotcha"

In biological media, the primary failure mode of DBCO is not hydrolysis, but reaction with free thiols (e.g., Glutathione, Cysteine-34 on Albumin). While SPAAC is "bioorthogonal," the strained alkyne is electrophilic enough to undergo a thiol-yne addition (retro-Michael type or radical mediated), leading to:

  • Loss of reactive handle (lower click efficiency).

  • Covalent capture by serum albumin (reduced circulation half-life).

Comparative Performance Data

The following table synthesizes kinetic and stability data derived from comparative studies in physiological buffers (pH 7.4, 37°C).

FeatureThis compound BCN-PEG4-Acid TCO-PEG4-Acid Azide-PEG4-Acid
Chemistry Type SPAAC (Strain-Promoted)SPAAC (Strain-Promoted)IEDDA (Inverse Electron Demand)CuAAC (Copper-Catalyzed)
Reaction Partner Azide (

)
Azide (

)
TetrazineAlkyne (terminal)
Rate Constant (

)
0.3 – 1.0

0.1 – 0.9

> 1,000

~0.01 (w/o Cu), >10 (w/ Cu)
Lipophilicity High (Hydrophobic)ModerateModerateLow
Serum Stability Moderate (

w/ thiols)
High (

w/ thiols)
Low (Isomerization risk)High
Non-Specific Binding High (requires PEG)LowLowVery Low
Best Use Case Intracellular labeling, ADCs (short exposure)In vivo imaging, high-thiol environmentsRapid pulse-chase, low-concentration targetsIn vitro, fixed cells

Key Insight: Choose DBCO for speed in controlled buffers. Choose BCN for stability in thiol-rich environments (e.g., cell cytosol or whole serum incubations >12 hours).

Visualizing the Workflow & Instability Pathways

The following diagram illustrates the standard conjugation workflow and the competing side-reactions that researchers must mitigate.

DBCO_Workflow cluster_0 Phase 1: Activation & Conjugation cluster_1 Phase 2: Biological Interaction Acid This compound NHS NHS-Ester Intermediate Acid->NHS EDC/NHS Activation Conjugate DBCO-Protein NHS->Conjugate + Protein (pH 8.0) Protein Protein-NH2 Product Triazole Product (Stable) Conjugate->Product SPAAC (Click Reaction) Dead Thiol-Adduct (Dead End) Conjugate->Dead Side Reaction (Slow) Azide Target-Azide Thiol Serum Thiols (Albumin/GSH) Thiol->Dead

Caption: Figure 1. The dual-phase workflow of this compound usage. Note the "Side Reaction" path in red, indicating the vulnerability of the DBCO moiety to thiol nucleophiles in biological media.

Experimental Protocols

Protocol A: Activation and Conjugation (Self-Validating)

Rationale: The "Acid" form is not reactive. This protocol ensures >90% conversion to the active NHS ester before protein exposure to prevent hydrolysis competition.

Materials:

  • This compound (10 mM in dry DMSO).

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

  • NHS (N-Hydroxysuccinimide).

  • Activation Buffer: MES Buffer (100 mM, pH 5.5).

  • Conjugation Buffer: Phosphate Buffer (100 mM, pH 8.0). Critical: Do not use Tris (contains amines).[1][2]

Step-by-Step:

  • Activation: Mix this compound, EDC, and NHS in MES buffer at a molar ratio of 1:1.2:1.2.

  • Incubation: Incubate for 15 minutes at Room Temperature (RT).

    • Validation: Run TLC or LC-MS. A shift in mass (+97 Da for NHS) confirms activation.

  • Conjugation: Add the activated mixture to your protein solution (1-5 mg/mL in Conjugate Buffer). Use a 5-20x molar excess of DBCO over protein.

  • Reaction: Incubate 2 hours at RT or Overnight at 4°C.

  • Purification: Desalt via Zeba Spin Column or Dialysis to remove unreacted DBCO.

    • Validation: Measure Absorbance at 309 nm. DBCO has a specific extinction coefficient (

      
      ).
      
    • Calculation:

      
      
      
Protocol B: Serum Stability Assay

Rationale: To determine if your DBCO-conjugate survives long enough to "click" in vivo.

  • Preparation: Dilute DBCO-Protein conjugate to 10 µM in 100% Fetal Bovine Serum (FBS) and a PBS control.

  • Incubation: Incubate at 37°C. Take aliquots at T=0, 1h, 4h, 12h, 24h.

  • Click Challenge: To each aliquot, add an excess (50 µM) of Azide-Fluorophore (e.g., Azide-Cy5). React for 30 mins.

  • Analysis: Run SDS-PAGE. Scan for fluorescence.[3][4][5][6]

  • Interpretation:

    • If fluorescence intensity decreases over time in FBS samples compared to PBS, the DBCO handle is being quenched by serum components (thiols).

    • Expectation: DBCO-PEG4 usually retains ~80% reactivity at 4h, but drops to <50% by 24h in full serum.

References

  • Dommerholt, J., et al. (2010).[7] Readily Accessible Bicyclononynes for Bioorthogonal Labeling and Three-Dimensional Imaging of Living Cells. Angewandte Chemie International Edition.

  • van Geel, R., et al. (2012).[8] Preventing Thiol-Yne Addition Improves the Specificity of Strain-Promoted Azide-Alkyne Cycloaddition. Bioconjugate Chemistry.[1][2][3][9][10][8][11][12][13][14][15] Retrieved from [Link]

Sources

Technical Guide: Kinetic and Stability Profiling of DBCO-PEG4-acid vs. TCO-Tetrazine Chemistries

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Workhorse" vs. The "Ferrari"

In the landscape of bioorthogonal chemistry, the choice between DBCO-PEG4-acid (Strain-Promoted Azide-Alkyne Cycloaddition, SPAAC) and TCO-Tetrazine (Inverse Electron Demand Diels-Alder, IEDDA) is rarely about "which is better," but rather "which fits the temporal resolution of the experiment."

  • This compound is the Workhorse . It offers robust, verified stability and simple handling. It is the gold standard for metabolic labeling and applications where reaction time scales of minutes-to-hours are acceptable.

  • TCO-Tetrazine is the Ferrari . It is up to 10,000x faster , enabling live-cell imaging and pre-targeting at low concentrations. However, this speed comes with a "stability tax"—specifically the susceptibility of TCO to isomerization and degradation in complex biological media.

This guide dissects the kinetic data, mechanistic differences, and experimental protocols to empower you to make data-driven decisions.

Mechanistic Deep Dive

To understand the rate differences, we must look at the transition states.

SPAAC (DBCO System)

The driving force is the relief of ring strain (~18 kcal/mol) in the dibenzocyclooctyne (DBCO) ring. The reaction with an azide is concerted but asynchronous. The PEG4 spacer in this compound is critical not for kinetics, but for solubility , preventing the hydrophobic DBCO core from inducing aggregation or non-specific binding in proteins.

IEDDA (TCO System)

This reaction involves the coupling of a strained trans-cyclooctene (TCO) dienophile with an electron-deficient tetrazine diene. The reaction is driven by the relief of massive ring strain and is irreversible due to the release of nitrogen gas (


).[1] The orbital overlap is exceptionally favorable, leading to rates that approach the diffusion limit.
Visualization: Reaction Pathways[2][3]

ReactionPathways cluster_SPAAC SPAAC (DBCO) cluster_IEDDA IEDDA (TCO-Tetrazine) DBCO This compound (Strained Alkyne) TS_SPAAC Transition State (Strain Relief) DBCO->TS_SPAAC k2 ~ 0.3 - 1 M-1s-1 Azide Azide-Target Azide->TS_SPAAC Triazole Stable Triazole Conjugate TS_SPAAC->Triazole TCO TCO-Target (Strained Alkene) TS_IEDDA Transition State (N2 Release) TCO->TS_IEDDA k2 ~ 800 - 100,000 M-1s-1 Tetrazine Tetrazine Probe Tetrazine->TS_IEDDA Pyridazine Dihydropyridazine Conjugate TS_IEDDA->Pyridazine - N2 (Irreversible)

Figure 1: Mechanistic comparison of SPAAC (top) and IEDDA (bottom). Note the irreversible gas release in IEDDA contributes to its high efficiency.

Kinetics Showdown: The Data

The following table aggregates experimental second-order rate constants (


) derived from stopped-flow spectrophotometry and fluorescence quenching assays in aqueous buffers (PBS, pH 7.4).
FeatureThis compound (SPAAC)TCO-Tetrazine (IEDDA)Relative Difference
Rate Constant (

)
0.3 – 1.0

800 – 210,000

TCO is ~10³–10⁵x Faster
Time to Completion 60 – 120 minutes (at

conc.)
< 1 – 5 minutes (at

conc.)
TCO is significantly faster
Required Concentration High (

to

range preferred)
Low (

range possible)
TCO enables low-abundance targeting
Stability (Hydrolytic) High (Stable for days/weeks)Moderate (TCO isomerizes to CCO)DBCO is more robust
Thiol Reactivity Low (Slow reaction with free thiols)High Risk (Thiols catalyze TCO isomerization)DBCO is safer in thiol-rich environments

Expert Insight: While the TCO rate looks superior, the Effective Concentration in your biological system matters.

  • If you are labeling a purified antibody in a tube at

    
    , DBCO is perfectly adequate (complete in ~1 hour).
    
  • If you are targeting a receptor on a live cell where the local concentration is

    
    , DBCO will virtually never reach completion before the cell clears the probe. You must use TCO. 
    

Stability & Selectivity: The Hidden Variables

Speed is useless if the reagent degrades before reaching the target.

The TCO "Isomerization Trap"

TCO is thermodynamically unstable relative to its cis-isomer (CCO). CCO is unreactive toward tetrazines.

  • Catalysts: Copper ions (

    
    ) and free thiols (e.g., Glutathione, Albumin Cys-34) catalyze the TCO 
    
    
    
    CCO isomerization.
  • Impact: In serum or intracellular environments, TCO activity can drop by 50% in hours.

  • Mitigation: Use "stabilized" TCO variants (e.g., s-TCO or d-TCO) if long circulation times are needed, though this often lowers the reaction rate slightly.

DBCO Hydrophobicity

The DBCO ring is bulky and hydrophobic.

  • Risk: It can bury itself in hydrophobic pockets of proteins (e.g., Albumin), reducing accessibility to the azide.

  • Solution: This is why This compound is specified.[2] The hydrophilic PEG4 linker acts as a "solubility shield," keeping the DBCO moiety solvent-exposed and reactive.

Experimental Protocols

Protocol A: Conjugating this compound to a Protein (Lysine Labeling)

Since "Acid" is the handle, it requires activation. If you purchased DBCO-PEG4-NHS, skip to step 2.

Reagents:

  • Target Protein (

    
     in PBS, pH 7.4). Ensure no Tris or Glycine. 
    
  • This compound.[3][2][4][5]

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

  • Sulfo-NHS (N-hydroxysulfosuccinimide).

Workflow:

  • Activation: Dissolve this compound in dry DMSO (

    
    ). Add 1.2 equivalents of EDC and 1.2 equivalents of Sulfo-NHS. Incubate for 15 mins at RT to form the in situ NHS ester.
    
  • Conjugation: Add the activated DBCO mix to the protein solution at a 10-20 molar excess .

    • Note: The PEG4 spacer allows for higher molar excess without precipitating the protein compared to DBCO-acid (no PEG).

  • Incubation: React for 1-2 hours at Room Temperature (RT) or 4°C overnight.

  • Purification: Remove excess DBCO using a Zeba Spin Desalting Column (7K MWCO) or dialysis.

  • Validation: Measure Absorbance at 309 nm (DBCO

    
    , 
    
    
    
    ) to calculate the Degree of Labeling (DOL).
Protocol B: Measuring Reaction Kinetics (Pseudo-First Order)

To verify the rate in your specific buffer.

  • Setup: Prepare Azide-Fluorophore (

    
    ) and DBCO-Protein (
    
    
    
    , 10x excess).
  • Monitoring: Use a UV-Vis spectrophotometer or plate reader.

  • Signal: Monitor the decrease in DBCO absorbance at 309 nm over time.

  • Calculation: Plot

    
     vs. Time. The slope is 
    
    
    
    .

Decision Matrix: Which to Choose?

Use this logic flow to select the correct chemistry for your application.

DecisionTree Start Select Chemistry Env Is the reaction In Vivo / Live Cell? Start->Env Conc Target Concentration? Env->Conc No (In Vitro / Fixed) Time Required Time Resolution? Env->Time Yes (Live) SPAAC USE this compound (High Stability, Lower Cost) Conc->SPAAC High (>10 μM) IEDDA USE TCO-Tetrazine (Ultra-Fast, Low Conc.) Conc->IEDDA Low (<1 μM) Time->SPAAC Hours allowed Time->IEDDA Seconds/Minutes required

Figure 2: Decision Matrix for selecting between SPAAC and IEDDA chemistries.

References

  • NIH/PubMed (2015) . Bioorthogonal Click Chemistry-Based Synthetic Cell Glue. (Comparison of DBCO vs TCO rates in cell adhesion).

  • BenchChem (2025). A Comparative Review of TCO-Based Bioorthogonal Reactions. (Detailed

    
     values for TCO derivatives). 
    
  • BroadPharm (2022) . Tetrazine-TCO Ligation Protocol.[3][6][7] (Protocols for IEDDA conjugation).

  • Interchim . DBCO reagents for Click Chemistry.[2][8][9] (DBCO labeling protocols and stoichiometry).

  • ResearchGate (2017) . Inverse electron demand Diels–Alder reactions in chemical biology.[1][7][10][11] (Comprehensive review of IEDDA kinetics and stability).

Sources

Safety Operating Guide

DBCO-PEG4-acid Proper Disposal Procedures

[1][2]

Executive Summary & Scientific Rationale

This guide outlines the definitive protocols for the disposal of DBCO-PEG4-acid (Dibenzocyclooctyne-polyethylene glycol-carboxylic acid). While this reagent is not classified as P-listed (acutely toxic) or U-listed (toxic) under US EPA RCRA regulations, its specific chemical architecture demands precise handling.

The Scientist's Perspective (The "Why"): The core utility of this reagent lies in the DBCO moiety —a strained eight-membered ring designed for high-energy, copper-free click chemistry. This strain energy, while essential for bioconjugation, means the molecule is thermodynamically primed to react with azides.

  • Critical Safety Insight: Never dispose of DBCO reagents in the same waste container as bulk azide reagents (e.g., Sodium Azide). Although rare in dilute waste, high concentrations of strained alkynes mixing with azides can generate exothermic heat and pressure.

Hazard Assessment & PPE Requirements

Before initiating disposal, verify the state of the material. This compound is typically a solid powder or a viscous oil, often dissolved in organic solvents (DMSO, DMF) for usage.

Personal Protective Equipment (PPE) Matrix
PPE ItemSpecificationScientific Rationale
Gloves Nitrile (Double-gloving recommended)Protects against organic solvent permeation (if dissolved in DMSO/DMF) and prevents skin absorption of the functionalized linker.
Eye Protection Chemical Splash GogglesStandard protocol to prevent mucosal contact with irritant dust or splashes.
Respiratory N95 or Fume HoodIf handling dry powder, prevent inhalation of particulates. Always work within a certified fume hood.
Clothing Lab Coat (Buttoned), Long PantsMinimizes skin exposure surface area.

Waste Segregation & Compatibility

Effective disposal starts with segregation. You must classify the waste into one of two streams based on its physical state.

Stream A: Solid Waste (Pure Reagent or Contaminated Solids)
  • Applicability: Expired lyophilized powder, contaminated weigh boats, spatula wipes, or solid residue.

  • Protocol:

    • Do not dissolve solid waste just to pour it into a liquid drum. This increases waste volume and cost.

    • Place the solid material into a wide-mouth high-density polyethylene (HDPE) jar labeled "Hazardous Waste - Solid Organic."

    • Labeling: Clearly list "this compound" as a constituent.

Stream B: Liquid Waste (Reaction Mixtures & Aliquots)
  • Applicability: this compound dissolved in DMSO, DMF, Methanol, or aqueous buffers.

  • Protocol:

    • Segregate into "Organic Solvent Waste" (Non-Halogenated).

    • Compatibility Check: Ensure the waste container does not contain strong oxidizers or concentrated azides.

    • pH Check: If the solution is highly acidic (due to the carboxylic acid moiety) or basic, neutralize to pH 5–9 before adding to a general organic waste drum to prevent drum corrosion or off-gassing.

Step-by-Step Disposal Workflow

The following diagram illustrates the decision logic for disposing of this compound.

DBCO_DisposalStartStart: Assess this compound WasteStateCheckDetermine Physical StateStart->StateCheckSolidPathSolid / Powder / DebrisStateCheck->SolidPathLiquidPathLiquid Solution (DMSO/DMF/Water)StateCheck->LiquidPathSolidContainerSegregate: Solid Organic Waste Container(Wide-mouth HDPE)SolidPath->SolidContainerCompatCheckCRITICAL: Verify No Bulk Azidesin Waste StreamLiquidPath->CompatCheckLabelingLabeling:List 'this compound' & SolventSolidContainer->LabelingLiquidContainerSegregate: Liquid Organic Waste(Non-Halogenated)LiquidContainer->LabelingCompatCheck->LiquidContainerSafeEHSHand-off to EHS /Licensed Disposal ContractorLabeling->EHS

Figure 1: Logical workflow for the segregation and disposal of this compound waste streams.

Container Management (Empty Bottles)

Under RCRA regulations (40 CFR 261.7), a container is considered "empty" only after specific procedures are followed. Do not simply throw the glass vial in the trash.

  • Triple Rinse: Rinse the empty DBCO vial three times with a solvent capable of dissolving the residue (Methanol or DMSO is recommended).

  • Rinsate Disposal: Pour the rinsate (the wash liquid) into the Liquid Organic Waste container (Stream B).

  • Defacing: Cross out the original label or remove it.

  • Glass Disposal: Place the triple-rinsed, dry vial into the "Laboratory Glassware / Sharps" disposal box.

Decontamination of Spills

If this compound powder is spilled on a benchtop:

  • Isolate: Mark the area.

  • Solubilize: Do not dry sweep (creates dust). Wet a paper towel with Ethanol or Methanol .

  • Wipe: Gently wipe the spill toward the center to avoid spreading.

  • Wash: Follow with a soap and water wash.[1][2]

  • Dispose: Place all contaminated paper towels into the Solid Hazardous Waste bag.

References

  • US Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Princeton University EHS. (2023). Laboratory Waste Disposal Guide. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[3] National Academies Press.[3] Retrieved from [Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.